Carperitide acetate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C129H207N45O41S3 |
|---|---|
Peso molecular |
3140.5 g/mol |
Nombre IUPAC |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C127H203N45O39S3.C2H4O2/c1-9-64(6)99-121(209)150-52-94(182)151-65(7)100(188)155-76(34-35-91(129)179)109(197)167-85(56-174)104(192)149-53-96(184)153-78(43-62(2)3)102(190)148-54-97(185)154-89(119(207)164-82(48-92(130)180)114(202)169-86(57-175)116(204)163-81(46-67-23-14-11-15-24-67)113(201)158-73(27-18-39-143-125(135)136)107(195)166-84(122(210)211)47-68-30-32-69(178)33-31-68)60-213-214-61-90(171-118(206)88(59-177)170-117(205)87(58-176)168-108(196)74(28-19-40-144-126(137)138)156-106(194)72(26-17-38-142-124(133)134)157-112(200)79(44-63(4)5)161-101(189)70(128)55-173)120(208)162-80(45-66-21-12-10-13-22-66)103(191)147-50-93(181)146-51-95(183)152-71(25-16-37-141-123(131)132)105(193)160-77(36-42-212-8)110(198)165-83(49-98(186)187)115(203)159-75(111(199)172-99)29-20-41-145-127(139)140;1-2(3)4/h10-15,21-24,30-33,62-65,70-90,99,173-178H,9,16-20,25-29,34-61,128H2,1-8H3,(H2,129,179)(H2,130,180)(H,146,181)(H,147,191)(H,148,190)(H,149,192)(H,150,209)(H,151,182)(H,152,183)(H,153,184)(H,154,185)(H,155,188)(H,156,194)(H,157,200)(H,158,201)(H,159,203)(H,160,193)(H,161,189)(H,162,208)(H,163,204)(H,164,207)(H,165,198)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,186,187)(H,210,211)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145);1H3,(H,3,4)/t64-,65-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-;/m0./s1 |
Clave InChI |
NYSSIVMKYRVLPL-SYGLLGJNSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C.CC(=O)O |
SMILES canónico |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C.CC(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Carperitide Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carperitide acetate, a synthetic analog of human atrial natriuretic peptide (α-hANP), is a key therapeutic agent in the management of acute heart failure.[1][2] Its multifaceted mechanism of action, centered on the activation of the natriuretic peptide system, offers significant hemodynamic and renal benefits. This technical guide provides a comprehensive overview of the core mechanism of this compound, detailing its molecular interactions, signaling pathways, and physiological effects. The information is presented with a focus on quantitative data and detailed experimental methodologies to support further research and drug development efforts.
Molecular Mechanism of Action
This compound exerts its effects by mimicking the endogenous actions of atrial natriuretic peptide (ANP). The core of its mechanism involves binding to and activating the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylate cyclase.[3][4] This interaction initiates a signaling cascade that is central to the therapeutic effects of the drug.
Binding to Natriuretic Peptide Receptor-A (NPR-A)
Activation of Particulate Guanylate Cyclase and cGMP Production
The activation of the intracellular guanylate cyclase domain of NPR-A catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][5] This elevation of intracellular cGMP is the pivotal second messenger signal that mediates the downstream physiological effects of carperitide. The enzymatic activity of particulate guanylate cyclase can be quantified in laboratory settings to assess the direct impact of carperitide on its primary molecular target.
Signaling Pathway
The binding of carperitide to NPR-A and the subsequent production of cGMP initiates a well-defined signaling pathway that ultimately leads to the relaxation of vascular smooth muscle and other physiological responses.
Physiological Effects
The increase in intracellular cGMP triggered by carperitide leads to a cascade of physiological effects that are beneficial in the context of acute heart failure. These effects primarily involve the cardiovascular and renal systems.
Vasodilation
One of the most prominent effects of carperitide is vasodilation, which results from the cGMP-mediated relaxation of vascular smooth muscle cells.[1] This leads to a reduction in both preload and afterload on the heart.
-
Arterial Dilation: Reduces systemic vascular resistance (afterload), making it easier for the heart to pump blood.
-
Venous Dilation: Increases venous capacitance, which reduces the volume of blood returning to the heart (preload).
This combined effect on preload and afterload helps to alleviate cardiac workload and improve hemodynamic parameters in patients with heart failure.
Natriuresis and Diuresis
Carperitide enhances the excretion of sodium (natriuresis) and water (diuresis) by the kidneys.[1] This is achieved through several mechanisms:
-
Increased Glomerular Filtration Rate (GFR): Carperitide dilates the afferent arterioles and constricts the efferent arterioles of the glomeruli, increasing the pressure gradient for filtration.
-
Inhibition of Sodium Reabsorption: It directly inhibits sodium reabsorption in the renal tubules.
The diuretic and natriuretic effects of carperitide help to reduce fluid overload, a common and debilitating symptom of heart failure.
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
Carperitide has been shown to suppress the RAAS, a neurohormonal system that is often overactivated in heart failure and contributes to its pathophysiology.[5][6] It achieves this by:
-
Inhibiting Renin Secretion: This leads to reduced production of angiotensin II, a potent vasoconstrictor.
-
Inhibiting Aldosterone Secretion: This reduces sodium and water retention by the kidneys.
By counteracting the detrimental effects of the RAAS, carperitide helps to break the vicious cycle of neurohormonal activation in heart failure.
Quantitative Data Summary
The following tables summarize the available quantitative data related to the mechanism of action of this compound.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Kd) of hANP | 0.46 nM | Rat Glomeruli | [4] |
| Clinical Dosing in Acute Heart Failure | Dosage Range | Reference |
| Low-dose infusion | 0.01 - 0.05 µg/kg/min | [7] |
| Standard infusion | 0.025 - 0.05 µg/kg/min | [8] |
| Median infusion rate in a large registry | 0.085 µg/kg/min | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
NPR-A Binding Assay
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. [Hemodynamic and neurohumoral effects of carperitide (alpha-human atrial natriuretic peptide) in dogs with low-output heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of ANP receptor-mediated cGMP accumulation by atrial natriuretic peptides and vasopressin in A10 vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guanylate cyclase: assay and properties of the particulate and supernatant enzymes in mouse parotid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Effect of Carperitide on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Multicenter prospective investigation on efficacy and safety of carperitide for acute heart failure in the 'real world' of therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Carperitide acetate cGMP signaling pathway
An In-depth Technical Guide to the Carperitide Acetate cGMP Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carperitide, also known as alpha-human atrial natriuretic peptide (α-hANP), is a synthetic 28-amino acid peptide hormone identical to the endogenous ANP produced by atrial myocytes.[1][2] It is a critical regulator of cardiovascular homeostasis, exerting its effects on blood pressure, volume, and sodium balance.[1][3] Clinically, carperitide is utilized primarily for the treatment of acute decompensated heart failure (ADHF), where it provides rapid hemodynamic improvement and symptomatic relief through its vasodilatory, diuretic, and natriuretic actions.[3][4] The therapeutic effects of carperitide are mediated through the activation of the natriuretic peptide receptor-A (NPR-A) and the subsequent production of the second messenger, cyclic guanosine monophosphate (cGMP).[1][5] This guide provides a detailed examination of this core signaling pathway, quantitative pharmacological data, and relevant experimental methodologies.
The Core Signaling Pathway: From Receptor to Physiological Response
The mechanism of action for carperitide revolves around the activation of a transmembrane receptor with intrinsic enzymatic activity, leading to a cascade of intracellular events.[1]
2.1 Receptor Binding and Guanylate Cyclase Activation Carperitide initiates its action by binding to the extracellular domain of the Natriuretic Peptide Receptor-A (NPR-A), also known as guanylate cyclase-A (GC-A).[1][6] NPR-A is a particulate guanylate cyclase (pGC) found on the surface of target cells in vascular smooth muscle, endothelium, kidneys, and adrenal glands.[1][7] This binding event induces a conformational change in the receptor, activating its intracellular guanylate cyclase domain.[1][8]
2.2 cGMP Synthesis and Downstream Effector Activation The activated guanylate cyclase domain catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][9] The resulting elevation in intracellular cGMP concentration serves as the pivotal second messenger signal. The primary downstream effector of cGMP is cGMP-dependent protein kinase G (PKG).[1][9] Other cGMP targets include cGMP-gated ion channels and cGMP-regulated phosphodiesterases (PDEs), which are responsible for degrading cyclic nucleotides.[7][9]
2.3 Physiological Consequences of Pathway Activation Activation of PKG by cGMP triggers the phosphorylation of numerous target proteins within the cell, culminating in several key physiological effects:[1][9]
-
Vasodilation: In vascular smooth muscle cells, PKG activation leads to a decrease in intracellular calcium (Ca²⁺) concentrations and desensitization of the contractile machinery to Ca²⁺. This results in smooth muscle relaxation, vasodilation of arteries and veins, and a subsequent reduction in both cardiac preload and afterload.[1][10]
-
Natriuresis and Diuresis: In the kidneys, carperitide increases renal blood flow and glomerular filtration rate. It acts on the renal tubules to inhibit sodium reabsorption, leading to increased sodium (natriuresis) and water (diuresis) excretion.[1]
-
Neurohormonal Inhibition: The pathway suppresses the Renin-Angiotensin-Aldosterone System (RAAS) by inhibiting renin and aldosterone secretion.[1][11] This action further contributes to vasodilation and a reduction in sodium and water retention. Carperitide also has an inhibitory effect on the sympathetic nervous system.[1][5]
Below is a diagram illustrating the core signaling cascade.
References
- 1. What is the mechanism of Carperitide? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is Carperitide used for? [synapse.patsnap.com]
- 4. Effects of carperitide on the long-term prognosis of patients with acute decompensated chronic heart failure: the PROTECT multicenter randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Carperitide on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innovative Therapeutics: Designer Natriuretic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cGMP signalling: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cusabio.com [cusabio.com]
- 10. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Effect of carperitide on the 1 year prognosis of patients with acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Carperitide Acetate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Synthetic Atrial Natriuretic Peptide
Introduction
Carperitide, also known as alpha-human atrial natriuretic peptide (α-hANP), is a synthetic 28-amino acid peptide that is identical to the endogenous human atrial natriuretic peptide.[1][2][3] It is a potent vasodilator, diuretic, and natriuretic agent that plays a crucial role in the regulation of cardiovascular and renal homeostasis.[4] Primarily utilized in Japan for the treatment of acute decompensated heart failure (ADHF), carperitide exerts its effects through a well-defined signaling pathway, leading to a reduction in cardiac preload and afterload.[4][5] This technical guide provides a comprehensive overview of carperitide acetate, focusing on its core pharmacology, experimental evaluation, and clinical application for researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathway
Carperitide's mechanism of action is initiated by its binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylate cyclase receptor located on the surface of target cells in various tissues, including the vascular endothelium, smooth muscle, kidneys, and adrenal glands.[4][6] This ligand-receptor interaction triggers a conformational change in the NPR-A receptor, activating its intracellular guanylate cyclase domain.[6]
The activated guanylate cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.[4][6] The subsequent elevation in intracellular cGMP levels orchestrates a cascade of downstream effects that collectively contribute to the therapeutic actions of carperitide.[6]
The primary downstream effector of cGMP is cGMP-dependent protein kinase G (PKG).[6] PKG phosphorylates multiple target proteins within the cell, leading to:
-
Vasodilation: In vascular smooth muscle cells, PKG activation leads to the relaxation of the muscle fibers, resulting in vasodilation. This reduces both systemic vascular resistance (afterload) and venous return to the heart (preload).[4][6]
-
Natriuresis and Diuresis: In the kidneys, carperitide increases renal blood flow and the glomerular filtration rate. It also acts on the renal tubules to inhibit sodium reabsorption, leading to increased sodium (natriuresis) and water (diuresis) excretion.[4]
-
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Carperitide suppresses the secretion of renin and aldosterone, counteracting the vasoconstrictive and sodium-retaining effects of this system.[5]
-
Inhibition of the Sympathetic Nervous System: Carperitide has been shown to reduce sympathetic outflow, further contributing to its vasodilatory and cardioprotective effects.[5]
Pharmacokinetics
Understanding the pharmacokinetic profile of carperitide is essential for its optimal therapeutic use.
| Parameter | Value | Reference |
| Half-life (t½) | Approximately 3 minutes | [7] |
| Volume of Distribution (Vd) | Data not consistently reported | |
| Clearance | Rapidly cleared from circulation | [1] |
| Metabolism | Primarily through enzymatic degradation by neutral endopeptidase (NEP) and receptor-mediated clearance. | [8] |
| Elimination | Renal excretion is a minor route of elimination for the intact peptide. | [1] |
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from various studies investigating the effects of carperitide.
Table 1: Hemodynamic Effects of Carperitide in Acute Heart Failure
| Parameter | Dosage | Change from Baseline | Study Population | Reference |
| Pulmonary Capillary Wedge Pressure (PCWP) | 0.1 - 0.2 µg/kg/min | Decreased | Post-cardiovascular surgery patients | [9] |
| Systemic Vascular Resistance (SVR) | 0.1 - 0.2 µg/kg/min | Decreased | Post-cardiovascular surgery patients | [9] |
| Cardiac Index (CI) | 0.1 - 0.2 µg/kg/min | Increased | Post-cardiovascular surgery patients | [9] |
| Mean Pulmonary Arterial Pressure (PA) | 0.1 - 0.2 µg/kg/min | Decreased | Post-cardiovascular surgery patients | [9] |
| Central Venous Pressure (CVP) | 0.1 - 0.2 µg/kg/min | Decreased | Post-cardiovascular surgery patients | [9] |
Table 2: Clinical Outcomes from a Meta-Analysis of Carperitide in Heart Failure
| Outcome | Risk Ratio (RR) | 95% Confidence Interval (CI) | Heterogeneity (I²) | Reference |
| All-Cause Mortality | 1.02 | 0.63 - 1.66 | 66% | [6] |
| Hospitalization due to Heart Failure | 0.98 | 0.85 - 1.14 | 0% | [6] |
| Composite of Hospitalization and Death | 0.98 | 0.85 - 1.14 | 75% | [6] |
Table 3: Dose-Dependent Effects on Mortality in Acute Decompensated Heart Failure
| Treatment Group | Dosage | Hazard Ratio (vs. No Carperitide) for Cardiovascular Mortality | p-value | Reference |
| Very Low-Dose Carperitide (VLD-ANP) | <0.02 µg/kg/min | Not significantly different | - | [10] |
| Low-Dose Carperitide (LD-ANP) | ≥0.02 µg/kg/min | 0.696 | 0.020 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments used to characterize carperitide.
Measurement of cGMP Levels by Enzyme Immunoassay (EIA)
This protocol outlines the general steps for quantifying cGMP levels in cell lysates or plasma samples.
Materials:
-
cGMP EIA Kit (commercially available)
-
Cell lysates or plasma samples
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates or plasma samples according to the EIA kit's instructions. This may involve acidification to inhibit phosphodiesterase activity.
-
Standard Curve Preparation: Prepare a series of cGMP standards with known concentrations as provided in the kit.
-
Assay Procedure:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the cGMP-alkaline phosphatase conjugate to each well (except blanks).
-
Add the anti-cGMP antibody to each well (except blanks and non-specific binding wells).
-
Incubate the plate at room temperature for the time specified in the kit instructions (e.g., 2 hours) to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow color development. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
-
Data Analysis: Calculate the cGMP concentration in the samples by comparing their absorbance to the standard curve.
In Vitro Vascular Smooth Muscle Relaxation Assay
This protocol describes a method to assess the vasodilatory effect of carperitide on isolated arterial rings.
Materials:
-
Isolated arterial rings (e.g., from rat aorta)
-
Organ bath system with force transducer
-
Krebs-Henseleit solution
-
Vasoconstrictor agent (e.g., phenylephrine, norepinephrine)
-
This compound solutions of varying concentrations
Procedure:
-
Tissue Preparation: Isolate arterial segments and cut them into rings. Mount the rings in an organ bath filled with oxygenated Krebs-Henseleit solution maintained at 37°C.
-
Equilibration: Allow the rings to equilibrate under a resting tension for a specified period.
-
Contraction: Induce a sustained contraction of the arterial rings using a vasoconstrictor agent.
-
Dose-Response Curve Generation: Once a stable contraction is achieved, cumulatively add increasing concentrations of carperitide to the organ bath.
-
Measurement: Record the changes in isometric tension using a force transducer. Relaxation is expressed as a percentage of the pre-induced contraction.
-
Data Analysis: Plot the percentage of relaxation against the logarithm of the carperitide concentration to generate a dose-response curve and determine the EC₅₀ value.
Canine Model of Acute Heart Failure
This protocol outlines a method for inducing acute heart failure in a canine model to study the in vivo effects of carperitide.
Materials:
-
Adult mongrel dogs
-
Anesthesia and surgical equipment
-
Microspheres for coronary embolization
-
Hemodynamic monitoring equipment (e.g., Swan-Ganz catheter)
Procedure:
-
Animal Preparation: Anesthetize the dogs and perform a thoracotomy to expose the heart.
-
Instrumentation: Insert catheters for hemodynamic monitoring, including measurement of left ventricular pressure, cardiac output, and pulmonary artery pressure.
-
Induction of Heart Failure: Induce acute heart failure by multiple sequential intracoronary embolizations with microspheres. Embolizations are typically performed until a significant reduction in left ventricular ejection fraction is achieved.
-
Carperitide Administration: Once a stable heart failure state is established, administer carperitide via intravenous infusion at desired doses.
-
Hemodynamic Monitoring: Continuously monitor hemodynamic parameters before, during, and after carperitide infusion.
-
Data Collection and Analysis: Collect and analyze hemodynamic data to assess the effects of carperitide on cardiac function.
Mandatory Visualizations
Experimental Workflow for In Vitro Vascular Relaxation Assay
Logical Relationship of Carperitide's Therapeutic Effects
Conclusion
This compound is a well-characterized natriuretic peptide with a clear mechanism of action mediated through the NPR-A/cGMP signaling pathway. Its potent vasodilatory, diuretic, and natriuretic properties make it a therapeutic option for the management of acute decompensated heart failure. However, clinical trial data on its long-term efficacy and safety have yielded mixed results, highlighting the need for further research to define its optimal role in cardiovascular therapy. This technical guide provides a foundational understanding of carperitide for researchers and drug development professionals, offering insights into its pharmacological profile and the experimental methodologies used for its evaluation. Continued investigation into the nuanced effects of carperitide and patient stratification strategies will be crucial in maximizing its therapeutic potential.
References
- 1. Effects of continuous venovenous hemofiltration on the pharmacology of carperitide, a recombinant human atrial natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Marked and prompt hemodynamic improvement by carperitide in refractory congestive heart failure due to dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predictors of a Good Diuretic Response and Administration Methods for Carperitide in Patients With Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Carperitide used for? [synapse.patsnap.com]
- 5. Multicenter prospective investigation on efficacy and safety of carperitide for acute heart failure in the 'real world' of therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Carperitide on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiovascular and renal effects of carperitide and nesiritide in cardiovascular surgery patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of carperitide on the 1 year prognosis of patients with acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of carperitide on the long-term prognosis of patients with acute decompensated chronic heart failure: the PROTECT multicenter randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Carperitide Acetate and its Inhibition of Endothelin-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of carperitide acetate, a synthetic analog of atrial natriuretic peptide (ANP), and its inhibitory effects on the potent vasoconstrictor, endothelin-1 (ET-1). This document details the underlying signaling pathways, presents quantitative data from key experimental studies, and outlines the methodologies used in this research.
Introduction
This compound is a 28-amino acid peptide that mirrors the physiological activities of endogenous ANP.[1] It is primarily recognized for its vasodilatory, diuretic, and natriuretic properties, making it a therapeutic agent in the management of acute heart failure.[2] A crucial aspect of its mechanism of action is the inhibition of the renin-angiotensin-aldosterone system (RAAS) and its antagonistic relationship with endothelin-1.[3]
Endothelin-1 is a potent vasoconstrictor peptide produced by vascular endothelial cells and is implicated in the pathophysiology of various cardiovascular diseases.[4] The interaction between the ANP/cAMP pathway and the ET-1 system presents a significant area of interest for therapeutic intervention. This guide delves into the specifics of this interaction, providing a foundational resource for researchers in cardiovascular pharmacology and drug development.
Signaling Pathways
This compound Signaling Pathway
Carperitide exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A). This binding activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] cGMP, a second messenger, then activates protein kinase G (PKG), which in turn phosphorylates various downstream targets in vascular smooth muscle cells, leading to vasodilation.[2]
Endothelin-1 Signaling Pathway
Endothelin-1 (ET-1) is synthesized as a precursor, preproendothelin-1, which is cleaved to big endothelin-1 and finally to the active ET-1.[4] ET-1 exerts its effects by binding to two G protein-coupled receptors: ET-A and ET-B.[4] In vascular smooth muscle cells, binding to ET-A and ET-B receptors activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] This triggers the release of intracellular calcium and activation of protein kinase C (PKC), resulting in potent vasoconstriction.[5][6]
Carperitide-Mediated Inhibition of Endothelin-1
Carperitide, acting through the ANP receptor, has been demonstrated to inhibit the secretion of endothelin-1 from endothelial cells in a dose-dependent manner.[1] This inhibitory effect is mediated by the increase in intracellular cGMP, which interferes with the signaling cascade that leads to ET-1 synthesis and release.[7] Specifically, ANP and its analogs have been shown to inhibit angiotensin II (Ang II) and thrombin-stimulated ET-1 secretion.[8]
Quantitative Data
The following tables summarize quantitative data from key studies investigating the inhibitory effect of ANP (carperitide) on endothelin-1 secretion.
Table 1: Effect of ANP on Angiotensin II-Stimulated Endothelin-1 Secretion in Cultured Human Umbilical Vein Endothelial Cells
| Treatment | Immunoreactive Endothelin-1 (pg/ml) |
| Control | 18.2 ± 1.5 |
| Angiotensin II (10⁻⁷ M) | 45.3 ± 3.8 |
| Angiotensin II (10⁻⁷ M) + ANP (10⁻⁹ M) | 35.1 ± 3.1 |
| Angiotensin II (10⁻⁷ M) + ANP (10⁻⁸ M) | 28.7 ± 2.9 |
| Angiotensin II (10⁻⁷ M) + ANP (10⁻⁷ M) | 21.5 ± 2.2 |
Data adapted from Kohno M, et al. J Clin Invest. 1991.[8]
Table 2: Effect of ANP on Thrombin-Stimulated Endothelin-1 Secretion in Cultured Human Umbilical Vein Endothelial Cells
| Treatment | Immunoreactive Endothelin-1 (pg/ml) |
| Control | 19.1 ± 1.6 |
| Thrombin (10 U/ml) | 52.4 ± 4.5 |
| Thrombin (10 U/ml) + ANP (10⁻⁹ M) | 40.8 ± 3.7 |
| Thrombin (10 U/ml) + ANP (10⁻⁸ M) | 31.5 ± 3.0 |
| Thrombin (10 U/ml) + ANP (10⁻⁷ M) | 24.6 ± 2.5 |
Data adapted from Kohno M, et al. J Clin Invest. 1991.[8]
Table 3: Effect of ANP on Cellular cGMP Levels in Cultured Human Umbilical Vein Endothelial Cells
| Treatment | cGMP (pmol/well) |
| Control | 0.21 ± 0.03 |
| ANP (10⁻⁹ M) | 0.89 ± 0.11 |
| ANP (10⁻⁸ M) | 2.45 ± 0.28 |
| ANP (10⁻⁷ M) | 5.12 ± 0.54 |
Data adapted from Kohno M, et al. J Clin Invest. 1991.[8]
Experimental Protocols
Cell Culture of Human Umbilical Vein Endothelial Cells (HUVECs)
A widely used in vitro model for studying endothelial cell function is the primary culture of HUVECs.
Protocol:
-
Isolation: Endothelial cells are isolated from human umbilical veins by collagenase digestion.
-
Seeding: The isolated cells are seeded onto culture flasks or plates pre-coated with an extracellular matrix protein such as gelatin or fibronectin.
-
Culture Medium: Cells are maintained in a specialized endothelial cell growth medium, typically Medium 199 (M199) or Endothelial Cell Basal Medium (EBM), supplemented with fetal bovine serum (FBS), growth factors (e.g., bFGF, EGF), and antibiotics.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Confluent monolayers are passaged using trypsin-EDTA solution. Experiments are typically performed on cells from early passages (1-4) to maintain their primary characteristics.
Measurement of Immunoreactive Endothelin-1
The concentration of ET-1 in cell culture supernatants or plasma is typically quantified using a radioimmunoassay (RIA).
Protocol:
-
Sample Collection: Conditioned medium from cell cultures or plasma samples are collected.
-
Extraction (for plasma): ET-1 is extracted from plasma using Sep-Pak C18 cartridges to remove interfering substances.
-
Assay Setup:
-
A standard curve is prepared using known concentrations of synthetic ET-1.
-
Samples, standards, and controls are incubated with a specific primary antibody against ET-1.
-
A radiolabeled tracer (e.g., ¹²⁵I-ET-1) is added to the mixture. This tracer competes with the unlabeled ET-1 in the sample for binding to the primary antibody.
-
-
Incubation: The mixture is incubated, typically for 24-48 hours at 4°C, to allow for competitive binding to reach equilibrium.
-
Separation: A secondary antibody (e.g., goat anti-rabbit IgG) is added to precipitate the primary antibody-antigen complexes. The mixture is then centrifuged to pellet the bound fraction.
-
Counting: The radioactivity of the pellet (bound fraction) is measured using a gamma counter.
-
Calculation: The concentration of ET-1 in the samples is determined by comparing the radioactivity of the samples to the standard curve.
Conclusion
The inhibitory effect of this compound on endothelin-1 secretion is a key component of its therapeutic action, contributing to its vasodilatory and cardioprotective properties. The interplay between the cGMP-mediated pathway activated by carperitide and the signaling cascades that regulate ET-1 production in endothelial cells offers a valuable target for the development of novel cardiovascular therapies. The quantitative data and detailed experimental protocols provided in this guide serve as a foundational resource for researchers aiming to further explore this important physiological interaction.
References
- 1. Atrial natriuretic peptide down-regulates neutrophil recruitment on inflamed endothelium by reducing cell deformability and resistance to detachment force - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioimmunoassay for endothelin and immunoreactive endothelin in culture medium of bovine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of aldosterone and endothelin-1 by carperitide was attenuated with more than 1 week of infusion in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low doses of endothelin-1 inhibit atrial natriuretic peptide secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Natriuretic peptides inhibit angiotensin II-induced proliferation of rat cardiac fibroblasts by blocking endothelin-1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition by atrial and brain natriuretic peptides of endothelin-1 secretion after stimulation with angiotensin II and thrombin of cultured human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
Whitepaper: Carperitide Acetate and its Suppressive Action on the Renin-Angiotensin-Aldosterone System
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carperitide acetate, a synthetic analogue of human atrial natriuretic peptide (ANP), plays a critical role in managing acute decompensated heart failure (ADHF) by inducing vasodilation, natriuresis, and diuresis.[1][2] A key component of its multifaceted mechanism is the significant suppression of the renin-angiotensin-aldosterone system (RAAS), a critical hormonal cascade in cardiovascular and renal regulation.[1][3] This document provides a detailed technical overview of the mechanisms by which carperitide modulates the RAAS, presents quantitative data from clinical investigations, outlines relevant experimental protocols for assessing these effects, and illustrates the core signaling pathways.
Introduction
The renin-angiotensin-aldosterone system (RAAS) is a pivotal regulator of blood pressure, fluid volume, and electrolyte balance.[4][5] Its overactivation is a hallmark of cardiovascular diseases like heart failure, leading to pathological vasoconstriction, sodium and water retention, and cardiac and vascular remodeling.[5][6] Carperitide, also known as alpha-human atrial natriuretic peptide (α-hANP), is a 28-amino acid peptide hormone that counteracts the effects of an overactive RAAS.[2][7] It is synthesized and released by atrial myocytes in response to atrial wall distension and increased blood volume.[3] By targeting the RAAS, carperitide offers a therapeutic pathway to alleviate cardiac preload and afterload, thereby improving hemodynamic stability in patients with heart failure.[1][8]
Mechanism of Action: From Receptor to RAAS Suppression
Carperitide exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), which is prevalent on the surface of vascular, renal, and adrenal cells.[3] This binding activates the receptor's intrinsic guanylate cyclase domain, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][3] The subsequent rise in intracellular cGMP concentration activates protein kinase G (PKG), which orchestrates the primary physiological responses.[3]
These responses include:
-
Vasodilation: Relaxation of vascular smooth muscle, reducing systemic vascular resistance and blood pressure.[3]
-
Natriuresis and Diuresis: Inhibition of sodium reabsorption in the renal tubules, promoting sodium and water excretion.[3]
-
Inhibition of the RAAS: Direct and indirect suppression of renin and aldosterone secretion.[3][8]
Caption: Carperitide's primary mechanism of action.
Carperitide's suppression of the RAAS is a direct consequence of this signaling pathway. It inhibits the secretion of renin, which is the rate-limiting step of the RAAS cascade, and also directly impedes the synthesis and release of aldosterone from the adrenal cortex.[3][9][10] This dual-level inhibition prevents the production of the potent vasoconstrictor angiotensin II and the sodium-retaining hormone aldosterone, amplifying carperitide's beneficial hemodynamic effects.[3]
Caption: Carperitide's inhibitory intersection with the RAAS pathway.
Quantitative Effects on RAAS Components
Clinical studies have quantified the suppressive effects of carperitide on key components of the RAAS, particularly aldosterone. The duration of infusion appears to influence the sustainability of this suppression.
| Study | Patient Population | Carperitide Dosage | RAAS Component | Key Quantitative Findings |
| Ishikawa C, et al. (2005)[11] | 42 patients with chronic congestive heart failure (CHF) | Infusion for >2 days until symptomatic improvement | Aldosterone (ALD), Endothelin-1 (ET-1) | Short-term (<7 days): ALD levels significantly increased after stopping carperitide, indicating effective suppression during infusion. Long-term (>7 days): ALD levels did not change after stopping, suggesting attenuation of the suppressive effect, possibly due to receptor downregulation. |
| Yamaji M, et al. (2009)[12] | 47 patients with acute decompensated heart failure (ADHF) | Infusion for 7 days | Aldosterone | A higher baseline plasma aldosterone level was a significant independent predictor of a greater percentage increase in adiponectin levels after carperitide treatment (P=0.04). This suggests a strong interaction between carperitide's effects and the baseline RAAS activation state. |
| Richards AM, et al. (1988)[9] | Normal human volunteers | 2 pmol/kg/minute for two hours | Plasma Renin | Low doses of ANP halved plasma renin compared with placebo (18-19 µU/ml vs. 36 µU/ml, p < 0.001), demonstrating potent renin suppression. |
| Atarashi K, et al. (1985)[10] | In vivo rat model | Infusion | Aldosterone | Atriopeptin (an ANP) infusion significantly inhibited the aldosterone response to angiotensin II stimulation, independent of changes in plasma renin activity or potassium. |
Experimental Protocols
The assessment of carperitide's effect on the RAAS requires precise and standardized laboratory methods.
Measurement of Plasma Renin Activity (PRA)
Plasma renin activity is typically measured by quantifying the rate of angiotensin I generation from endogenous angiotensinogen.
-
Sample Collection and Handling:
-
Collect whole blood in an EDTA (purple top) tube.
-
To prevent in vitro cryoactivation of prorenin into renin, samples should be kept at room temperature and centrifuged without chilling.[13] Plasma should be separated from cells within 60 minutes.[14]
-
The patient should be ambulatory for at least 30 minutes before a mid-morning blood draw, followed by 5-15 minutes of sitting.[15]
-
-
Assay Principle (Radioimmunoassay - RIA):
-
Plasma samples are incubated at 37°C for a specified time (e.g., 1.5 hours) to allow renin to cleave angiotensinogen, generating angiotensin I.
-
The reaction is stopped, and the amount of generated angiotensin I is quantified using a competitive RIA.[16][17]
-
Known amounts of labeled angiotensin I (e.g., ¹²⁵I-angiotensin I) compete with the angiotensin I in the sample for binding to a limited number of anti-angiotensin I antibodies.[17]
-
The antibody-bound fraction is separated, and its radioactivity is measured. The concentration of angiotensin I in the sample is inversely proportional to the measured radioactivity.
-
-
Units: PRA is reported as the mass of angiotensin I generated per volume of plasma per unit of time (e.g., ng/mL/h).[16]
Measurement of Plasma Aldosterone
Aldosterone can be measured by immunoassay or mass spectrometry.
-
Sample Collection: The same EDTA plasma sample collected for PRA can be used for aldosterone measurement.[14]
-
Assay Principle (Radioimmunoassay - RIA):
-
A competitive binding assay similar to the one for PRA is used.[16]
-
Labeled aldosterone competes with sample aldosterone for binding to specific antibodies.
-
The concentration is determined by comparing the results to a standard curve.
-
-
Assay Principle (Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS):
-
This method offers higher specificity and is increasingly used.[17]
-
Aldosterone is extracted from the plasma, separated from other molecules using liquid chromatography, and then ionized and fragmented.
-
The mass spectrometer detects and quantifies the specific fragments, providing a precise measurement of the aldosterone concentration.[17]
-
-
Units: pg/mL or pmol/L.[14]
Generalized Experimental Workflow
The following workflow illustrates a typical clinical study design to evaluate the effect of carperitide on the RAAS.
Caption: Generalized experimental workflow for assessing RAAS suppression.
Discussion and Clinical Implications
The evidence confirms that carperitide effectively suppresses the RAAS, primarily by inhibiting renin and aldosterone secretion.[3][9][10] This action contributes significantly to its therapeutic benefits in acute heart failure. However, the finding that the suppressive effect on aldosterone may diminish after one week of continuous infusion is a critical consideration for drug development and clinical practice.[11] This attenuation suggests potential receptor desensitization or downregulation, which could limit the long-term efficacy of continuous ANP-based therapies.[11]
Furthermore, while the physiological and neurohumoral benefits are clear, large-scale clinical trials have yielded mixed results regarding hard endpoints like mortality and rehospitalization, with some meta-analyses showing no significant improvement.[1][18] This discrepancy highlights the complexity of heart failure pathophysiology and suggests that targeting the RAAS through the natriuretic peptide pathway alone may not be sufficient to alter long-term outcomes in all patient populations.
For drug development professionals, these findings underscore the importance of investigating intermittent or varied dosing strategies to avoid receptor desensitization. Additionally, exploring combination therapies that pair carperitide with other RAAS inhibitors could yield synergistic effects, providing more sustained and potent neurohumoral blockade.
Conclusion
This compound is a potent suppressor of the renin-angiotensin-aldosterone system. Its mechanism, mediated by cGMP signaling, results in decreased secretion of both renin and aldosterone, contributing to favorable hemodynamic changes in patients with acute heart failure. While quantitative data confirm this suppressive effect, its long-term sustainability requires further investigation. Understanding the detailed protocols for measuring RAAS components and the nuances of carperitide's clinical effects is essential for researchers and clinicians aiming to optimize its use and develop next-generation therapies for cardiovascular disease.
References
- 1. Effect of Carperitide on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. What is the mechanism of Carperitide? [synapse.patsnap.com]
- 4. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 5. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Updates on the Renin–Angiotensin–Aldosterone System and the Cardiovascular Continuum [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. [Effect of carperitide (alpha-human atrial natriuretic polypeptide) on the cardiovascular system in experimental animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atrial natriuretic peptides and renin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of atrial peptides on aldosterone production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of aldosterone and endothelin-1 by carperitide was attenuated with more than 1 week of infusion in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of carperitide on plasma adiponectin levels in acute decompensated heart failure patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nbt.nhs.uk [nbt.nhs.uk]
- 15. Aldosterone-Renin Ratio | Test Fact Sheet [arupconsult.com]
- 16. Aldosterone levels and renin activity [bio-protocol.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Effect of Carperitide on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Carperitide Acetate: A Technical Guide to Structure, Function, and Therapeutic Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carperitide acetate, a synthetic analog of human atrial natriuretic peptide (ANP), is a potent vasodilator and diuretic agent. This document provides a comprehensive overview of its structure, mechanism of action, and function, with a focus on its application in the management of acute heart failure. Quantitative data from key clinical trials are summarized, and detailed experimental protocols are provided to facilitate further research and development. This guide also includes visualizations of the core signaling pathway and a representative clinical trial workflow to enhance understanding of its biological and clinical context.
Structure of this compound
Carperitide is a 28-amino acid polypeptide and a synthetic form of human atrial natriuretic peptide (α-hANP). The acetate salt form enhances its stability and solubility.
Amino Acid Sequence: H-Ser-Leu-Arg-Arg-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Met-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr-OH. A disulfide bridge is formed between the cysteine residues at positions 7 and 23.
Chemical Formula: C₁₂₉H₂₀₇N₄₅O₄₁S₃
Molecular Weight: 3140.49 g/mol
Mechanism of Action and Function
Carperitide exerts its physiological effects by mimicking endogenous ANP. Its primary mechanism of action involves binding to the natriuretic peptide receptor-A (NPR-A), which is predominantly found on the surface of vascular smooth muscle cells and in the renal tubules.[1]
Upon binding to NPR-A, carperitide activates the intracellular guanylate cyclase domain of the receptor. This enzymatic activity catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration is the key second messenger that mediates the downstream effects of carperitide.
The physiological functions of carperitide, driven by elevated cGMP levels, include:
-
Vasodilation: Increased cGMP in vascular smooth muscle cells leads to their relaxation, resulting in arterial and venous dilation. This reduces both cardiac preload and afterload, thereby decreasing the workload on the heart.[2]
-
Natriuresis and Diuresis: In the kidneys, elevated cGMP levels promote the excretion of sodium (natriuresis) and water (diuresis). This reduction in blood volume further alleviates cardiac preload.[2]
-
Neurohormonal Antagonism: Carperitide suppresses the renin-angiotensin-aldosterone system (RAAS), a key neurohormonal pathway in the pathophysiology of heart failure.[3][4] This contributes to its beneficial effects on cardiac remodeling and function.
-
Inhibition of Endothelin-1 Secretion: Carperitide has been shown to inhibit the secretion of endothelin-1, a potent vasoconstrictor, in a dose-dependent manner.[4][5]
Signaling Pathway
The binding of carperitide to its receptor initiates a cascade of intracellular events, as depicted in the following diagram.
Quantitative Data from Clinical Studies
The clinical efficacy and safety of carperitide have been evaluated in various studies, primarily in patients with acute heart failure (AHF). The following tables summarize key quantitative findings from notable clinical trials.
Table 1: Hemodynamic Effects of Carperitide in AHF Patients
| Parameter | Study/Dosage | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | Change | p-value |
| Pulmonary Capillary Wedge Pressure (PCWP) (mmHg) | PROTECT[2] (0.01-0.05 µg/kg/min) | 22.4 ± 5.8 | 15.6 ± 4.9 | -6.8 | <0.01 |
| Systolic Blood Pressure (SBP) (mmHg) | LASCAR-AHF[6][7] (0.02 µg/kg/min) | 130.4 ± 23.5 | 118.7 ± 19.8 | -11.7 | Not Reported |
| Right Atrial Pressure (RAP) (mmHg) | Animal Study[8] (0.1-1 µg/kg/min) | Not Reported | Not Reported | Decrease | Significant |
| Systemic Vascular Resistance (SVR) (dyn·s/cm⁵) | Animal Study[8] (0.1-1 µg/kg/min) | Not Reported | Not Reported | Decrease | Significant |
| Cardiac Output (CO) (L/min) | Animal Study[8] (0.1-1 µg/kg/min) | Not Reported | Not Reported | Increase | Significant |
Table 2: Renal Effects of Carperitide in AHF Patients
| Parameter | Study/Dosage | Carperitide Group | Control Group | p-value |
| Cumulative Urine Volume (72h, mL) | LASCAR-AHF[7] (0.02 µg/kg/min) | No significant difference | No significant difference | Not Significant |
| Change in Serum Creatinine (mg/dL) | PROTECT[2] (0.01-0.05 µg/kg/min) | No significant difference | No significant difference | Not Significant |
| Worsening Renal Function (%) | Retrospective Study[9] (0.01-0.05 µg/kg/min) | 7% | Not Applicable | Not Applicable |
Table 3: Clinical Outcomes with Carperitide in AHF Patients
| Outcome | Study | Carperitide Group | Control Group | Hazard Ratio (95% CI) / Risk Ratio (95% CI) | p-value |
| All-cause mortality | Meta-analysis[1] | - | - | RR: 1.02 (0.63-1.66) | Not Significant |
| Hospitalization due to heart failure | Meta-analysis[1] | - | - | RR: 0.98 (0.85-1.14) | Not Significant |
| Death and Rehospitalization (18 months) | PROTECT[2] | 11.5% | 34.8% | - | 0.0359 |
| In-hospital mortality | Propensity Score-Matched Analysis[10] | - | - | OR: 2.13 (1.17-3.85) | 0.013 |
| Cardiovascular mortality (1 year) | COOPERATE-HF-J[11][12] (Low-dose: ≥0.02 µg/kg/min) | Lower | Higher | HR: 0.696 (0.513–0.944) | 0.020 |
| All-cause mortality (1 year) | COOPERATE-HF-J[11][12] (Low-dose: ≥0.02 µg/kg/min) | Lower | Higher | HR: 0.791 (0.628–0.997) | 0.047 |
Note: The clinical outcomes of carperitide treatment, particularly regarding mortality, have shown conflicting results across different studies and require careful interpretation.
Experimental Protocols
This section provides an overview of the methodologies employed in key clinical trials investigating carperitide.
PROTECT Multicenter Randomized Controlled Study
-
Objective: To evaluate the effects of low-dose carperitide on the long-term prognosis of patients with acute decompensated heart failure (ADHF).[2]
-
Study Design: A multicenter, randomized, controlled study.[2]
-
Patient Population: 49 patients with ADHF.[2]
-
Intervention:
-
Primary Endpoints: A composite of death and rehospitalization for heart failure during an 18-month follow-up period.[2]
-
Key Assessments:
LASCAR-AHF Trial
-
Objective: To evaluate the efficacy of low-dose intravenous carperitide on the long-term clinical outcomes of patients with AHF.[6][7]
-
Patient Population: 247 patients hospitalized for AHF.[6][7]
-
Intervention:
-
Primary Endpoint: A composite of all-cause death and heart failure hospitalization within 2 years.[6][7]
-
Secondary Endpoints: Cumulative urine volume at 72 hours, change in the degree of dyspnea over 72 hours, and changes in plasma levels of BNP, cystatin C, renin, aldosterone, and catecholamines at 72 hours post-randomization.[7]
Experimental Workflow: A Representative Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial evaluating carperitide in AHF patients.
Conclusion
This compound is a well-characterized synthetic natriuretic peptide with a clear mechanism of action that translates into significant hemodynamic and renal effects. Its role in the management of acute heart failure is supported by its ability to reduce cardiac preload and afterload. However, the impact of carperitide on long-term clinical outcomes, particularly mortality, remains a subject of ongoing research and debate, with different studies yielding conflicting results. Future investigations, potentially focusing on specific patient subpopulations and optimal dosing strategies, are warranted to further delineate its therapeutic niche. This technical guide provides a foundational understanding of carperitide for researchers and drug development professionals, aiming to support continued exploration of its clinical utility.
References
- 1. Effect of Carperitide on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of carperitide on the long-term prognosis of patients with acute decompensated chronic heart failure: the PROTECT multicenter randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predictors of a Good Diuretic Response and Administration Methods for Carperitide in Patients With Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predictors of Worsening Renal Function in Patients With Acute Decompensated Heart Failure Treated by Low-Dose Carperitide [jstage.jst.go.jp]
- 5. Effect of low-dose administration of carperitide for acute heart failure: the LASCAR-AHF trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. [Hemodynamic and neurohumoral effects of carperitide (alpha-human atrial natriuretic peptide) in dogs with low-output heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Predictors of Worsening Renal Function in Patients With Acute Decompensated Heart Failure Treated by Low-Dose Carperitide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carperitide Is Associated With Increased In-Hospital Mortality in Acute Heart Failure: A Propensity Score-Matched Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of carperitide on the 1 year prognosis of patients with acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of carperitide on the 1 year prognosis of patients with acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rationale and Design of Low-dose Administration of Carperitide for Acute Heart Failure (LASCAR-AHF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rationale and Design of Low-dose Administration of Carperitide for Acute Heart Failure (LASCAR-AHF) | Semantic Scholar [semanticscholar.org]
The Cardiovascular Effects of Recombinant Human Atrial Natriuretic Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recombinant human Atrial Natriuretic Peptide (ANP) is a synthetic form of the endogenous cardiac hormone that plays a crucial role in cardiovascular homeostasis.[1][2] Secreted by atrial cardiomyocytes in response to atrial wall stretching, ANP exerts a range of effects that collectively reduce blood volume and pressure.[1][2] This technical guide provides an in-depth overview of the cardiovascular effects of recombinant human ANP, with a focus on quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualization of key pathways and processes. Recombinant human ANP, known by non-proprietary names such as Carperitide and Anaritide, has been investigated and used for the treatment of conditions like acute heart failure.[1][3][4]
Mechanism of Action
The primary mechanism of action of ANP is mediated through its binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase receptor.[1][5] This binding activates the receptor's intracellular guanylyl cyclase domain, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5][6] The elevation of intracellular cGMP initiates a signaling cascade that results in various physiological responses.[5]
Signaling Pathway
The ANP signaling cascade is a critical pathway in cardiovascular regulation. The key steps are outlined in the diagram below.
Cardiovascular Effects: Quantitative Data
The administration of recombinant human ANP leads to significant and measurable changes in various cardiovascular parameters. The following tables summarize quantitative data from key studies.
Table 1: Hemodynamic Effects of Recombinant Human ANP in Heart Failure Patients
| Parameter | Dosage/Infusion Rate | Change from Baseline | Study Population | Reference |
| Pulmonary Capillary Wedge Pressure (PCWP) | 1-hour infusion | -7.74 ± 5.95 mm Hg | Acute Decompensated Heart Failure | [7] |
| Pulmonary Capillary Wedge Pressure (PCWP) | Infusion | Significant reduction (SMD 2.07) | Acute Heart Failure | [8] |
| Cardiac Index | Infusion | Significant increase (SMD 1.79) | Acute Heart Failure | [8] |
| Systemic Vascular Resistance | Infusion | Reduction | Heart Failure | [6] |
| Mean Pulmonary Arterial Pressure | Infusion | Decrease | Cardiovascular Surgery Patients | [9] |
| Central Venous Pressure / Right Atrial Pressure | Infusion | Decrease | Cardiovascular Surgery Patients | [9] |
| Left Ventricular End-Diastolic Pressure | 0.2 microg/kg/min | -40% | Anesthetized Dogs (Ischemia model) | [10] |
| Left Ventricular Systolic Pressure | 0.2 microg/kg/min | -13% | Anesthetized Dogs (Ischemia model) | [10] |
Table 2: Effects of Recombinant Human ANP on Blood Pressure and Heart Rate
| Parameter | Dosage/Infusion Rate | Effect | Study Population | Reference |
| Mean Arterial Blood Pressure | 1-40 micrograms/min (cumulative) | Dose-dependent decrease | Normal Volunteers | [11] |
| Heart Rate | 1-40 micrograms/min (cumulative) | Dose-dependent increase | Normal Volunteers | [11] |
| Blood Pressure | Infusion | No significant change | Cardiovascular Surgery Patients | [9] |
| Heart Rate | Infusion | No significant change | Cardiovascular Surgery Patients | [9] |
Table 3: Renal Effects of Recombinant Human ANP
| Parameter | Dosage/Infusion Rate | Effect | Study Population | Reference |
| Urine Output | Infusion | Increase | Cardiovascular Surgery Patients | [9] |
| Creatinine Clearance / GFR | Infusion | Increase | Cardiovascular Surgery Patients | [9] |
| Serum Creatinine | Infusion | Decrease | Cardiovascular Surgery Patients | [9] |
| Urinary Sodium Excretion | 0.4, 2, 10 pmol/min/kg | 35%, 98%, 207% increase vs. placebo | Fluid-loaded Volunteers | [12] |
| Urinary Volume | 0.4, 2, 10 pmol/min/kg | 10%, 20%, 71% increase vs. placebo | Fluid-loaded Volunteers | [12] |
Experimental Protocols
The following sections detail typical methodologies for key experiments involving the administration of recombinant human ANP.
Protocol 1: Intravenous Infusion in Human Subjects
This protocol outlines a general procedure for studying the effects of rhANP in human volunteers or patients.
-
Subject Selection: Participants are selected based on the study's inclusion and exclusion criteria (e.g., healthy volunteers, patients with heart failure). Informed consent is obtained.
-
Baseline Measurements: Prior to infusion, baseline cardiovascular and renal parameters are recorded. This includes blood pressure, heart rate, cardiac output, PCWP (if applicable), and collection of blood and urine samples for baseline electrolyte and hormone levels.
-
Preparation and Administration of rhANP: Lyophilized rhANP is reconstituted in a sterile saline solution. The solution is administered intravenously via an infusion pump at a specified rate (e.g., a constant rate infusion of 0.5 to 5 micrograms/min or a dose-escalation protocol).[13]
-
Monitoring during Infusion: Hemodynamic parameters are continuously monitored throughout the infusion period. Blood and urine samples are collected at regular intervals to measure plasma ANP concentrations, cGMP levels, electrolytes, and markers of renal function.
-
Post-Infusion Monitoring: After the cessation of the infusion, monitoring continues for a specified period to assess the duration of the effects and any potential adverse events.
Workflow for a Typical ANP Infusion Study
Logical Relationships of Cardiovascular Effects
The diverse cardiovascular effects of recombinant human ANP are interconnected, leading to an overall reduction in cardiac workload and blood pressure. The following diagram illustrates these logical relationships.
Pharmacokinetics and Adverse Effects
Recombinant human ANP has a short plasma half-life of approximately 3 to 4.5 minutes, necessitating continuous intravenous infusion to maintain therapeutic levels.[9][13] The primary adverse effect associated with rhANP administration is hypotension, which is a direct consequence of its vasodilatory action.[14] Other potential side effects include dizziness, lightheadedness, and, in some cases, renal dysfunction and electrolyte imbalances.[14]
Conclusion
Recombinant human ANP demonstrates potent and multifaceted cardiovascular effects, primarily driven by its vasodilatory, natriuretic, and diuretic properties.[1][15] These actions lead to a reduction in cardiac preload and afterload, making it a therapeutic option for conditions such as acute decompensated heart failure.[6][16] The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and harness the therapeutic potential of this important cardiac hormone. Future research may focus on developing long-acting ANP analogues or novel delivery systems to overcome the limitations of its short half-life.[15]
References
- 1. Atrial Natriuretic Peptide in Cardiovascular Biology and Disease (NPPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 3. Effect of carperitide on mortality and ANP levels in acute heart failure: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atrial Natriuretic Peptide ― Old But New Therapeutic in Cardiovascular Diseases ― [jstage.jst.go.jp]
- 5. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Efficacy and Safety of 1-Hour Infusion of Recombinant Human Atrial Natriuretic Peptide in Patients With Acute Decompensated Heart Failure: A Phase III, Randomized, Double-Blind, Placebo-Controlled, Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human atrial natriuretic peptide treatment for acute heart failure: a systematic review of efficacy and mortality - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cardiovascular and renal effects of carperitide and nesiritide in cardiovascular surgery patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha-human atrial natriuretic peptide, carperitide, reduces infarct size but not arrhythmias after coronary occlusion/reperfusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-dependent effect of atrial natriuretic peptide on blood pressure, heart rate, and skin blood flow of normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Low dose infusion of atrial natriuretic peptide causes salt and water excretion in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of synthetic atrial natriuretic peptides in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What are the side effects of Carperitide? [synapse.patsnap.com]
- 15. Atrial natriuretic peptide. An overview of clinical pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Effect of carperitide (alpha-human atrial natriuretic polypeptide) on the cardiovascular system in experimental animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
Carperitide Acetate in Cardiovascular Homeostasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carperitide acetate, a synthetic analog of human atrial natriuretic peptide (ANP), is a key therapeutic agent in the management of acute decompensated heart failure (ADHF), particularly in Japan.[1] Its multifaceted mechanism of action, centered on the activation of the natriuretic peptide receptor-A (NPR-A) and subsequent elevation of intracellular cyclic guanosine monophosphate (cGMP), offers significant benefits in cardiovascular homeostasis.[2] This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, and clinical implications of this compound, with a focus on quantitative data from pivotal studies, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Introduction
This compound is a 28-amino acid peptide that mimics the endogenous hormone ANP, which is secreted by atrial myocytes in response to atrial wall stress.[3] It plays a crucial role in regulating blood volume, blood pressure, and electrolyte balance.[4] By targeting the NPR-A, carperitide initiates a cascade of physiological responses that collectively reduce cardiac preload and afterload, making it a valuable tool in the acute care setting for heart failure.[1]
Mechanism of Action
The primary mechanism of action of this compound involves its binding to the natriuretic peptide receptor-A (NPR-A).[2] This binding activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] The accumulation of cGMP serves as a second messenger, mediating the diverse physiological effects of carperitide.[2]
Signaling Pathway
The binding of carperitide to NPR-A initiates a well-defined signaling cascade. Increased intracellular cGMP activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a range of cellular responses that contribute to improved cardiovascular homeostasis.[2]
Physiological Effects
The downstream effects of cGMP elevation are central to the therapeutic benefits of carperitide:
-
Vasodilation: cGMP-dependent activation of PKG in vascular smooth muscle cells leads to relaxation, resulting in both arterial and venous dilation. This reduces systemic vascular resistance (afterload) and venous return to the heart (preload).[2]
-
Natriuresis and Diuresis: Carperitide enhances sodium and water excretion by the kidneys, further reducing blood volume and cardiac preload.[2]
-
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Carperitide suppresses the release of renin and aldosterone, counteracting the neurohormonal activation that is characteristic of heart failure.[1][5]
Quantitative Data from Clinical and Preclinical Studies
Numerous studies have quantified the hemodynamic and hormonal effects of this compound. The following tables summarize key findings from notable clinical trials.
Table 1: Hemodynamic Effects of Carperitide in Acute Heart Failure
| Parameter | Study | Dosage | Change from Baseline | Significance |
| Pulmonary Capillary Wedge Pressure (PCWP) | Kikuchi et al.[6] | 0.05-0.10 µg/kg/min | ↓ from 21±6 to 11±5 mmHg at 4 hours | p<0.01 |
| Systemic Blood Pressure | Kikuchi et al.[6] | 0.05-0.10 µg/kg/min | No significant change | - |
| Heart Rate | Kikuchi et al.[6] | 0.05-0.10 µg/kg/min | No significant change | - |
| Diastolic Pulmonary Artery Pressure (DPAP) | Nomura et al.[7] | 0.07 ± 0.05 µg/kg/min | ↓ from 17 ± 6 to 11 ± 5 mmHg at 24 hours (in nitrite compound group) | p<0.05 (for nitrite group) |
| Central Venous Pressure (CVP) | Nomura et al.[7] | 0.07 ± 0.05 µg/kg/min | ↓ from 6 ± 4 to 3 ± 3 mmHg at 24 hours (in nitrite compound group) | p<0.05 (for nitrite group) |
Table 2: Hormonal and Renal Effects of Carperitide
| Parameter | Study | Dosage | Change from Baseline/Control | Significance |
| Plasma Aldosterone | Kikuchi et al.[6] | 0.05-0.10 µg/kg/min | ↓ from 148±68 to 56±29 pg/ml | p<0.05 |
| Plasma cGMP | Hata et al. (PROTECT)[8] | 0.01-0.05 µg/kg/min | Significant increase | - |
| Plasma Aldosterone | LASCAR-AHF Trial[9] | 0.02 µg/kg/min | No significant difference vs. standard treatment | - |
| Plasma Renin | LASCAR-AHF Trial[9] | 0.02 µg/kg/min | No significant difference vs. standard treatment | - |
| Cumulative Urine Volume (72h) | LASCAR-AHF Trial[9] | 0.02 µg/kg/min | No significant difference vs. standard treatment | - |
| Estimated Glomerular Filtration Rate (eGFR) | LASCAR-AHF Trial[9] | 0.02 µg/kg/min | Greater decrease (-3.9 mL/min/1.73 m²) vs. standard treatment | 95% CI -7.0 to -0.8 |
Table 3: Clinical Outcomes from Randomized Controlled Trials
| Outcome | Study | Carperitide Group | Control Group | Hazard Ratio (95% CI) / p-value |
| Death or Rehospitalization (18 months) | Hata et al. (PROTECT)[8] | 11.5% | 34.8% | p=0.0359 |
| All-cause Death or HF Hospitalization (2 years) | LASCAR-AHF Trial[9] | 29.5% | 28.0% | 1.26 (0.78-2.06), p=0.827 |
| In-hospital Mortality | Matsue et al.[10] | - | - | OR 2.13 (1.17-3.85), p=0.013 |
Experimental Protocols
The evaluation of carperitide's efficacy and safety has been conducted through a variety of experimental designs, from preclinical animal models to large-scale clinical trials.
Preclinical Evaluation in Animal Models
Animal models are crucial for elucidating the pathophysiology of heart failure and for the initial testing of therapeutic agents like carperitide.[11] Common models include:
-
Ischemia/Reperfusion Injury: Ligation of a coronary artery, followed by reperfusion, is used in small animals like mice and rats to mimic myocardial infarction-induced heart failure.[12]
-
Pressure Overload: Transverse aortic constriction in mice or aortic banding in larger animals induces left ventricular hypertrophy and subsequent heart failure.[12]
-
Tachycardia-Induced Cardiomyopathy: Chronic rapid ventricular pacing in animals such as rabbits and pigs leads to dilated cardiomyopathy.[12]
Clinical Trial Design: The LASCAR-AHF Trial
The Low-dose Administration of Carperitide for Acute Heart Failure (LASCAR-AHF) trial was a multicenter, open-label, randomized controlled study designed to assess the long-term efficacy of low-dose carperitide in patients with AHF.[2][3]
-
Patient Population: 247 patients hospitalized for AHF.[9]
-
Intervention: Intravenous carperitide (0.02 µg/kg/min) in addition to standard treatment for 72 hours.[3]
-
Control: Standard treatment alone.[3]
-
Primary Endpoint: A composite of all-cause death and heart failure hospitalization within 2 years.[3]
-
Secondary Endpoints: Cumulative urine volume at 72 hours, change in dyspnea, and changes in levels of brain natriuretic peptide, cystatin C, renin, aldosterone, and catecholamines.[9]
Clinical Trial Design: The PROTECT Study
The PROTECT study was a multicenter randomized controlled trial that investigated the effects of low-dose carperitide on the long-term prognosis of patients with ADHF.[8]
-
Patient Population: 49 patients with ADHF.[8]
-
Intervention: Low-dose carperitide (0.01-0.05 µg/kg/min) infused for 72 hours as initial treatment (n=26).[8]
-
Control: Standard medical treatment without carperitide (n=23). Anti-aldosterone drugs were prohibited in both groups.[8]
-
Primary Outcome: Death and rehospitalization during an 18-month follow-up period.[8]
-
Biomarker Assessment: Plasma levels of ANP, cGMP, brain natriuretic peptide, troponin T, and creatinine were measured.[8]
Measurement of cGMP
The quantification of cGMP is a critical experimental procedure to confirm the biochemical efficacy of carperitide.
-
In Vitro Assay: cGMP formation can be measured in vitro using radiolabeled GTP as a substrate for guanylate cyclase. The amount of radioactive cGMP produced is then quantified.[13]
-
Immunoassays: Enzyme-linked immunosorbent assays (ELISAs) are commonly used to measure cGMP levels in plasma or cell lysates.[14] These assays utilize antibodies specific for cGMP in a competitive binding format.
Discussion and Future Directions
These discrepancies may be attributable to differences in patient populations, carperitide dosing regimens, and the underlying standard of care. Future research should focus on identifying patient subgroups who are most likely to benefit from carperitide therapy. Additionally, further investigation into the optimal dosing and duration of carperitide infusion is warranted to maximize its therapeutic potential while minimizing adverse effects such as hypotension.[10]
Conclusion
This compound remains a valuable pharmacological tool in the management of acute heart failure, primarily through its well-defined mechanism of cGMP-mediated vasodilation, natriuresis, and RAAS inhibition. This technical guide has provided a detailed overview of its core pharmacology, supported by quantitative data and outlines of key experimental protocols. A thorough understanding of its mechanism and the nuances of its clinical application is essential for researchers and drug development professionals working to advance the treatment of cardiovascular diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Rationale and Design of Low-dose Administration of Carperitide for Acute Heart Failure (LASCAR-AHF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of carperitide on the 1 year prognosis of patients with acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rationale and Design of Low-dose Administration of Carperitide for Acute Heart Failure (LASCAR-AHF) | Semantic Scholar [semanticscholar.org]
- 7. Animal models of heart failure with preserved ejection fraction (HFpEF): from metabolic pathobiology to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of carperitide on the long-term prognosis of patients with acute decompensated chronic heart failure: the PROTECT multicenter randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of low-dose administration of carperitide for acute heart failure: the LASCAR-AHF trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carperitide Is Associated With Increased In-Hospital Mortality in Acute Heart Failure: A Propensity Score-Matched Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal Models of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Cellular Targets of Carperitide Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carperitide acetate, a recombinant form of human atrial natriuretic peptide (ANP), exerts its therapeutic effects in acute heart failure through a well-defined signaling cascade initiated by its interaction with specific cellular targets. This technical guide provides a comprehensive overview of the molecular interactions of this compound, detailing its primary receptor, the downstream second messenger system, and key effector proteins. This document summarizes quantitative data on binding affinities and functional responses, presents detailed experimental protocols for studying these interactions, and visualizes the core signaling pathways and experimental workflows using the DOT language for Graphviz.
Primary Cellular Target: Natriuretic Peptide Receptor-A (NPR-A)
The principal cellular target of this compound is the natriuretic peptide receptor-A (NPR-A), also known as guanylate cyclase-A (GC-A).[1][2] NPR-A is a transmembrane receptor with an extracellular ligand-binding domain and an intracellular domain possessing guanylate cyclase activity.[3] Carperitide, being a synthetic analog of ANP, binds to the NPR-A receptor, initiating a cascade of intracellular events.[1]
Binding Affinity of this compound to NPR-A
| Ligand | Receptor | Tissue/Cell Type | Kd (Equilibrium Dissociation Constant) | Reference |
| Atrial Natriuretic Peptide (ANP) | High-affinity NPR-A | Vascular Smooth Muscle Cells (WKY rats) | ~0.3 nmol/L | [4] |
| Atrial Natriuretic Peptide (ANP) | NPR-A | Human Glomeruli | 0.53 ± 0.11 nM | [5] |
Downstream Signaling Cascade
The binding of this compound to NPR-A triggers a conformational change in the receptor, leading to the activation of its intracellular guanylate cyclase domain.[3] This initiates a signaling cascade that mediates the physiological effects of the drug.
Cyclic Guanosine Monophosphate (cGMP) Production
Activated NPR-A catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3] cGMP acts as a crucial second messenger, relaying the signal from the cell surface receptor to intracellular effector proteins. Studies have shown that Carperitide infusion leads to a significant increase in plasma cGMP levels.[6]
The potency of a ligand in eliciting a functional response, such as cGMP production, is measured by its half-maximal effective concentration (EC50). While specific EC50 values for Carperitide-induced cGMP production are not widely published, the functional response to ANP can be considered analogous.
| Ligand | Response | Cell Type | EC50 (Half-maximal Effective Concentration) | Reference |
| Atrial Natriuretic Peptide (ANP) | cGMP accumulation | Vascular Smooth Muscle Cells (WKY rats) | Decreased response in SHR vs WKY cells | [4] |
Protein Kinase G (PKG) Activation
The primary intracellular effector of cGMP is cGMP-dependent protein kinase (PKG).[2] Elevated levels of cGMP lead to the activation of PKG, which in turn phosphorylates a variety of downstream target proteins on serine and threonine residues, ultimately leading to the physiological effects of Carperitide, such as vasodilation.[1][3]
Key Downstream Effectors
The activation of PKG by the Carperitide-induced cGMP surge leads to the phosphorylation of several key proteins involved in cellular function, particularly in vascular smooth muscle and endothelial cells.
Vasodilator-Stimulated Phosphoprotein (VASP)
One of the most well-characterized downstream targets of the NPR-A/cGMP/PKG signaling pathway is the Vasodilator-Stimulated Phosphoprotein (VASP). ANP has been shown to greatly enhance the phosphorylation of VASP at the Ser-239 residue.[7] This phosphorylation event is linked to the reorganization of the actin cytoskeleton.[7]
Phospholamban (PLN)
In cardiac myocytes, the cGMP/PKG pathway can influence calcium handling through the phosphorylation of proteins like phospholamban (PLN). While direct evidence for Carperitide's effect on PLN phosphorylation is limited, studies on the broader effects of natriuretic peptides suggest a potential role in modulating sarcoplasmic reticulum Ca2+-ATPase (SERCA) activity through this mechanism.[8]
Ion Channels
The cGMP/PKG signaling pathway is known to modulate the activity of various ion channels, contributing to its effects on vascular tone and cardiac function.[9] This regulation can occur through direct phosphorylation of the channel proteins or associated regulatory subunits.
RhoA
The ANP-cGMP-PKG pathway has been shown to inhibit the activity of the small GTPase RhoA.[10] RhoA is a key regulator of smooth muscle contraction, and its inhibition contributes to vasodilation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular targets of this compound.
Radioligand Binding Assay for NPR-A
This protocol describes a method to determine the binding affinity of this compound for its receptor, NPR-A, using a competitive binding assay with a radiolabeled ligand (e.g., ¹²⁵I-ANP).
Materials:
-
Cell membranes prepared from cells expressing NPR-A
-
¹²⁵I-labeled ANP (radioligand)
-
Unlabeled this compound (competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes, a fixed concentration of ¹²⁵I-ANP, and varying concentrations of unlabeled this compound in binding buffer.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of ¹²⁵I-ANP against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
cGMP Immunoassay
This protocol outlines a method to quantify the intracellular accumulation of cGMP in response to this compound stimulation using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells)
-
This compound
-
Cell lysis buffer
-
cGMP ELISA kit (containing cGMP standards, cGMP-peroxidase conjugate, anti-cGMP antibody, substrate, and stop solution)
-
Microplate reader
Procedure:
-
Cell Culture and Stimulation: Plate cells in a multi-well plate and grow to confluency. Treat the cells with varying concentrations of this compound for a specified time.
-
Cell Lysis: Aspirate the medium and lyse the cells with the provided lysis buffer.
-
ELISA: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves adding cell lysates, cGMP standards, cGMP-peroxidase conjugate, and anti-cGMP antibody to a pre-coated plate.
-
Incubation and Washing: Incubate the plate to allow for the competitive binding reaction. Wash the plate to remove unbound reagents.
-
Substrate Reaction and Measurement: Add the substrate and incubate until a color develops. Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve using the cGMP standards. Calculate the concentration of cGMP in the cell lysates by interpolating their absorbance values from the standard curve. Plot the cGMP concentration against the this compound concentration to determine the EC50.
PKG Activity Assay
This protocol describes a method to measure the activity of PKG in cell lysates following stimulation with this compound, often by detecting the phosphorylation of a specific substrate.
Materials:
-
Cultured cells
-
This compound
-
Cell lysis buffer containing phosphatase and protease inhibitors
-
PKG assay kit (containing a specific PKG substrate, ATP, and a phosphospecific antibody)
-
Western blotting reagents or a fluorescence-based detection system
Procedure:
-
Cell Stimulation and Lysis: Treat cells with this compound and then lyse them to obtain cell extracts.
-
Kinase Reaction: Incubate the cell lysates with the PKG substrate and ATP to allow for phosphorylation.
-
Detection of Phosphorylation: Detect the level of substrate phosphorylation using a phosphospecific antibody. This can be done via Western blotting and chemiluminescence detection or through a more direct method like a fluorescence-based plate reader assay.
-
Data Analysis: Quantify the signal from the phosphorylated substrate and normalize it to the total amount of protein in the lysate. Compare the PKG activity in stimulated cells to that in unstimulated control cells.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
Experimental Workflow for cGMP Immunoassay
Caption: Workflow for a cGMP immunoassay.
Conclusion
This compound's therapeutic efficacy is rooted in its specific interaction with NPR-A and the subsequent activation of the cGMP-PKG signaling pathway. This guide has provided a detailed overview of these cellular targets, a summary of relevant quantitative data, and standardized protocols for their investigation. A thorough understanding of these molecular mechanisms is paramount for the continued development and optimization of natriuretic peptide-based therapies in cardiovascular disease. The provided workflows and pathway diagrams serve as a visual aid for researchers navigating this important area of drug action.
References
- 1. What is the mechanism of Carperitide? [synapse.patsnap.com]
- 2. [Effect of carperitide (alpha-human atrial natriuretic polypeptide) on the cardiovascular system in experimental animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of carperitide on mortality and ANP levels in acute heart failure: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of CaMKII regulation of phospholamban activity in heart disease [frontiersin.org]
- 6. Effects of carperitide on the long-term prognosis of patients with acute decompensated chronic heart failure: the PROTECT multicenter randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Cardiac Ion Channels and Arrhythmogenesis | Duke Department of Medicine [medicine.duke.edu]
- 8. researchgate.net [researchgate.net]
- 9. Compartmentalized regulations of ion channels in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-time imaging of cGMP signaling shows pronounced differences between glomerular endothelial cells and podocytes - PMC [pmc.ncbi.nlm.nih.gov]
Carperitide acetate and myocardial remodeling
An In-depth Technical Guide on Carperitide Acetate and Myocardial Remodeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myocardial remodeling refers to the alterations in the size, shape, structure, and function of the heart in response to cardiac injury or increased load. While initially a compensatory mechanism, prolonged remodeling often becomes maladaptive, leading to progressive cardiac dysfunction and heart failure. Key features of adverse remodeling include cardiomyocyte hypertrophy, apoptosis, and interstitial fibrosis. Therapeutic interventions that can attenuate or reverse these processes are of significant interest in cardiovascular medicine. Carperitide, a recombinant form of human atrial natriuretic peptide (ANP), has emerged as a potential agent in this context.[1][2][3] This guide provides a comprehensive technical overview of the role of this compound in mitigating myocardial remodeling, summarizing preclinical and clinical data, detailing experimental methodologies, and illustrating the key signaling pathways involved.
Mechanism of Action of this compound
Carperitide exerts its effects by mimicking the actions of endogenous ANP.[1] It binds to the natriuretic peptide receptor-A (NPR-A), a transmembrane receptor with intrinsic guanylyl cyclase activity.[4] This binding activates the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][4] The elevation of intracellular cGMP serves as a second messenger, activating cGMP-dependent protein kinase (PKG).[4] This signaling cascade triggers a range of downstream effects that collectively contribute to its cardioprotective and anti-remodeling properties:
-
Vasodilation: cGMP-mediated activation of PKG in vascular smooth muscle cells leads to their relaxation, resulting in both arterial and venous dilation. This reduces cardiac preload and afterload, thereby decreasing the workload on the heart.[1][4]
-
Natriuresis and Diuresis: In the kidneys, carperitide increases sodium and water excretion by inhibiting sodium reabsorption in the renal tubules. This reduces blood volume and alleviates fluid retention, a common feature of heart failure.[1][4]
-
Neurohormonal Antagonism: Carperitide inhibits the renin-angiotensin-aldosterone system (RAAS) and suppresses sympathetic nervous system activity.[2][4] Both the RAAS and the sympathetic nervous system are key drivers of maladaptive myocardial remodeling.
-
Direct Myocardial Effects: At the cellular level in the heart, the ANP/cGMP/PKG pathway has direct anti-hypertrophic, anti-fibrotic, and anti-apoptotic effects on cardiomyocytes and cardiac fibroblasts.[5][6][7]
Signaling Pathways
The cardioprotective effects of carperitide are mediated through a well-defined signaling pathway that counteracts pro-remodeling stimuli.
Caption: Carperitide Signaling Pathway in Cardiomyocytes.
Preclinical Evidence
Animal models have provided crucial insights into the effects of carperitide on myocardial remodeling.
-
Myocardial Infarction (MI) Models: In a canine model of coronary occlusion and reperfusion, intravenous carperitide administered after the ischemic event significantly reduced infarct size compared to controls (4.5 ± 2.1% vs. 27.8 ± 7.8% of the area at risk, respectively).[8] This effect was associated with improved collateral blood flow and reduced left ventricular end-diastolic pressure.[8]
-
Volume Overload Models: In a rat model with an aortocaval shunt, which induces volume overload and subsequent cardiac hypertrophy, treatment with carperitide was shown to inhibit the development of cardiac hypertrophy.[9]
These preclinical studies suggest that carperitide can directly mitigate ischemic injury and prevent the hypertrophic response to volume overload, key drivers of myocardial remodeling.
Clinical Evidence
The clinical utility of carperitide in the context of myocardial remodeling has been investigated primarily in patients with acute decompensated heart failure (ADHF). The results, however, have been mixed.
A meta-analysis of six studies involving over 30,000 patients with acute heart failure found no significant reduction in heart failure-related mortality with carperitide.[10] In fact, after adjusting for heterogeneity, a significantly higher in-hospital mortality was observed in the carperitide group.[10] Another meta-analysis also found no significant improvement in all-cause mortality or rehospitalization for heart failure.[2]
In contrast, some studies suggest a dose-dependent benefit. A pooled analysis of two Japanese cohorts with over 2,400 patients with ADHF found that low-dose carperitide (≥0.02 μg/kg/min) was significantly associated with lower cardiovascular and all-cause mortality at one year compared to no carperitide or very low-dose carperitide (<0.02 μg/kg/min).[11][12][13] Similarly, a multicenter randomized controlled study of 49 ADHF patients demonstrated that low-dose carperitide (0.01-0.05 μg/kg/min) for 72 hours led to a significant reduction in death and rehospitalization over an 18-month follow-up period (11.5% in the carperitide group vs. 34.8% in the control group).[14] During the infusion, this study also noted a significant decrease in heart-type fatty acid-binding protein, suggesting a reduction in myocyte membrane damage.[14]
Table 1: Summary of Clinical Outcome Data for Carperitide in Acute Heart Failure
| Study/Analysis (Year) | Patient Population | Carperitide Dose | Comparator | Primary Outcome(s) | Key Findings |
| Hata et al. (2008)[14] | 49 ADHF patients | Low-dose (0.01-0.05 µg/kg/min) | Standard therapy | Death and rehospitalization at 18 months | Significant reduction in events with carperitide (11.5% vs 34.8%). |
| Nomura et al. (2022)[11][12][13] | 2435 ADHF patients | Very low-dose (<0.02 µg/kg/min) and low-dose (≥0.02 µg/kg/min) | No carperitide | Cardiovascular and all-cause mortality at 1 year | Low-dose carperitide was associated with lower mortality. |
| Meta-analysis (2025)[2] | Heart failure patients | Various | Control | All-cause mortality, HF hospitalization | No significant difference in outcomes. |
| Meta-analysis (2025)[10] | 30,665 AHF patients | Various | Placebo | Heart failure-related mortality, in-hospital mortality | No reduction in HF-related mortality; increased in-hospital mortality. |
Experimental Protocols
The study of carperitide's effects on myocardial remodeling employs a range of established experimental models and techniques.
Animal Models of Myocardial Remodeling
-
Myocardial Infarction (MI) Model: This is commonly induced in rodents (mice, rats) or larger animals (dogs, pigs) by permanent or transient ligation of a coronary artery, typically the left anterior descending (LAD) artery.[15][16][17] This procedure mimics the pathophysiology of acute MI and the subsequent remodeling process.
-
Volume Overload Model: An aortocaval shunt, creating an arteriovenous fistula between the abdominal aorta and vena cava, is a standard method to induce chronic volume overload, leading to cardiac hypertrophy and eccentric remodeling.[9]
-
Pressure Overload Model: Transverse aortic constriction (TAC) in mice is a widely used model to induce pressure overload, resulting in concentric cardiac hypertrophy and fibrosis.
Assessment of Myocardial Remodeling and Cardiac Function
-
Echocardiography: A non-invasive technique used to serially assess cardiac dimensions (left ventricular internal diameter), wall thickness, and systolic function (ejection fraction, fractional shortening) in vivo.
-
Histological Analysis:
-
Fibrosis: Myocardial sections are stained with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition and interstitial fibrosis.[15]
-
Hypertrophy: Cardiomyocyte cross-sectional area is measured from sections stained with hematoxylin and eosin (H&E) or lectins (e.g., rhodamine-conjugated lectin) to assess cellular hypertrophy.[15]
-
Infarct Size: Triphenyltetrazolium chloride (TTC) staining is used to delineate the viable myocardium (red) from the infarcted tissue (pale) in acute MI models.[15]
-
-
Biomarker Analysis: Plasma or serum levels of natriuretic peptides (ANP, BNP), troponins, and inflammatory markers are quantified using ELISA or other immunoassays.
Caption: Typical Experimental Workflow.
Logical Relationships in Carperitide's Anti-Remodeling Effects
The therapeutic rationale for using carperitide to combat myocardial remodeling is based on a logical cascade of physiological effects that address the core pathological processes.
Caption: Logical Flow of Carperitide's Effects.
Conclusion and Future Directions
This compound possesses a strong mechanistic rationale for its use in mitigating adverse myocardial remodeling. Its ability to reduce cardiac load through vasodilation and natriuresis, coupled with direct anti-hypertrophic and anti-fibrotic effects mediated by the cGMP-PKG signaling pathway, is well-supported by preclinical data. However, clinical evidence remains inconclusive, with conflicting results regarding its impact on long-term clinical outcomes in patients with acute heart failure. The discrepancy may be related to dosing, patient selection, and the timing of administration.
For drug development professionals and researchers, future investigations should focus on:
-
Optimal Dosing Regimens: Well-designed randomized controlled trials are needed to determine the optimal dose and duration of carperitide therapy that can maximize its anti-remodeling benefits while minimizing adverse effects like hypotension.[12]
-
Patient Stratification: Identifying patient subgroups that are most likely to benefit from carperitide therapy is crucial. This may include patients with specific hemodynamic profiles or biomarker signatures.
-
Chronic Heart Failure: While most studies have focused on the acute setting, the potential of long-term, low-dose carperitide administration to prevent or reverse remodeling in chronic heart failure warrants investigation.
-
Combination Therapies: Exploring the synergistic effects of carperitide with other heart failure medications, such as neprilysin inhibitors that also modulate the natriuretic peptide system, could open new therapeutic avenues.
References
- 1. What is Carperitide used for? [synapse.patsnap.com]
- 2. Effect of Carperitide on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. What is the mechanism of Carperitide? [synapse.patsnap.com]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Alpha-human atrial natriuretic peptide, carperitide, reduces infarct size but not arrhythmias after coronary occlusion/reperfusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of carperitide on mortality and ANP levels in acute heart failure: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of carperitide on the 1 year prognosis of patients with acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of carperitide on the 1 year prognosis of patients with acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of carperitide on the long-term prognosis of patients with acute decompensated chronic heart failure: the PROTECT multicenter randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Experimental Model of Myocardial Infarction for Studying Cardiac Repair and Remodeling in Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Guidelines for experimental models of myocardial ischemia and infarction - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physiological Effects of Carperitide Acetate Infusion
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carperitide acetate, a synthetic analog of human atrial natriuretic peptide (ANP), is a potent vasoactive and natriuretic agent. This technical guide provides an in-depth analysis of the physiological effects of this compound infusion, with a focus on its mechanism of action, and its hemodynamic, renal, and neurohormonal impacts. The information is curated from a range of preclinical and clinical studies to support research and drug development efforts in cardiovascular and renal therapeutics. This document adheres to stringent data presentation and visualization standards to facilitate clear and rapid comprehension.
Mechanism of Action
Carperitide exerts its physiological effects by mimicking endogenous atrial natriuretic peptide (ANP).[1] It is a 28-amino acid peptide that acts as a potent vasodilator and diuretic. The primary mechanism of action involves binding to the natriuretic peptide receptor-A (NPR-A). This binding activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1][2] The elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, resulting in a cascade of physiological responses.[1]
Signaling Pathway
The signaling cascade initiated by Carperitide binding to NPR-A is depicted below. This pathway highlights the central role of cGMP as a second messenger in mediating the downstream physiological effects.
Hemodynamic Effects
Carperitide infusion leads to significant alterations in systemic and pulmonary hemodynamics, primarily through its potent vasodilatory actions. These effects contribute to a reduction in both cardiac preload and afterload.
Quantitative Data on Hemodynamic Parameters
| Parameter | Species/Patient Population | Dosage | Change from Baseline | Reference |
| Pulmonary Arterial Pressure | Dogs with low-output heart failure | 0.1 - 1 µg/kg/min IV | Decreased | [3] |
| Right Atrial Pressure | Dogs with low-output heart failure | 0.1 - 1 µg/kg/min IV | Decreased | [3] |
| Systemic Vascular Resistance (SVR) | Dogs with low-output heart failure | 0.1 - 1 µg/kg/min IV | Decreased | [3] |
| Cardiac Output | Dogs with low-output heart failure | 0.1 - 1 µg/kg/min IV | Increased | [3] |
| Pulmonary Capillary Wedge Pressure (PCWP) | Post-cardiovascular surgery patients | 0.1 - 0.2 µg/kg/min IV | Decreased | [4] |
| Cardiac Index (CI) | Post-cardiovascular surgery patients | 0.1 - 0.2 µg/kg/min IV | Increased | [4] |
| Systolic Blood Pressure | Patients with acute heart failure | 0.025 - 0.05 µg/kg/min IV | Hypotension reported as a frequent adverse event (3.55%) | [5] |
Experimental Protocols
Hemodynamic Monitoring in a Canine Model of Low-Output Heart Failure [3]
-
Animal Model: Low-output heart failure was induced in dogs through a combination of volume expansion, ligation of the left anterior descending coronary artery, and methoxamine infusion.
-
Intervention: Carperitide was administered as a continuous intravenous infusion at doses ranging from 0.1 to 1 µg/kg/min for 30 minutes.
-
Measurements: Hemodynamic parameters including pulmonary arterial pressure, right atrial pressure, and systemic vascular resistance were monitored. Cardiac output was also assessed. The specific techniques for these measurements (e.g., thermodilution for cardiac output) were not detailed in the available summary but are standard in such preclinical studies.
Post-Cardiovascular Surgery Hemodynamic Assessment in Humans [4]
-
Patient Population: Eight patients who had undergone cardiovascular surgery.
-
Intervention: Carperitide was infused intravenously at a rate of 0.1 to 0.2 µg/kg/min during the postoperative period.
-
Measurements: A Swan-Ganz catheter was used to monitor blood pressure (BP), central venous pressure (CVP), mean pulmonary arterial pressure (PA), pulmonary capillary wedge pressure (PCWP), cardiac index (CI), systemic vascular resistance (SVR), and pulmonary vascular resistance (PVR). Measurements were taken before and after the infusion.
Renal Effects
Carperitide has pronounced effects on renal function, primarily promoting diuresis and natriuresis. These effects are beneficial in conditions characterized by fluid overload, such as acute decompensated heart failure.
Quantitative Data on Renal Function
| Parameter | Patient Population | Dosage | Change from Baseline | Reference |
| Urine Volume | Dogs with low-output heart failure | 1 µg/kg/min IV | Increased | [3] |
| Serum Creatinine | Patients with preoperative renal dysfunction undergoing cardiovascular surgery | 0.02 µg/kg/min IV for ≥5 days | Significantly lower on postoperative days 3, 4, and 7 compared to controls | [6] |
| Creatinine Clearance | Patients with preoperative renal dysfunction undergoing cardiovascular surgery | 0.02 µg/kg/min IV for ≥5 days | Significantly higher on postoperative days 2 and 3 compared to controls | [6] |
| Estimated Glomerular Filtration Rate (eGFR) | Patients with acute decompensated heart failure | Low-dose (0.01-0.05 µg/kg/min) | Greater decrease compared to standard treatment | [7] |
| Incidence of Worsening Renal Function (WRF) | Patients with acute decompensated heart failure | Low-dose (0.01-0.05 µg/kg/min) | Hypotension within 12h was an independent predictor of WRF | [8] |
Experimental Protocols
Renal Function Assessment in Cardiovascular Surgery Patients [6]
-
Patient Population: 88 patients with a preoperative serum creatinine level of ≥1.2 mg/dl undergoing elective cardiovascular surgery with cardiopulmonary bypass.
-
Study Design: Prospective, randomized, controlled trial. The Carperitide group (n=44) received a continuous infusion starting at the beginning of surgery and continuing for at least 5 days. The control group (n=44) did not receive Carperitide.
-
Intervention: Carperitide was infused at a central dose of 0.02 µg/kg/min.
-
Primary Endpoint: Serum creatinine level on postoperative day 3.
-
Secondary Endpoints: Serum creatinine on other postoperative days and creatinine clearance. Blood samples were collected at specified postoperative time points for analysis.
Neurohormonal Effects
Carperitide infusion influences the neurohormonal systems that regulate cardiovascular and renal function, most notably the renin-angiotensin-aldosterone system (RAAS).
Quantitative Data on Neurohormonal Parameters
| Parameter | Patient Population | Dosage | Change from Baseline | Reference |
| Plasma Renin Activity | Dogs with low-output heart failure | 1 µg/kg/min IV | No effect | [3] |
| Plasma Aldosterone Concentration | Dogs with low-output heart failure | 1 µg/kg/min IV | No effect | [3] |
| Plasma Aldosterone | Patients with chronic congestive heart failure | Infusion for <7 days | Significantly increased after stopping Carperitide | [9] |
| Plasma Endothelin-1 | Patients with chronic congestive heart failure | Infusion for <7 days | Significantly increased after stopping Carperitide | [9] |
| Plasma cGMP | Dogs with low-output heart failure | 1 µg/kg/min IV | Further increased from elevated baseline | [3] |
| Plasma Atrial Natriuretic Peptide (ANP) | Patients with acute decompensated heart failure | Low-dose (≥0.02 µg/kg/min) | Higher levels within 24h compared to no or very-low-dose groups | [10][11] |
Experimental Protocols
Neurohormonal Assessment in Chronic Congestive Heart Failure [9]
-
Patient Population: 42 patients with chronic congestive heart failure (CHF).
-
Study Design: Patients were divided into two groups based on the duration of Carperitide infusion: Group 1 (< 7 days, n=21) and Group 2 (> 7 days, n=21).
-
Intervention: Carperitide infusion was continued for more than 2 days until symptomatic improvement.
-
Measurements: Neurohumoral factors, including aldosterone and endothelin-1, were measured before and 1 hour after stopping the Carperitide infusion. The molar ratio of cGMP to ANP was also calculated.
Conclusion
This compound infusion elicits a multifaceted physiological response characterized by significant hemodynamic, renal, and neurohormonal effects. Its primary mechanism, mediated by the NPR-A/cGMP signaling pathway, results in vasodilation, diuresis, and natriuresis, which are clinically beneficial in the management of acute heart failure and in the perioperative setting of cardiovascular surgery. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development in this area. Future studies should aim to provide more granular data on dose-response relationships and long-term outcomes to further optimize the therapeutic application of Carperitide.
References
- 1. What is the mechanism of Carperitide? [synapse.patsnap.com]
- 2. Effect of Carperitide on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Hemodynamic and neurohumoral effects of carperitide (alpha-human atrial natriuretic peptide) in dogs with low-output heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Experience of carperitide (synthetic human-atrial natriuretic peptide) after cardiovascular surgery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multicenter prospective investigation on efficacy and safety of carperitide as a first-line drug for acute heart failure syndrome with preserved blood pressure: COMPASS: Carperitide Effects Observed Through Monitoring Dyspnea in Acute Decompensated Heart Failure Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multicenter trial of carperitide in patients with renal dysfunction undergoing cardiovascular surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of low-dose administration of carperitide for acute heart failure: the LASCAR-AHF trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predictors of Worsening Renal Function in Patients With Acute Decompensated Heart Failure Treated by Low-Dose Carperitide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of aldosterone and endothelin-1 by carperitide was attenuated with more than 1 week of infusion in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of carperitide on the 1 year prognosis of patients with acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Interactions of Carperitide Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carperitide, a synthetic analog of human atrial natriuretic peptide (ANP), is a 28-amino acid peptide that plays a crucial role in cardiovascular homeostasis.[1][2][3] As a therapeutic agent, carperitide acetate is utilized for its potent diuretic, natriuretic, and vasodilatory properties, primarily in the management of acute heart failure.[4][5] This technical guide provides a comprehensive overview of the molecular interactions of this compound, detailing its engagement with its primary receptor, the subsequent signaling cascades, and the downstream physiological effects. The content herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Primary Molecular Interaction: Binding to Natriuretic Peptide Receptor-A (NPR-A)
The principal molecular target of carperitide is the natriuretic peptide receptor-A (NPR-A), also known as guanylate cyclase-A (GC-A).[4] NPR-A is a transmembrane receptor with an extracellular ligand-binding domain and an intracellular guanylyl cyclase domain.[4] The binding of carperitide to the extracellular domain of NPR-A induces a conformational change in the receptor, leading to the activation of its intracellular guanylyl cyclase activity.[4]
Quantitative Binding Affinity Data
The affinity of carperitide for its receptor is a critical determinant of its biological activity. The following table summarizes the available quantitative data on the binding of carperitide (or human ANP) to NPR-A.
| Parameter | Value | Species/System | Reference |
| Equilibrium Dissociation Constant (Kd) | 0.46 nM | Rat Glomeruli | [1][6] |
| IC50 | 10.8 nM | Not Specified | [3] |
Downstream Signaling Pathway: The cGMP-PKG Cascade
Upon binding of carperitide to NPR-A and the subsequent activation of guanylate cyclase, intracellular levels of cyclic guanosine monophosphate (cGMP) are significantly increased.[4] cGMP acts as a second messenger, initiating a signaling cascade that is primarily mediated by cGMP-dependent protein kinase G (PKG).[4]
The activation of PKG leads to the phosphorylation of various downstream target proteins, which ultimately results in the diverse physiological effects of carperitide.
Key Physiological Effects and Molecular Mechanisms
The activation of the NPR-A/cGMP/PKG signaling pathway by carperitide leads to several important physiological responses:
-
Vasodilation: PKG activation in vascular smooth muscle cells leads to the phosphorylation of proteins that decrease intracellular calcium levels and desensitize the contractile machinery to calcium. This results in smooth muscle relaxation and vasodilation, leading to a reduction in both preload and afterload on the heart.[4]
-
Natriuresis and Diuresis: In the kidneys, carperitide increases the glomerular filtration rate and inhibits sodium reabsorption in the renal tubules. This leads to increased excretion of sodium (natriuresis) and water (diuresis), reducing blood volume.[4]
-
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Carperitide suppresses the secretion of renin from the kidneys, which in turn reduces the production of angiotensin II and aldosterone.[4][5] This contributes to vasodilation and a decrease in sodium and water retention.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the molecular interactions of this compound.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Kd and IC50) of carperitide for its receptor, NPR-A.
Objective: To quantify the binding characteristics of carperitide to NPR-A.
Materials:
-
Membrane preparations from cells or tissues expressing NPR-A.
-
Radiolabeled natriuretic peptide (e.g., 125I-ANP).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing NPR-A in a suitable buffer and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of radiolabeled ANP, and varying concentrations of unlabeled carperitide.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of carperitide. The IC50 value (the concentration of carperitide that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
cGMP Second Messenger Assay
This assay measures the ability of carperitide to stimulate cGMP production in target cells.
Objective: To quantify the functional activity of carperitide by measuring its effect on intracellular cGMP levels.
Materials:
-
Cultured cells expressing NPR-A (e.g., vascular smooth muscle cells).
-
This compound.
-
Cell lysis buffer.
-
cGMP enzyme immunoassay (EIA) kit.
-
Microplate reader.
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to confluence.
-
Stimulation: Treat the cells with varying concentrations of carperitide for a defined period.
-
Cell Lysis: Lyse the cells to release intracellular cGMP.
-
EIA: Perform a competitive enzyme immunoassay according to the manufacturer's protocol. This typically involves incubating the cell lysate with a cGMP-specific antibody and a fixed amount of labeled cGMP.
-
Detection: Add a substrate that produces a colorimetric, fluorescent, or luminescent signal.
-
Measurement: Read the signal using a microplate reader. The signal intensity is inversely proportional to the amount of cGMP in the sample.
-
Data Analysis: Generate a standard curve using known concentrations of cGMP. Calculate the cGMP concentration in the samples and plot it against the carperitide concentration to determine the EC50 (the concentration of carperitide that produces 50% of the maximal cGMP response).
In Vitro Aortic Ring Vasodilation Assay
This ex vivo assay assesses the direct vasodilatory effect of carperitide on blood vessels.
Objective: To measure the relaxant effect of carperitide on isolated arterial segments.
Materials:
-
Isolated thoracic aorta from a suitable animal model (e.g., rat).
-
Krebs-Henseleit solution.
-
A vasoconstrictor agent (e.g., phenylephrine or norepinephrine).
-
This compound.
-
Organ bath system with force transducers.
Procedure:
-
Tissue Preparation: Isolate the thoracic aorta and cut it into rings of a few millimeters in length.
-
Mounting: Mount the aortic rings in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Equilibration: Allow the rings to equilibrate under a resting tension.
-
Contraction: Induce a stable contraction in the aortic rings using a vasoconstrictor.
-
Treatment: Once a stable contraction is achieved, add cumulative concentrations of carperitide to the organ bath.
-
Measurement: Record the changes in isometric tension using force transducers.
-
Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the percentage of relaxation against the carperitide concentration to determine the EC50 for vasodilation.
Measurement of Renin and Aldosterone Suppression
This in vivo or in vitro assay quantifies the inhibitory effect of carperitide on the RAAS.
Objective: To measure the changes in plasma renin activity and aldosterone concentration in response to carperitide administration.
Materials:
-
Blood samples collected from subjects before and after carperitide administration.
-
Radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits for renin and aldosterone.
Procedure:
-
Sample Collection: Collect blood samples at baseline and at various time points after the administration of carperitide.
-
Plasma Separation: Separate the plasma from the blood samples by centrifugation.
-
Assay: Measure the plasma renin activity and aldosterone concentration using commercially available RIA or ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the post-treatment levels of renin and aldosterone to the baseline levels to determine the extent of suppression.
Conclusion
This compound exerts its therapeutic effects through a well-defined molecular pathway, beginning with its high-affinity binding to the NPR-A receptor. This interaction triggers a cascade of intracellular events, primarily through the cGMP-PKG signaling pathway, leading to beneficial physiological responses such as vasodilation, natriuresis, and inhibition of the RAAS. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of carperitide and other natriuretic peptide-based therapeutics. A thorough understanding of these molecular interactions is paramount for the development of novel and improved treatments for cardiovascular diseases.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. ccjm.org [ccjm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Vascular Relaxation Induced by C-Type Natriuretic Peptide Involves the Ca2+/NO-Synthase/NO Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Carperitide Acetate: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
Carperitide acetate, a synthetic analog of the human α-atrial natriuretic peptide (α-hANP), represents a significant therapeutic agent in the management of acute heart failure. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the preclinical and clinical investigations that have defined its pharmacological profile and clinical utility. This document adheres to stringent data presentation and visualization requirements, offering structured tables for quantitative data, detailed experimental protocols, and Graphviz diagrams to elucidate key biological and experimental pathways.
Introduction
This compound is a 28-amino acid polypeptide that is chemically identical to the endogenous human α-atrial natriuretic peptide.[1] It is produced by recombinant DNA technology.[2] The development of Carperitide was driven by the need for effective therapies for acute decompensated heart failure (ADHF), a condition characterized by severe dyspnea, fluid retention, and hemodynamic instability.[3] Carperitide exerts its effects through a multi-faceted mechanism of action, primarily involving vasodilation, natriuresis, and neurohormonal modulation, which collectively reduce cardiac preload and afterload.[4]
Chemical and Physical Properties
Carperitide is a polypeptide with the molecular formula C127H203N45O39S3 and a molecular weight of approximately 3080.5 g/mol .[1][4] The acetate salt form enhances its water solubility and stability.[5]
Table 1: Chemical and Physical Properties of Carperitide
| Property | Value | Reference(s) |
| Molecular Formula | C127H203N45O39S3 | [1][4] |
| Molecular Weight | ~3080.5 g/mol | [1][4] |
| Amino Acid Sequence | H-Ser-Leu-Arg-Arg-Ser-Ser-Cys(1)-Phe-Gly-Gly-Arg-Met-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys(1)-Asn-Ser-Phe-Arg-Tyr-OH | [1] |
| Disulfide Bridge | Cys7-Cys23 | [6] |
Mechanism of Action
Carperitide's primary mechanism of action is the activation of the natriuretic peptide receptor-A (NPR-A).[1] This binding stimulates membrane-bound guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1][4] Elevated cGMP levels mediate a cascade of downstream effects:
-
Vasodilation: cGMP induces the relaxation of vascular smooth muscle cells, resulting in arterial and venous dilation. This reduces both preload and afterload on the heart.[1]
-
Natriuresis and Diuresis: Carperitide promotes the excretion of sodium and water by the kidneys, further reducing blood volume and cardiac preload.[1]
-
Neurohormonal Inhibition: It suppresses the renin-angiotensin-aldosterone system (RAAS) and inhibits the secretion of endothelin-1, a potent vasoconstrictor.[4][7][8]
Synthesis and Manufacturing
Carperitide is a polypeptide that can be synthesized using solid-phase peptide synthesis (SPPS) with an Fmoc (9-fluorenylmethyloxycarbonyl) strategy.[9] A patented method describes a solid-liquid combination fragment approach, which involves the synthesis of multiple peptide fragments that are then coupled to form the final 28-amino acid peptide.[9] This method is reported to reduce the synthesis time and improve the purity and yield of the final product.[9]
The general steps for the solid-phase synthesis of a peptide like Carperitide include:
-
Resin Preparation: A suitable resin support, such as 2-chlorotrityl chloride (2-CTC) resin, is selected.[9]
-
Amino Acid Coupling: The C-terminal amino acid is attached to the resin, and subsequent amino acids are sequentially coupled in the desired order. Protecting groups are used for the amino and side-chain functional groups to prevent unwanted reactions.[10]
-
Deprotection: The N-terminal protecting group (Fmoc) is removed after each coupling step to allow for the addition of the next amino acid.[10]
-
Cleavage: Once the full peptide chain is assembled, it is cleaved from the resin support.[10]
-
Purification and Folding: The crude peptide is purified, typically using high-performance liquid chromatography (HPLC), and the intramolecular disulfide bond between Cys7 and Cys23 is formed through oxidation.[9]
Preclinical Development
Preclinical studies in various animal models were crucial in elucidating the pharmacological effects of Carperitide. These studies demonstrated its vasodilatory, diuretic, and natriuretic properties, as well as its impact on hemodynamic parameters in models of heart failure.
Table 2: Summary of Preclinical Data for Carperitide
| Parameter | Animal Model | Key Findings | Reference(s) |
| Receptor Binding Affinity (Kd) | Rat Glomeruli | 0.46 nM (for human ANP 1-28) | [5] |
| NPR-A Activation (IC50) | Not Specified | 10.8 nM | [7] |
| Hemodynamic Effects | Dogs with induced heart failure | Decreased pulmonary capillary wedge pressure, pulmonary pressure, and right atrial pressure. | [11] |
| Vasodilation | Canine arteries and veins | Relaxed vessels contracted by high K+ or norepinephrine. | [11] |
| RAAS Inhibition | Isolated rat kidney slices and bovine zona glomerulosa cells | Decreased isoproterenol-induced renin release and angiotensin II-induced aldosterone release. | [11] |
| Endothelin-1 Inhibition | Cultured porcine endothelial cells | Inhibited immunoreactive endothelin-1 secretion stimulated by Angiotensin II. | [5] |
Clinical Development
The clinical development of Carperitide has involved numerous trials to establish its safety and efficacy in patients with acute heart failure.
Phase I and II Trials
Early-phase clinical trials focused on the pharmacokinetics, pharmacodynamics, and safety of Carperitide in healthy volunteers and patients with heart failure. These studies established the appropriate dosing regimens, typically a continuous intravenous infusion, and confirmed the drug's hemodynamic effects, such as reductions in blood pressure and cardiac filling pressures.[12]
Phase III and Post-Marketing Studies
Larger, multicenter studies have been conducted to evaluate the clinical outcomes of Carperitide treatment in patients with ADHF. The results of these studies have been varied, particularly concerning the drug's impact on mortality.
The PROTECT multicenter randomized controlled study investigated the effects of low-dose Carperitide (0.01-0.05 µg/kg/min) infused for 72 hours in patients with ADHF.[3] The study found a significant reduction in the composite endpoint of death and rehospitalization at 18 months in the Carperitide group compared to the control group (11.5% vs. 34.8%; p=0.0359).[3]
However, other observational studies and meta-analyses have yielded conflicting results. A propensity score-matched analysis suggested an association between Carperitide use and increased in-hospital mortality.[13] A recent systematic review and meta-analysis found no significant difference in all-cause mortality or heart failure-related hospitalization between Carperitide and control groups.[12]
A study analyzing data from the Consortium for Pooled Data Analysis regarding Hospitalized Patients with Heart Failure in Japan (COOPERATE-HF-J) found that low-dose Carperitide (≥0.02 µg/kg/min) was associated with lower cardiovascular and all-cause mortality at one year compared to no Carperitide or very low-dose Carperitide (<0.02 µg/kg/min).[14][15]
Table 3: Summary of Key Clinical Trial Data for Carperitide in Acute Heart Failure
| Trial/Study | Patient Population | Dosing Regimen | Key Outcomes | Reference(s) |
| PROTECT Study | 49 patients with ADHF | 0.01-0.05 µg/kg/min for 72 hours | Reduced death and rehospitalization at 18 months (11.5% vs 34.8%, p=0.0359). | [3] |
| Propensity Score-Matched Analysis | 367 pairs of ADHF patients | Not specified | Associated with increased in-hospital mortality (OR 2.13, 95% CI 1.17-3.85, p=0.013). | [13] |
| Meta-Analysis | 6 studies | Various | No significant difference in all-cause mortality (RR 1.02, 95% CI 0.63-1.66) or hospitalization (RR 0.98, 95% CI 0.85-1.14). | [12] |
| COOPERATE-HF-J Analysis | 2435 patients with ADHF | Low-dose (≥0.02 µg/kg/min) vs. very low-dose (<0.02 µg/kg/min) vs. no Carperitide | Low-dose was associated with lower 1-year cardiovascular mortality (p<0.001) and all-cause mortality (p=0.002). | [14][15][16] |
| Post-marketing surveillance | 3,777 patients with acute heart failure | Median 0.085 µg/kg/min for a median of 65 hours | 82% of patients showed clinical improvement; most frequent adverse event was hypotension (9.5%). | [17] |
Experimental Protocols
Receptor Binding Assay (Illustrative Protocol)
This protocol is a generalized representation of a competitive binding assay to determine the affinity of Carperitide for the NPR-A receptor.
-
Preparation of Cell Membranes: Cell membranes rich in NPR-A receptors are prepared from a suitable cell line or tissue source.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of radiolabeled ANP (e.g., ¹²⁵I-ANP) and varying concentrations of unlabeled Carperitide.
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Measurement of Radioactivity: The radioactivity retained on the filter, representing the bound radioligand, is quantified using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of Carperitide. The concentration of Carperitide that inhibits 50% of the specific binding of the radiolabeled ANP (IC50) is determined. The equilibrium dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.
cGMP Functional Assay (Illustrative Protocol)
This protocol outlines a general procedure for measuring the effect of Carperitide on intracellular cGMP levels.
-
Cell Culture: Cells expressing NPR-A (e.g., vascular smooth muscle cells) are cultured to confluence in multi-well plates.
-
Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cGMP.
-
Stimulation: The cells are then stimulated with various concentrations of Carperitide for a defined period.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cGMP.
-
cGMP Measurement: The concentration of cGMP in the cell lysates is quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.[11][18] The results are typically expressed as pmol of cGMP per well or per milligram of protein.
Conclusion
References
- 1. Carperitide | C127H203N45O39S3 | CID 16129708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. kamiyabiomedical.com [kamiyabiomedical.com]
- 3. Effects of carperitide on the long-term prognosis of patients with acute decompensated chronic heart failure: the PROTECT multicenter randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compound: CARPERITIDE (CHEMBL2104386) - ChEMBL [ebi.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. KEGG DRUG: Carperitide [genome.jp]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibition of aldosterone and endothelin-1 by carperitide was attenuated with more than 1 week of infusion in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN103880946A - Preparation method of Carperitide - Google Patents [patents.google.com]
- 10. peptide.com [peptide.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Effect of Carperitide on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carperitide Is Associated With Increased In-Hospital Mortality in Acute Heart Failure: A Propensity Score-Matched Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of carperitide on the 1 year prognosis of patients with acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of carperitide on the 1 year prognosis of patients with acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Multicenter prospective investigation on efficacy and safety of carperitide for acute heart failure in the 'real world' of therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cosmobiousa.com [cosmobiousa.com]
Methodological & Application
Carperitide Acetate: In Vitro Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carperitide acetate is a synthetic analog of the human atrial natriuretic peptide (ANP), a hormone secreted by the heart in response to cardiac stress and injury.[1] It plays a crucial role in cardiovascular homeostasis by inducing vasodilation, natriuresis, and diuresis. The primary mechanism of action for carperitide involves its binding to the natriuretic peptide receptor-A (NPR-A). This binding activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). The elevation in cGMP levels mediates a cascade of downstream effects, including the relaxation of vascular smooth muscle and the inhibition of endothelin-1 secretion, a potent vasoconstrictor. These actions collectively reduce cardiac preload and afterload, making carperitide a subject of interest in the management of acute heart failure.
These application notes provide a comprehensive overview of standard in vitro experimental protocols to investigate the cellular and molecular effects of this compound. The following sections detail methodologies for assessing cell viability, apoptosis, second messenger activation, and key functional readouts in relevant cell types.
Signaling Pathway of this compound
The binding of this compound to its receptor, NPR-A, initiates a signaling cascade that culminates in various physiological responses. The central event is the production of cGMP, which then acts as a second messenger to influence downstream targets.
Caption: this compound signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cardiomyocyte cell lines, such as H9c2 cells.
Materials:
-
H9c2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
MTT Solubilization Solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed H9c2 cells in a 96-well plate at a density of 1 x 104 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in serum-free DMEM. After 24 hours, remove the culture medium and replace it with the this compound solutions. Include a vehicle control (serum-free DMEM without carperitide).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the incubation with MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| This compound (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.01 | 98.7 ± 4.8 |
| 0.1 | 99.1 ± 5.5 |
| 1 | 97.5 ± 6.1 |
| 10 | 96.3 ± 5.9 |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
Primary neonatal rat ventricular cardiomyocytes or a relevant cell line
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Culture cardiomyocytes in appropriate media. Treat cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Gently collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Data Presentation:
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.6 |
| Carperitide (1 µM) | 94.8 ± 2.5 | 2.8 ± 0.9 | 2.4 ± 0.7 |
| Staurosporine (Positive Control) | 45.3 ± 4.2 | 35.1 ± 3.5 | 19.6 ± 2.8 |
cGMP Assay (ELISA)
This protocol measures the intracellular accumulation of cGMP in response to this compound stimulation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or rat aortic smooth muscle cells
-
cGMP ELISA Kit
-
This compound
-
Phosphodiesterase inhibitors (e.g., IBMX)
-
Cell lysis buffer
Protocol:
-
Cell Culture: Culture cells to confluency in appropriate multi-well plates.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 10-15 minutes) to prevent cGMP degradation.
-
Stimulation: Stimulate the cells with different concentrations of this compound for a defined time (e.g., 10-30 minutes).
-
Cell Lysis: Terminate the stimulation and lyse the cells using the provided lysis buffer.
-
ELISA: Perform the cGMP ELISA according to the manufacturer's protocol.
-
Data Analysis: Calculate the cGMP concentration based on the standard curve.
Data Presentation:
| This compound (nM) | cGMP Concentration (pmol/mg protein) (Mean ± SD) |
| 0 (Basal) | 5.2 ± 1.1 |
| 1 | 25.8 ± 4.3 |
| 10 | 89.4 ± 9.7 |
| 100 | 254.1 ± 21.5 |
| 1000 | 412.6 ± 35.8 |
Endothelin-1 Secretion Assay (ELISA)
This protocol is used to quantify the inhibitory effect of this compound on endothelin-1 (ET-1) secretion from endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelin-1 ELISA Kit
-
This compound
-
Stimulating agent (e.g., Angiotensin II)
-
Cell culture medium
Protocol:
-
Cell Culture: Culture HUVECs to confluency in multi-well plates.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Add a stimulating agent like Angiotensin II to induce ET-1 secretion and co-incubate with carperitide for an appropriate period (e.g., 4-6 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ET-1 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of ET-1 from the standard curve and calculate the percentage of inhibition.
Data Presentation:
| This compound (nM) | Angiotensin II (100 nM) | ET-1 Concentration (pg/mL) (Mean ± SD) | % Inhibition of ET-1 Secretion |
| 0 | - | 25.3 ± 3.1 | - |
| 0 | + | 158.9 ± 12.4 | 0 |
| 1 | + | 125.4 ± 10.8 | 21.1 |
| 10 | + | 85.7 ± 9.2 | 46.1 |
| 100 | + | 42.1 ± 5.5 | 73.5 |
Cardiomyocyte Hypertrophy Assay
This assay evaluates the potential of this compound to inhibit agonist-induced cardiomyocyte hypertrophy by measuring cell size and hypertrophic marker gene expression.
Materials:
-
Neonatal rat ventricular myocytes (NRVMs)
-
Hypertrophic agonist (e.g., Phenylephrine, Angiotensin II)
-
This compound
-
Reagents for immunofluorescence (e.g., anti-α-actinin antibody)
-
Reagents for qRT-PCR (e.g., primers for ANP, BNP, β-MHC)
Protocol:
-
Cell Culture and Treatment: Culture NRVMs and induce hypertrophy with an agonist in the presence or absence of different concentrations of this compound for 48-72 hours.
-
Immunofluorescence for Cell Size:
-
Fix the cells and permeabilize them.
-
Stain with an anti-α-actinin antibody followed by a fluorescently labeled secondary antibody.
-
Capture images using a fluorescence microscope and measure the cell surface area using image analysis software.
-
-
qRT-PCR for Hypertrophic Markers:
-
Isolate total RNA from the treated cells.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the expression of hypertrophic marker genes (ANP, BNP, β-MHC) using qRT-PCR, normalizing to a housekeeping gene (e.g., GAPDH).
-
Data Presentation:
Cell Surface Area
| Treatment | Average Cell Surface Area (µm²) (Mean ± SD) |
| Control | 1500 ± 120 |
| Agonist | 2800 ± 250 |
| Agonist + Carperitide (100 nM) | 1900 ± 180 |
Gene Expression
| Treatment | ANP Fold Change | BNP Fold Change | β-MHC Fold Change |
| Control | 1.0 | 1.0 | 1.0 |
| Agonist | 8.5 ± 1.2 | 6.2 ± 0.9 | 4.8 ± 0.7 |
| Agonist + Carperitide (100 nM) | 3.2 ± 0.5 | 2.5 ± 0.4 | 2.1 ± 0.3 |
Experimental Workflow Diagrams
Caption: Workflow for MTT-based cell viability assay.
References
Application Notes and Protocols: Carperitide Acetate Dose-Response Curve in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carperitide acetate, a synthetic analog of human atrial natriuretic peptide (ANP), is a 28-amino acid peptide that plays a crucial role in cardiovascular homeostasis. It exerts its biological effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylate cyclase. This binding event triggers the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.[1][2] The elevation of intracellular cGMP activates protein kinase G (PKG), which in turn mediates a cascade of downstream signaling events, leading to vasodilation, natriuresis, and inhibition of cardiac fibroblast proliferation and collagen synthesis.[2][3]
These application notes provide a comprehensive overview of the dose-dependent effects of this compound in cell culture models, with a focus on its impact on cGMP production, cell viability, and the expression of key fibrotic markers. Detailed protocols for conducting these essential in vitro assays are provided to guide researchers in establishing robust and reproducible dose-response curves for this compound and other natriuretic peptides.
Mechanism of Action: The Carperitide Signaling Pathway
This compound's mechanism of action is initiated by its binding to the extracellular domain of NPR-A. This ligand-receptor interaction induces a conformational change in the receptor, leading to the activation of its intracellular guanylate cyclase domain. This enzymatic activity catalyzes the synthesis of cGMP from GTP. The subsequent increase in intracellular cGMP concentration activates PKG, which phosphorylates various downstream target proteins, ultimately leading to the physiological effects of carperitide, such as the inhibition of fibrosis-related gene expression in cardiac fibroblasts.
Quantitative Dose-Response Data
The following tables summarize the dose-dependent effects of carperitide (or its natural analog, ANP) on key cellular responses in relevant cell culture models. These data are compiled from various in vitro studies and serve as a reference for expected outcomes.
Table 1: Dose-Response of Carperitide/ANP on Intracellular cGMP Concentration
| Cell Type | Peptide | Concentration (M) | Incubation Time | cGMP Concentration (fold increase vs. control) | Reference |
| Human Cardiac Fibroblasts | CNP | 10-9 | 15 min | ~5 | [4] |
| Human Cardiac Fibroblasts | CNP | 10-8 | 15 min | ~20 | [4] |
| Human Cardiac Fibroblasts | CNP | 10-7 | 15 min | ~45 | [4] |
| Mouse Cardiac Fibroblasts | ANP | 10-7 | 30 min | Increased (qualitative) | [3] |
| Rat Cardiac Fibroblasts | ANP | 10-7 | 30 min | Increased (qualitative) | [3] |
| Bovine Aortic Endothelial Cells | ANP | 10-9 | 5 min | ~2 | [5] |
| Bovine Aortic Endothelial Cells | ANP | 10-8 | 5 min | ~5 | [5] |
| Bovine Aortic Endothelial Cells | ANP | 10-7 | 5 min | ~10 | [5] |
Table 2: Dose-Response of Carperitide/ANP on Cell Viability and Proliferation
| Cell Type | Peptide | Treatment Condition | Concentration (M) | Incubation Time | Effect on Viability/Proliferation (% of control) | Reference |
| Rat Cardiac Fibroblasts | ANP | Serum-induced proliferation | 10-6 | 48 hours | Significant decrease in proliferation rate | [1] |
| Human Cardiac Fibroblasts | Pirfenidone (anti-fibrotic drug) | TGF-β1 stimulation | 1 mg/ml | 48 hours | Inhibition of proliferation | [6] |
Note: Specific quantitative dose-response data for carperitide on cell viability is limited in the reviewed literature. The provided data for ANP and another anti-fibrotic agent offer insights into expected anti-proliferative effects.
Table 3: Dose-Response of Carperitide/ANP on Fibrosis-Related Gene Expression
| Cell Type | Peptide | Target Gene | Concentration (M) | Incubation Time | Fold Change in Gene Expression (vs. control) | Reference |
| Rat Cardiac Fibroblasts | ANP | Collagen | 10-6 | 48 hours | Significant decrease in collagen secretion | [1] |
| Human Lung Fibroblasts | MMF (anti-fibrotic drug) | COL1A1, COL1A2 | Dose-dependent | Time-dependent | Reduction in synthesis and expression | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to determine the dose-response of this compound in cell culture.
Experimental Workflow: Dose-Response Analysis
Protocol 1: Intracellular cGMP Measurement using Enzyme Immunoassay (EIA)
This protocol is adapted from commercially available cGMP ELISA kits.
Materials:
-
This compound stock solution
-
Cultured cells (e.g., primary human cardiac fibroblasts)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (provided with cGMP ELISA kit)
-
cGMP ELISA kit (containing cGMP standard, antibody, tracer, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 105 cells/well and culture overnight.
-
Cell Treatment:
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 10-10 M to 10-6 M).
-
Remove the culture medium from the wells and wash once with PBS.
-
Add 100 µL of the carperitide dilutions or vehicle control to the respective wells.
-
Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the treatment medium.
-
Add 100 µL of Lysis Buffer to each well.
-
Incubate on a shaker for 10 minutes at room temperature.
-
-
cGMP EIA:
-
Follow the specific instructions provided with the cGMP ELISA kit. This typically involves:
-
Adding cell lysates and cGMP standards to the antibody-coated plate.
-
Adding cGMP conjugate (tracer).
-
Incubating for 2 hours at room temperature.
-
Washing the plate multiple times.
-
Adding substrate solution and incubating until color develops.
-
Adding stop solution.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the absorbance values of the cGMP standards.
-
Calculate the cGMP concentration in each sample from the standard curve.
-
Express the results as pmol/mL or fold change relative to the vehicle control.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of carperitide on cell viability and proliferation.
Materials:
-
This compound stock solution
-
Cultured cells
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and allow them to adhere overnight.
-
Cell Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the existing medium with 100 µL of medium containing the different concentrations of carperitide or vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 10-15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Protocol 3: Gene Expression Analysis using Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the analysis of fibrosis-related gene expression (e.g., COL1A1, COL3A1, ACTA2) in response to carperitide treatment.
Materials:
-
This compound stock solution
-
Cultured cells (e.g., primary human cardiac fibroblasts)
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target genes (COL1A1, COL3A1, ACTA2) and a housekeeping gene (e.g., GAPDH, 18S rRNA)
-
qRT-PCR instrument
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to near confluence.
-
Treat cells with various concentrations of this compound in serum-free or low-serum medium for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method.
-
Conclusion
The provided application notes and protocols offer a framework for investigating the dose-response relationship of this compound in cell culture. By systematically evaluating its effects on cGMP signaling, cell viability, and fibrosis-related gene expression, researchers can gain valuable insights into the therapeutic potential of this and other natriuretic peptides in cardiovascular diseases characterized by fibrosis and abnormal cell proliferation. The quantitative data and detailed methodologies presented herein are intended to facilitate the design and execution of robust in vitro studies, ultimately contributing to the development of novel therapeutic strategies.
References
- 1. Evaluating atrial natriuretic peptide-induced cGMP production by particulate guanylyl cyclase stimulation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term carperitide treatment attenuates left ventricular remodeling in rats with heart failure after autoimmune myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loss of Acta2 in cardiac fibroblasts does not prevent the myofibroblast differentiation or affect the cardiac repair after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ablation of C-type natriuretic peptide/cGMP signaling in fibroblasts exacerbates adverse cardiac remodeling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atrial natriuretic peptide-initiated cGMP pathways regulate vasodilator-stimulated phosphoprotein phosphorylation and angiogenesis in vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pirfenidone affects human cardiac fibroblast proliferation and cell cycle activity in 2D cultures and engineered connective tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soluble St2 Induces Cardiac Fibroblast Activation and Collagen Synthesis via Neuropilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Carperitide Acetate Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carperitide acetate, a synthetic analog of human atrial natriuretic peptide (ANP), is a 28-amino acid peptide that plays a crucial role in regulating blood pressure and electrolyte balance. It functions as a diuretic, natriuretic, and vasodilator.[1] In a research context, it is often used to investigate its effects on the endothelin receptor system, as it has been shown to inhibit endothelin-1 secretion in a dose-dependent manner.[2][3][4] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation of a this compound stock solution.
| Parameter | Value | Source(s) |
| Molecular Weight | 3140.5 g/mol | [2][3][4][5] |
| Appearance | White to off-white powder/solid | [2][6][7] |
| Solvent | Water (H₂O) | [2][4][5] |
| Solubility in Water | ≥ 50 mg/mL (15.92 mM) | [2] |
| 60 mg/mL (19.1 mM) | [8] | |
| 100 mg/mL (31.84 mM) | [5] | |
| Recommended Stock Solution Concentration | 1 mM, 5 mM, 10 mM | [2] |
| Storage of Lyophilized Powder | -20°C for up to 3 years; -80°C for up to 2 years (sealed from moisture) | [2][3][5] |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months (sealed from moisture) | [2][3] |
Experimental Protocol
This protocol details the step-by-step procedure for preparing a this compound stock solution.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Sterile, filter-equipped pipette tips
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended)[5]
-
0.22 µm sterile syringe filter (optional, for sterilization of the final solution)[2]
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.[9]
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance in a clean, draft-free environment.
-
Reconstitution:
-
Add the appropriate volume of sterile, nuclease-free water to the vial containing the lyophilized powder to achieve the desired stock solution concentration. Refer to the table below for example calculations.
-
For instance, to prepare a 10 mg/mL stock solution, dissolve 1 mg of this compound in 100 µL of water.
-
-
Dissolution:
-
Gently vortex the vial to mix.
-
If the powder does not dissolve completely, sonication in an ultrasonic water bath for a few minutes is recommended to aid dissolution.[5] Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Sterilization (Optional): If the stock solution is intended for use in cell culture or other sterile applications, it can be filter-sterilized using a 0.22 µm syringe filter.[2]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is crucial to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2][3][9] The volume of each aliquot should be appropriate for a single experiment.
-
Storage:
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[2][3]
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[2]
-
Ensure the storage containers are tightly sealed to prevent evaporation and contamination.[2] Avoid using frost-free freezers due to their temperature fluctuations.[9]
-
Stock Solution Calculation Examples:
| Desired Concentration | Mass of this compound | Volume of Water |
| 1 mM | 3.14 mg | 1 mL |
| 5 mM | 15.70 mg | 1 mL |
| 10 mM | 31.40 mg | 1 mL |
| 10 mg/mL | 10 mg | 1 mL |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway affected by carperitide and the experimental workflow for preparing the stock solution.
Caption: Carperitide signaling pathway.
Caption: Workflow for carperitide stock solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. abmole.com [abmole.com]
- 5. This compound | Endothelin Receptor | TargetMol [targetmol.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. selleckchem.com [selleckchem.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. NIBSC - Peptide Storage [nibsc.org]
Carperitide Acetate Administration in Animal Models of Heart Failure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carperitide, a synthetic analog of human atrial natriuretic peptide (ANP), is a vasodilator with diuretic and natriuretic properties. It exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) in vascular smooth muscle and endothelial cells. This signaling cascade results in vasodilation, reduction of both preload and afterload, and inhibition of the renin-angiotensin-aldosterone system. In preclinical research, carperitide acetate is a valuable tool for investigating the pathophysiology of heart failure and for evaluating novel therapeutic strategies. These application notes provide a comprehensive overview of the administration of this compound in various animal models of heart failure, including detailed protocols and expected outcomes.
Data Presentation
The following tables summarize the quantitative data from key studies on the administration of this compound in different animal models of heart failure.
Table 1: Hemodynamic and Renal Effects of Carperitide in a Canine Model of Acute Heart Failure
| Parameter | Baseline (Heart Failure) | Carperitide Infusion (0.1-1 µg/kg/min) |
| Pulmonary Arterial Pressure | Elevated | Decreased[1] |
| Right Atrial Pressure | Elevated | Decreased[1] |
| Systemic Vascular Resistance | Elevated | Decreased[1] |
| Cardiac Output | Depressed | Increased[1] |
| Urine Volume | Markedly Reduced | Increased[1] |
| Plasma cGMP | Elevated | Further Increased[1] |
| Plasma Renin Activity | No significant change | No significant change[1] |
| Plasma Aldosterone | No significant change | No significant change[1] |
Table 2: Effects of Carperitide on Myocardial Remodeling in a Rat Model of Autoimmune Myocarditis-Induced Heart Failure
| Parameter | Vehicle Control | Carperitide Infusion (28-day) |
| Myocardial cGMP levels | Baseline | Increased[2] |
| Myocyte Cross-sectional Area | Increased | Decreased[2] |
| Interstitial Fibrosis | Increased | Decreased[2] |
| Capillary to Myocyte Ratio | Decreased | Increased[2] |
| Phosphorylation of VASP (Ser239) | Baseline | Enhanced[2] |
Experimental Protocols
Induction of Heart Failure in Animal Models
This model mimics heart failure resulting from a heart attack.
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane or intraperitoneal injection of ketamine/xylazine).
-
Intubate the mouse and connect it to a rodent ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a fine suture (e.g., 7-0 silk).
-
Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the left ventricular free wall.
-
Close the chest in layers and allow the animal to recover.
-
Heart failure typically develops over several weeks, characterized by left ventricular dilation and reduced ejection fraction.
This model simulates heart failure caused by chronic high blood pressure.
Procedure:
-
Anesthetize and intubate the mouse as described above.
-
Perform a thoracotomy to expose the aortic arch.
-
Place a ligature (e.g., 7-0 silk suture) around the transverse aorta between the innominate and left common carotid arteries.
-
Tie the ligature around the aorta and a blunt needle (e.g., 27-gauge) to create a standardized constriction.
-
Remove the needle, leaving a stenotic aorta.
-
Close the chest and allow the animal to recover.
-
This procedure leads to a gradual increase in afterload, resulting in cardiac hypertrophy and subsequent heart failure.[3][4]
Preparation and Administration of this compound
a) Reconstitution of Lyophilized this compound:
This compound is typically supplied as a lyophilized powder and requires reconstitution before administration.
Protocol:
-
Bring the vial of lyophilized this compound and sterile diluent (e.g., sterile water for injection or 0.9% saline) to room temperature.
-
Aseptically add the required volume of diluent to the vial to achieve the desired stock concentration.
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent denaturation of the peptide.
-
The reconstituted solution should be clear and colorless.
b) Administration Protocols:
Continuous infusion is preferred for maintaining steady-state plasma concentrations and achieving sustained hemodynamic effects.[5][6]
Procedure:
-
Anesthetize the animal and cannulate a suitable vein (e.g., jugular or femoral vein) with a catheter.
-
Connect the catheter to an infusion pump.
-
Administer a loading dose (bolus) of carperitide if required, followed by a continuous infusion at the desired rate (e.g., 0.1-1 µg/kg/min in dogs, with lower doses potentially being effective in rodents).[1]
-
Monitor hemodynamic parameters (e.g., blood pressure, heart rate) throughout the infusion period.
Bolus injections produce rapid but transient effects.[5][6]
Procedure:
-
Cannulate a vein as described above.
-
Inject the desired dose of this compound as a single bolus.
-
Monitor for immediate changes in hemodynamic parameters. Be aware that this method may lead to more pronounced initial hypotension compared to continuous infusion.
Signaling Pathways and Experimental Workflows
Carperitide Signaling Pathway in Heart Failure
Caption: Carperitide signaling cascade in cardiomyocytes.
Experimental Workflow for Carperitide Administration in a Mouse MI Model
References
- 1. Effect of carperitide on the 1 year prognosis of patients with acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term carperitide treatment attenuates left ventricular remodeling in rats with heart failure after autoimmune myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Hemodynamic effects of infusion versus bolus administration of atrial natriuretic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring cGMP Levels Following Carperitide Acetate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carperitide acetate, a synthetic analog of human atrial natriuretic peptide (ANP), is a therapeutic agent known for its vasodilatory and natriuretic properties.[1] Its mechanism of action is primarily mediated through the activation of the natriuretic peptide receptor-A (NPR-A), which leads to the increased intracellular production of the second messenger, cyclic guanosine monophosphate (cGMP).[2] Elevated cGMP levels trigger a cascade of downstream effects, including the activation of protein kinase G (PKG), resulting in the relaxation of vascular smooth muscle cells, increased glomerular filtration rate, and inhibition of the renin-angiotensin-aldosterone system.[2][3]
The quantification of intracellular cGMP levels is a critical step in assessing the pharmacodynamic effects of this compound and understanding its therapeutic efficacy. This document provides detailed application notes and protocols for measuring cGMP levels in response to this compound treatment, intended for use by researchers, scientists, and drug development professionals.
This compound Signaling Pathway
This compound initiates its physiological effects by binding to the extracellular domain of the NPR-A receptor. This binding event induces a conformational change in the receptor, activating its intracellular guanylyl cyclase domain. This, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinases, ion channels, and phosphodiesterases, culminating in the desired physiological responses.
Quantitative Data on cGMP Levels After Natriuretic Peptide Treatment
The following table summarizes the dose-dependent effect of atrial natriuretic peptide (ANP), the natural analog of this compound, on intracellular cGMP levels in cultured human glomerular endothelial cells. This data is representative of the expected response following this compound treatment.
| Treatment Group | ANP Concentration | Basal cGMP Level (pmol/mg protein) | Post-treatment cGMP Level (pmol/mg protein) | Fold Increase |
| Control | 0 | 17.88 ± 1.29 | - | - |
| Low Dose | 1 nM | 17.88 ± 1.29 | 23.33 ± 3.00 | ~1.3 |
| High Dose | 1 µM | 21.00 ± 0.10 | 80.50 ± 14.50 | ~3.8 |
Data adapted from a study on the effects of ANP on cultured human glomerular endothelial cells. The results demonstrate a significant, dose-dependent increase in intracellular cGMP concentration following treatment.
In clinical settings, the administration of a low-dose infusion of Carperitide (0.01-0.05 µg/kg⁻¹/min⁻¹) has been observed to lead to significant increases in plasma cGMP levels in patients with acute decompensated heart failure.[3]
Experimental Protocols
This section provides a detailed protocol for the measurement of cGMP levels in cultured cells or plasma samples following treatment with this compound. The most common method for quantifying cGMP is the Enzyme-Linked Immunosorbent Assay (ELISA), which offers high sensitivity and specificity.
Experimental Workflow for cGMP Measurement
Materials
-
This compound
-
Cell culture medium or appropriate buffer for in vivo studies
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
Commercially available cGMP ELISA kit
-
Microplate reader capable of measuring absorbance at 450 nm
-
Standard laboratory equipment (pipettes, tubes, centrifuge, etc.)
Protocol for cGMP Measurement in Cultured Cells
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere and grow to the desired confluence.
-
Prior to treatment, replace the culture medium with serum-free medium for a period of time (e.g., 2-4 hours) to establish a basal state.
-
To prevent the degradation of cGMP by phosphodiesterases, it is recommended to pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 10-30 minutes before adding this compound.
-
Treat the cells with varying concentrations of this compound for the desired time period (e.g., 10-30 minutes). Include a vehicle-only control group.
-
-
Sample Preparation (Cell Lysis):
-
After treatment, aspirate the medium and wash the cells once with cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding an appropriate volume of 0.1 M HCl to the culture plate.
-
Incubate at room temperature for 10-20 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 600 x g for 10 minutes to pellet cellular debris.
-
Collect the supernatant, which contains the intracellular cGMP. This supernatant can be used directly in the cGMP ELISA or stored at -80°C for later analysis.
-
Protocol for cGMP Measurement in Plasma
-
Sample Collection:
-
Collect whole blood into tubes containing a suitable anticoagulant (e.g., EDTA or heparin).
-
It is crucial to add a PDE inhibitor to the collection tube to prevent ex vivo cGMP degradation.
-
Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
-
Sample Preparation:
-
Transfer the plasma to a clean tube.
-
For some ELISA kits, a deproteinization step may be necessary. This can be achieved by adding a precipitating agent (e.g., ethanol) to the plasma, followed by centrifugation to remove the precipitated proteins.
-
The resulting supernatant can be used for the cGMP ELISA.
-
cGMP ELISA Procedure (General Steps)
Follow the specific instructions provided with your chosen commercial cGMP ELISA kit. The following is a generalized procedure.
-
Reagent Preparation: Prepare all standards, controls, and reagents as described in the kit manual.
-
Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells of the ELISA plate.
-
Add the cGMP conjugate and the anti-cGMP antibody to each well.
-
Incubate the plate as per the kit's instructions (typically 1-2 hours at room temperature or 37°C).
-
Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time to allow for color development.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known cGMP concentrations.
-
Determine the cGMP concentration in your samples by interpolating their absorbance values from the standard curve.
-
Normalize the cGMP concentration to the total protein content of the cell lysate for cellular samples.
-
Conclusion
The measurement of cGMP levels is a robust method for evaluating the cellular and physiological response to this compound. The provided protocols and application notes offer a comprehensive guide for researchers to accurately quantify this important second messenger. Adherence to proper sample handling and the use of a reliable cGMP ELISA kit are essential for obtaining accurate and reproducible results. This will ultimately contribute to a better understanding of the pharmacodynamics of this compound and its therapeutic applications.
References
- 1. Clearance receptor-binding atrial natriuretic peptides inhibit mitogenesis and proliferation of rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Atrial natriuretic peptide promotes cardiomyocyte survival by cGMP-dependent nuclear accumulation of zyxin and Akt - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carperitide Acetate in Acute Decompensated Heart Failure (ADHF) Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Carperitide Acetate
Carperitide, also known as alpha-human atrial natriuretic peptide (α-hANP), is a synthetic 28-amino acid peptide identical to the endogenous hormone produced and secreted by atrial myocytes in response to cardiac injury and mechanical stretch.[1][2][3] It is primarily utilized in Japan for the treatment of acute decompensated heart failure (ADHF), a condition characterized by the rapid onset or worsening of heart failure symptoms.[4][5] Carperitide's therapeutic effects stem from its multifaceted actions, including vasodilation, diuresis, and natriuresis, which collectively reduce cardiac preload and afterload, thereby alleviating the hemodynamic stress on the failing heart.[1][2][6]
Mechanism of Action
Carperitide exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane receptor predominantly found on the surface of vascular smooth muscle cells, endothelial cells, kidneys, and adrenal glands.[1] This binding activates the intracellular guanylate cyclase domain of the receptor.
Signaling Cascade:
-
Receptor Binding: Carperitide binds to the extracellular domain of NPR-A.[1]
-
Guanylate Cyclase Activation: This binding event triggers a conformational change that activates the intracellular guanylate cyclase enzyme.[1]
-
cGMP Production: Activated guanylate cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][4]
-
Downstream Effects: The elevated intracellular cGMP levels act as a second messenger, activating protein kinase G (PKG) and leading to several physiological responses.[1]
Key Physiological Responses:
-
Vasodilation: cGMP-activated PKG leads to the relaxation of vascular smooth muscle, causing both arterial and venous dilation. This reduces systemic vascular resistance (afterload) and venous return (preload).[1][4]
-
Natriuresis and Diuresis: In the kidneys, Carperitide inhibits sodium reabsorption in the renal tubules, promoting the excretion of sodium and water. This diuretic effect helps reduce blood volume and alleviate fluid overload.[1][2]
-
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Carperitide suppresses the secretion of renin and aldosterone, counteracting the neurohormonal activation that contributes to vasoconstriction and fluid retention in heart failure.[1][2][7]
-
Sympathetic Nervous System Inhibition: The peptide has an inhibitory effect on the sympathetic nervous system, which helps to decrease heart rate and sympathetic-mediated vasoconstriction.[1][8]
Summary of Clinical Trial Data
The clinical efficacy and safety of Carperitide in ADHF have been evaluated in several studies, with mixed results regarding long-term outcomes. Low-dose infusions have shown potential for improved prognosis in some patient populations.[9][10] However, other analyses have not found a significant benefit on mortality or have even suggested potential harm.[11][12][13]
Table 1: Selected Clinical Trial and Observational Study Outcomes for Carperitide in ADHF
| Study / Trial | Patient Population | Dosing Regimen | Key Findings | Reference(s) |
|---|---|---|---|---|
| PROTECT | 49 patients with ADHF | Low-dose Carperitide (0.01-0.05 µg/kg/min) for 72h vs. standard therapy | Carperitide group had significantly lower rates of death and rehospitalization at 18 months (11.5% vs 34.8%, p=0.0359). | [9] |
| COMPASS | 1,832 ADHF patients with preserved SBP (≥120 mmHg) | Initial dosage of 0.025-0.05 µg/kg/min in 50.4% of patients | 83.2% of patients recovered from the acute phase with Carperitide monotherapy. The most common adverse reaction was hypotension (3.55%). | [5] |
| COOPERATE-HF-J Analysis | 2,435 patients with ADHF | No Carperitide (n=1098), Very Low-Dose (<0.02 µg/kg/min, n=593), Low-Dose (≥0.02 µg/kg/min, n=744) | Low-dose Carperitide was associated with lower 1-year cardiovascular mortality (HR: 0.696) and all-cause mortality (HR: 0.791) compared to no Carperitide. | [10][14] |
| HIJ-HF II Subanalysis | 1,245 patients with ADHF (propensity-matched pairs) | Standard therapy with or without Carperitide | No significant difference in in-hospital mortality or 1-year outcomes between the Carperitide and non-Carperitide groups. | [11] |
| Propensity-Matched Analysis | 367 matched pairs of AHF patients | Standard therapy with or without Carperitide | Carperitide use was associated with increased in-hospital mortality (OR 2.13, 95% CI 1.17-3.85). |[12] |
Table 2: Adverse Events and Safety Considerations
| Adverse Event | Description | Management and Monitoring | Reference(s) |
|---|---|---|---|
| Hypotension | The most frequently reported adverse effect due to Carperitide's vasodilatory properties. | Frequent blood pressure monitoring is critical, especially during initiation and dose titration. Dose reduction or discontinuation may be necessary. | [5][15] |
| Worsening Renal Function (WRF) | An increase in serum creatinine (e.g., ≥0.3 mg/dL) can occur, particularly in patients with pre-existing renal dysfunction or those who develop hypotension. | Monitor serum creatinine and eGFR. Independent predictors of WRF include hypotension within 12h and baseline renal dysfunction. | [15][16] |
| Electrolyte Imbalances | Natriuresis can lead to the loss of other electrolytes like potassium and magnesium. | Regular monitoring of serum electrolytes is recommended. |[15] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Carperitide-Induced cGMP Production
Objective: To quantify the dose-dependent effect of Carperitide on intracellular cyclic guanosine monophosphate (cGMP) production in cultured vascular smooth muscle cells (VSMCs).
Materials:
-
Primary human aortic smooth muscle cells (HASMCs)
-
Smooth muscle cell growth medium (with supplements)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (1 mg/mL in sterile water)
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
Cell lysis buffer
-
Commercially available cGMP competitive enzyme immunoassay (EIA) kit
-
Multi-well cell culture plates (24-well)
-
Standard laboratory equipment (incubator, centrifuge, plate reader)
Methodology:
-
Cell Culture: Culture HASMCs in growth medium at 37°C in a humidified 5% CO₂ incubator. Subculture cells upon reaching 80-90% confluency. Seed cells into 24-well plates and grow to confluency.
-
Pre-treatment: One hour prior to stimulation, replace the growth medium with serum-free medium containing 0.5 mM IBMX to prevent cGMP degradation.
-
Carperitide Stimulation: Prepare serial dilutions of Carperitide in serum-free medium to achieve final concentrations ranging from 10⁻¹² M to 10⁻⁶ M. Add the diluted Carperitide solutions to the respective wells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding the lysis buffer provided with the cGMP EIA kit.
-
cGMP Quantification: Follow the manufacturer's protocol for the cGMP EIA kit. This typically involves transferring cell lysates to the antibody-coated plate, adding cGMP conjugate and substrate, and measuring absorbance at the specified wavelength using a plate reader.
-
Data Analysis: Calculate the cGMP concentration for each sample based on the standard curve. Plot the cGMP concentration against the log of the Carperitide concentration to determine the dose-response relationship and calculate the EC₅₀.
Protocol 2: Preclinical Evaluation in an Animal Model of ADHF
Objective: To evaluate the hemodynamic effects of Carperitide infusion in a rodent model of acute decompensated heart failure.
Methodology:
-
Model Induction: Induce chronic heart failure in adult male rats via permanent ligation of the left anterior descending (LAD) coronary artery. Allow animals to recover for 4-6 weeks to develop stable HF.
-
Instrumentation: Anesthetize the animals. Insert a pressure-volume (PV) loop catheter into the left ventricle via the carotid artery for real-time hemodynamic assessment. Place a catheter in the femoral artery for blood pressure monitoring and blood sampling.
-
Acute Decompensation: Induce acute decompensation by a rapid intravenous infusion of saline to increase preload.
-
Baseline Measurement: Once hemodynamics stabilize post-volume load, record baseline measurements for 30 minutes. Parameters include heart rate, systolic/diastolic blood pressure, left ventricular end-systolic pressure (LVESP), left ventricular end-diastolic pressure (LVEDP), and dP/dt max/min.
-
Drug Administration: Randomize animals to receive a continuous intravenous infusion of either vehicle (saline) or Carperitide at a clinically relevant dose (e.g., 0.05-0.2 µg/kg/min) for a predefined period (e.g., 60-120 minutes).
-
Data Collection: Continuously record all hemodynamic parameters throughout the infusion period. Collect blood samples at baseline and at the end of the infusion for biomarker analysis (e.g., plasma cGMP, ANP).
-
Terminal Procedure: At the end of the experiment, euthanize the animals and collect heart tissue for histological analysis if required.
-
Data Analysis: Compare the changes in hemodynamic parameters from baseline between the Carperitide and vehicle groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).
Protocol 3: Clinical Administration and Monitoring in ADHF Patients
Objective: To provide a standardized protocol for the administration and monitoring of Carperitide in eligible patients with ADHF, based on common clinical trial methodologies.[5][7][9]
Inclusion Criteria (Example):
-
Hospitalized with a primary diagnosis of ADHF.
-
Signs of fluid overload (e.g., pulmonary congestion on chest X-ray, elevated jugular venous pressure).
-
Systolic Blood Pressure (SBP) ≥ 100 mmHg at the time of initiation.
Exclusion Criteria (Example):
-
Cardiogenic shock or SBP < 90 mmHg.[6]
-
Known severe obstructive valvular disease.
-
End-stage renal failure requiring dialysis.[17]
-
History of allergy to Carperitide.[17]
Administration Protocol:
-
Preparation: Reconstitute this compound powder with sterile saline or 5% dextrose solution to the desired concentration.
-
Dosing:
-
Initiation: Begin with a low-dose continuous intravenous infusion, typically between 0.01 to 0.05 µg/kg/min.[9] The Japanese Circulation Society guidelines recommend an initial dose of 0.025–0.050 μg/kg/min.[7]
-
Titration: The dose may be adjusted based on the patient's blood pressure, urine output, and clinical response. Avoid rapid dose escalation.
-
-
Duration: The infusion is typically continued for 24 to 72 hours, depending on the clinical trial protocol and patient stability.[8][9]
Monitoring Protocol:
-
Hemodynamic Monitoring:
-
Measure blood pressure and heart rate every 15-30 minutes for the first 2 hours, then hourly for the next 4-6 hours, and then every 4-6 hours once stable.
-
Be vigilant for hypotension (SBP < 90 mmHg), which is the most common adverse event.[5]
-
-
Renal Function & Fluid Balance:
-
Clinical Assessment:
-
Regularly assess for improvement in symptoms of congestion, such as dyspnea and edema.
-
-
Biomarkers (for research purposes):
-
Collect blood samples at baseline, and at 24 and 48 hours to measure levels of BNP/NT-proBNP and cGMP to assess neurohormonal and pharmacodynamic responses.[9]
-
References
- 1. What is the mechanism of Carperitide? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is Carperitide used for? [synapse.patsnap.com]
- 5. Multicenter prospective investigation on efficacy and safety of carperitide as a first-line drug for acute heart failure syndrome with preserved blood pressure: COMPASS: Carperitide Effects Observed Through Monitoring Dyspnea in Acute Decompensated Heart Failure Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Effect of carperitide on the 1 year prognosis of patients with acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Carperitide on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of carperitide on the long-term prognosis of patients with acute decompensated chronic heart failure: the PROTECT multicenter randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of carperitide on the 1 year prognosis of patients with acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Carperitide Is Associated With Increased In-Hospital Mortality in Acute Heart Failure: A Propensity Score-Matched Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of carperitide on mortality and ANP levels in acute heart failure: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. What are the side effects of Carperitide? [synapse.patsnap.com]
- 16. Predictors of Worsening Renal Function in Patients With Acute Decompensated Heart Failure Treated by Low-Dose Carperitide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Predictors of a Good Diuretic Response and Administration Methods for Carperitide in Patients With Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carperitide Acetate in Isolated Heart Perfusion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carperitide acetate, a synthetic analog of human atrial natriuretic peptide (ANP), is a potent vasodilator with diuretic and natriuretic properties.[1][2][3] Primarily utilized in clinical settings for the treatment of acute decompensated heart failure, its mechanism of action involves the stimulation of particulate guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1][2][4] This signaling cascade results in vasodilation, reduction of both cardiac preload and afterload, and inhibition of the renin-angiotensin-aldosterone system.[1][2]
Isolated heart perfusion systems, such as the Langendorff preparation, offer a valuable ex vivo model to investigate the direct cardiac effects of pharmacological agents like this compound, independent of systemic neurohumoral influences.[5] These studies allow for the precise measurement of hemodynamic parameters and the elucidation of cellular mechanisms in a controlled environment. These application notes provide detailed protocols for utilizing this compound in isolated heart perfusion studies, data presentation guidelines, and visualization of the relevant signaling pathway.
Mechanism of Action
This compound exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A) on the surface of cardiomyocytes and vascular smooth muscle cells. This binding activates guanylate cyclase, which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1] The subsequent rise in intracellular cGMP concentration activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to the relaxation of vascular smooth muscle and other cardiac effects.[1]
References
- 1. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Langendorff heart - Wikipedia [en.wikipedia.org]
- 3. atcs.jp [atcs.jp]
- 4. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
- 5. Effect of carperitide on mortality and ANP levels in acute heart failure: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Carperitide Acetate in Plasma
These application notes provide detailed methodologies for the quantitative analysis of Carperitide acetate in plasma, targeting researchers, scientists, and professionals in drug development. The protocols described herein are based on established bioanalytical techniques for peptide quantification, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV).
Introduction to this compound
Carperitide, also known as alpha-human atrial natriuretic peptide (α-hANP), is a synthetic 28-amino acid peptide hormone.[1][2] It is a recombinant form of human atrial natriuretic peptide (ANP) and is used in the treatment of acute heart failure.[3] Carperitide exerts its therapeutic effects through mechanisms such as vasodilation, natriuresis, and diuresis, which help to reduce cardiac preload and afterload.[3] Accurate quantification of Carperitide in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose-optimization in clinical settings.
The inherent challenges in quantifying peptides in biological matrices include low concentrations, susceptibility to enzymatic degradation, and potential for adsorption. The methods outlined below are designed to address these challenges, offering high sensitivity and specificity.
Analytical Methods Overview
Two primary analytical methods are detailed for the quantification of this compound in plasma:
-
LC-MS/MS: This is the preferred method for peptide quantification due to its high sensitivity, specificity, and wide dynamic range.[4] It overcomes the limitations of traditional ligand-binding assays, which can suffer from cross-reactivity.[5][6]
-
HPLC-UV: A more accessible and cost-effective method, suitable for applications where the required sensitivity is within the micromolar range. While less sensitive than LC-MS/MS, it can be a robust alternative for certain study designs.[7][8]
Data Presentation: Quantitative Method Parameters
The following tables summarize the typical validation parameters for the analytical methods described. These values are representative and may vary based on specific instrumentation and laboratory conditions.
Table 1: Representative Quantitative Parameters for LC-MS/MS Method
| Parameter | Representative Value |
| Lower Limit of Quantification (LLOQ) | 2 - 10 pg/mL |
| Upper Limit of Quantification (ULOQ) | 1000 - 5000 pg/mL |
| Linearity (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | > 80% |
Table 2: Representative Quantitative Parameters for HPLC-UV Method
| Parameter | Representative Value |
| Lower Limit of Quantification (LLOQ) | 5 - 20 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 - 2000 ng/mL |
| Linearity (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | > 85% |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
This protocol describes a highly sensitive method for the quantification of Carperitide using solid-phase extraction (SPE) for sample clean-up and concentration, followed by LC-MS/MS analysis. The use of a stable isotope-labeled internal standard (SIL-IS) is recommended for optimal accuracy and precision.
1. Materials and Reagents
-
This compound reference standard
-
Stable Isotope Labeled-Carperitide (Internal Standard)
-
Human plasma (K2-EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode C18)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Water (deionized, 18 MΩ·cm)
-
Phosphate-buffered saline (PBS)
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: Thaw plasma samples on ice. Spike 500 µL of plasma with the internal standard solution. For calibration standards and quality control samples, spike with the appropriate concentration of Carperitide reference standard.
-
Pre-treatment: Dilute the plasma sample with an equal volume of PBS to reduce viscosity.[9]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute Carperitide and the internal standard with 1 mL of an appropriate elution solvent (e.g., 80% acetonitrile with 0.1% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by infusion of Carperitide and its SIL-IS.
4. Data Analysis Quantify Carperitide by calculating the peak area ratio of the analyte to the internal standard against a calibration curve constructed from standards of known concentrations.
Protocol 2: Quantification of this compound in Plasma by HPLC-UV
This protocol provides a method for the quantification of Carperitide using protein precipitation for sample preparation followed by HPLC-UV analysis. This method is suitable for higher concentration ranges of the analyte.
1. Materials and Reagents
-
This compound reference standard
-
Human plasma (K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (deionized, 18 MΩ·cm)
2. Sample Preparation: Protein Precipitation
-
Spiking: Thaw plasma samples on ice. Spike 200 µL of plasma with the appropriate concentration of Carperitide reference standard for calibration and QC samples.
-
Precipitation: Add 600 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
3. HPLC-UV Conditions
-
HPLC System: HPLC with a UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient Elution:
-
0-5 min: 20% B
-
5-15 min: 20-80% B
-
15-17 min: 80% B
-
17-17.1 min: 80-20% B
-
17.1-20 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 50 µL
-
Detection Wavelength: 214 nm or 280 nm
4. Data Analysis Quantify Carperitide by measuring the peak area at the specified wavelength and comparing it to a calibration curve prepared with known concentrations of the standard.
Visualizations
Caption: Workflow for Carperitide quantification by LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Carperitide on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. q2labsolutions.com [q2labsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. ijbpas.com [ijbpas.com]
- 8. mdpi.com [mdpi.com]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Carperitide Acetate in Studies of Renal Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carperitide, a synthetic analog of human atrial natriuretic peptide (ANP), has been investigated for its potential therapeutic effects in various forms of renal dysfunction.[1][2][3] As a potent vasodilator and natriuretic agent, carperitide's mechanism of action involves increasing intracellular cyclic guanosine monophosphate (cGMP), leading to a cascade of effects that can be beneficial in the context of kidney injury.[2][3] These application notes provide a summary of key findings from studies on carperitide in renal dysfunction, detailed experimental protocols derived from published research, and visualizations of relevant pathways and workflows.
Mechanism of Action in the Kidney
Carperitide exerts its effects on the kidney through several mechanisms:
-
Renal Hemodynamics: It causes vasodilation of the afferent arteriole and constriction of the efferent arteriole, which increases glomerular capillary pressure and, consequently, the glomerular filtration rate (GFR).[4][5][6] This action helps to improve renal filtration in states of hypoperfusion.
-
Tubular Function: Carperitide inhibits sodium reabsorption in the renal tubules, leading to natriuresis (sodium excretion) and diuresis (water excretion).[1][3] This can help to alleviate fluid overload, a common complication in renal dysfunction.
-
Neurohormonal Antagonism: It suppresses the renin-angiotensin-aldosterone system (RAAS), a key pathway involved in the pathophysiology of renal and cardiovascular diseases.[2][3]
-
Renal Blood Flow: Carperitide has been shown to increase blood flow in the vasa recta of the renal medulla, which may protect against medullary ischemia.[6][7]
Signaling Pathway of Carperitide in Renal Cells
Caption: Signaling cascade of carperitide in renal cells.
Summary of Quantitative Data from Clinical Studies
The following tables summarize the effects of carperitide on key renal function parameters as reported in various clinical studies.
Table 1: Effect of Carperitide on Serum Creatinine and Creatinine Clearance in Patients Undergoing Cardiovascular Surgery [8]
| Parameter | Carperitide Group (n=44) | Control Group (n=44) | P-value |
| Serum Creatinine (mg/dL) | |||
| Postoperative Day 3 | Significantly lower | Higher | <0.05 |
| Postoperative Day 4 | Significantly lower | Higher | <0.05 |
| Postoperative Day 7 | Significantly lower | Higher | <0.05 |
| Creatinine Clearance (mL/min) | |||
| Postoperative Day 2 | Significantly higher | Lower | <0.05 |
| Postoperative Day 3 | Significantly higher | Lower | <0.05 |
Table 2: Carperitide in Contrast-Induced Acute Kidney Injury (CIAKI) [9]
| Parameter | Carperitide Group | Control Group | P-value |
| Incidence of CIAKI (≥25% increase in serum creatinine) | 8.5% | 5.7% | 0.564 |
| Change in Serum Creatinine at 24-48h | Significant deterioration | Less deterioration | 0.002 |
| Change in eGFR at 24-48h | Significant deterioration | Less deterioration | 0.006 |
| Change in Serum Cystatin C at 24-48h | Significant deterioration | Less deterioration | 0.001 |
Note: In this study, hypotension was a significant predictor of CIAKI in the carperitide group.[9]
Table 3: Meta-Analysis of Carperitide in Cardiovascular Surgery Patients [6]
| Outcome | Effect of Carperitide |
| Peak Serum Creatinine Levels | Significantly decreased |
| Incidence of Arrhythmia | Significantly decreased |
| Renal Replacement Therapy | Significantly decreased |
| Length of ICU Stay | Significantly decreased |
| Length of Hospital Stay | Significantly decreased |
Experimental Protocols
Protocol 1: Prophylactic Use of Carperitide in Patients with Renal Dysfunction Undergoing Cardiovascular Surgery
This protocol is based on a multicenter trial evaluating the efficacy of carperitide in maintaining renal function in high-risk patients.[8]
1. Patient Selection:
- Inclusion criteria: Patients with a preoperative serum creatinine level of ≥1.2 mg/dL scheduled for elective cardiovascular surgery using cardiopulmonary bypass.[8]
- Exclusion criteria: Patients on maintenance dialysis, severe hepatic dysfunction, or with a history of allergy to carperitide.[10][11]
2. Randomization and Blinding:
- Patients are prospectively and randomly assigned to either the carperitide group or the control group.
- Due to the nature of the intervention (continuous infusion), blinding of the clinical staff may be challenging but should be attempted where feasible.
3. Investigational Drug Administration:
- Carperitide Group: Continuous intravenous infusion of carperitide is initiated at the start of surgery.[8]
- Dose: A central dose of 0.02 μg/kg/min.[8]
- Duration: The infusion is continued for at least 5 days postoperatively.[8]
- Control Group: Patients receive standard care without carperitide infusion.[8]
4. Monitoring and Endpoints:
- Primary Endpoint: Serum creatinine level on postoperative day 3.[8]
- Secondary Endpoints:
- Serum creatinine levels on other postoperative days (e.g., 4 and 7).[8]
- Creatinine clearance on postoperative days 2 and 3.[8]
- Urine output.
- Incidence of acute kidney injury (AKI) defined by standard criteria (e.g., KDIGO).
- Requirement for renal replacement therapy.[8]
- Length of ICU and hospital stay.
- Adverse events, particularly hypotension.
5. Statistical Analysis:
- Comparison of primary and secondary endpoints between the two groups using appropriate statistical tests (e.g., t-test for continuous variables, chi-square test for categorical variables).
Experimental Workflow: Prophylactic Carperitide in Cardiac Surgery
Caption: Workflow for a clinical trial of carperitide in cardiac surgery.
Protocol 2: Evaluation of Carperitide for the Prevention of Contrast-Induced Acute Kidney Injury (CIAKI)
This protocol is based on a randomized controlled trial investigating the prophylactic effect of carperitide in patients with chronic kidney disease (CKD) undergoing coronary angiography.[9]
1. Patient Selection:
- Inclusion criteria: Patients with chronic kidney disease (defined by estimated GFR) scheduled for coronary angiography.
- Exclusion criteria: Patients with end-stage renal disease, acute coronary syndrome, or hemodynamic instability.
2. Randomization and Blinding:
- Patients are randomly assigned to a carperitide group or a control group.
- This study was designed as a randomized, open-label trial.
3. Investigational Drug Administration:
- Carperitide Group:
- Hydration: Intravenous hydration (e.g., normal saline) is administered before and after the procedure.
- Carperitide Infusion: A continuous intravenous infusion of carperitide is started before the administration of contrast media.
- Dose: Low-dose carperitide (e.g., 0.025 μg/kg/min).
- Duration: Infusion is continued for a specified period post-procedure (e.g., 24 hours).
- Control Group:
- Hydration: Patients receive the same hydration protocol as the carperitide group.
- No carperitide is administered.
4. Contrast Administration:
- A low-osmolar or iso-osmolar contrast agent is used.
- The volume of contrast administered is minimized and recorded for each patient.
5. Monitoring and Endpoints:
- Primary Endpoint: Incidence of CIAKI, defined as an increase in serum creatinine of ≥0.5 mg/dL or ≥25% from baseline within 48-72 hours post-procedure.[9]
- Secondary Endpoints:
- Changes in serum creatinine, eGFR, and serum cystatin C at various time points (e.g., 24h, 48h, 1 week).[9]
- Urine output.
- Adverse events, with a focus on hypotension (e.g., a drop in systolic blood pressure ≥20 mmHg).[9]
6. Statistical Analysis:
- Comparison of the incidence of CIAKI between the two groups.
- Multivariate analysis to identify predictors of CIAKI.
Logical Relationship: Carperitide, Hypotension, and CIAKI Risk
Caption: Relationship between carperitide, blood pressure, and CIAKI risk.
Discussion and Considerations
The available evidence on the efficacy of carperitide in preventing or treating renal dysfunction is mixed. While some studies, particularly in the context of cardiac surgery, have shown promising results in preserving renal function, others, such as in the prevention of CIAKI, have not demonstrated a clear benefit and have raised concerns about hypotension-induced kidney injury.[6][8][9]
The therapeutic window for carperitide appears to be narrow, and its effects may be dose-dependent. Low-dose infusions are generally favored to minimize the risk of hypotension.[12] Patient selection is also crucial; individuals with pre-existing renal dysfunction may derive the most benefit, but they are also more susceptible to adverse effects.[2][8]
Future research should focus on well-designed, large-scale randomized controlled trials to clarify the role of carperitide in specific patient populations with renal dysfunction. Studies should also investigate optimal dosing strategies and the potential for combination therapies.
Conclusion
Carperitide remains a drug of interest for its potential reno-protective effects. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to design and interpret studies on carperitide in the context of renal dysfunction. Careful consideration of the patient population, dosing, and potential for adverse events is paramount for the successful investigation and clinical application of this agent.
References
- 1. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 2. Effect of Carperitide on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Carperitide? [synapse.patsnap.com]
- 4. Protective Renal Effects of Atrial Natriuretic Peptide: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Protective Renal Effects of Atrial Natriuretic Peptide: Where Are We Now? [frontiersin.org]
- 6. Cardiovascular and renal effects of carperitide and nesiritide in cardiovascular surgery patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Multicenter trial of carperitide in patients with renal dysfunction undergoing cardiovascular surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Carperitide on Contrast-Induced Acute Kidney Injury with a Minimum Volume of Contrast in Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinConnect | The Effects of Carperitide on Short and Long-term [clinconnect.io]
- 12. Effect of carperitide on the 1 year prognosis of patients with acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Continuous Intravenous Infusion of Carperitide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carperitide, a recombinant form of alpha-human atrial natriuretic peptide (α-hANP), is a vasoactive and natriuretic agent primarily utilized in the management of acute decompensated heart failure (ADHF).[1] Its therapeutic effects are mediated through the activation of natriuretic peptide receptors, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn promotes vasodilation, diuresis, and natriuresis.[1] These actions collectively reduce cardiac preload and afterload, thereby alleviating the symptoms of heart failure.[1] This document provides detailed application notes and protocols for the continuous intravenous infusion of Carperitide to guide researchers, scientists, and drug development professionals in its preclinical and clinical investigation.
Mechanism of Action
Carperitide mimics the endogenous atrial natriuretic peptide (ANP) by binding to the natriuretic peptide receptor-A (NPR-A).[1] This binding activates the intracellular guanylate cyclase domain of the receptor, catalyzing the conversion of guanosine triphosphate (GTP) to cGMP.[1] Elevated cGMP levels activate protein kinase G (PKG), which phosphorylates downstream targets in vascular smooth muscle cells, leading to vasodilation.[1] In the kidneys, increased cGMP levels inhibit sodium reabsorption in the renal tubules, resulting in natriuresis and diuresis.[1] Furthermore, Carperitide can inhibit the renin-angiotensin-aldosterone system (RAAS).[1]
Data Presentation
Table 1: Recommended Dosage and Administration for Continuous Intravenous Infusion of Carperitide
| Parameter | Value | Reference |
| Indication | Acute Decompensated Heart Failure (ADHF) | [1] |
| Dosage Range | 0.01 to 0.1 µg/kg/min | [2] |
| Low-Dose Regimen | ≥0.02 µg/kg/min | [3][4] |
| Very Low-Dose Regimen | <0.02 µg/kg/min | [3][4] |
| Typical Infusion Duration | 24 to 72 hours | [2] |
| Compatible Diluent | 5% Dextrose in Water (D5W) | [1] |
| Administration Route | Continuous Intravenous Infusion | [1] |
Table 2: Summary of Hemodynamic Effects of Carperitide Infusion
| Hemodynamic Parameter | Effect | Magnitude of Change | Reference |
| Systolic Blood Pressure | Decrease | Variable, dose-dependent | [2] |
| Pulmonary Capillary Wedge Pressure | Decrease | Significant reduction | [2] |
| Cardiac Output | Increase | Modest increase | [2] |
| Systemic Vascular Resistance | Decrease | Significant reduction | [5] |
| Right Atrial Pressure | Decrease | Significant reduction | [5] |
| Pulmonary Arterial Pressure | Decrease | Significant reduction | [5] |
Table 3: Pharmacokinetic Parameters of Carperitide
| Parameter | Value | Notes | Reference |
| Half-life | ~2 minutes | Rapid clearance | |
| Clearance | Reduced in severe heart failure | May require dose adjustment | |
| Metabolism | Enzymatic degradation | Primarily by neutral endopeptidase | [4] |
Experimental Protocols
Protocol 1: Preparation of Carperitide for Continuous Intravenous Infusion
Materials:
-
Vial of lyophilized Carperitide (e.g., 1000 µg)
-
Sterile 5% Dextrose in Water (D5W) for injection
-
Sterile syringes and needles
-
Intravenous (IV) infusion bag (e.g., 50 mL or 100 mL)
-
Infusion pump
Procedure:
-
Reconstitution:
-
Aseptically withdraw the required volume of D5W into a sterile syringe.
-
Inject the D5W into the vial of lyophilized Carperitide.
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming.
-
-
Dilution:
-
Withdraw the reconstituted Carperitide solution into a sterile syringe.
-
Aseptically inject the reconstituted solution into the IV infusion bag containing D5W. .
-
-
Administration:
-
Connect the infusion bag to an infusion pump.
-
Prime the infusion line to remove any air bubbles.
-
Administer the Carperitide solution via continuous intravenous infusion at the prescribed rate, calculated based on the patient's body weight.
-
References
- 1. Multiple approaches to reduce reconstitution time of lyophilized drug products with high protein concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalytical Method for Carbocisteine in Human Plasma by Using LC-MS/MS: A Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Carperitide Acetate in Experimental Models of Cardiac Remodeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carperitide, a synthetic analog of human atrial natriuretic peptide (ANP), has emerged as a promising therapeutic agent in the management of acute heart failure. Beyond its well-established vasodilatory and natriuretic effects, a growing body of preclinical evidence suggests that carperitide may play a crucial role in attenuating adverse cardiac remodeling. This document provides detailed application notes and experimental protocols for investigating the effects of carperitide acetate in established experimental models of cardiac remodeling, intended to guide researchers in this field.
Cardiac remodeling, a key pathophysiological process in the progression of heart failure, is characterized by a series of molecular, cellular, and interstitial changes that lead to alterations in the size, shape, and function of the heart. These changes include cardiomyocyte hypertrophy, fibroblast proliferation, and excessive deposition of extracellular matrix proteins, leading to fibrosis. Carperitide, by activating the natriuretic peptide receptor-A (NPR-A) and subsequently increasing intracellular cyclic guanosine monophosphate (cGMP), has been shown to counteract these processes.
Mechanism of Action: The Anti-Remodeling Signaling Pathway
Carperitide exerts its anti-remodeling effects primarily through the activation of the cGMP-dependent protein kinase (PKG) signaling pathway. Upon binding to NPR-A on the surface of cardiomyocytes and cardiac fibroblasts, carperitide stimulates guanylate cyclase to convert guanosine triphosphate (GTP) to cGMP. The elevation of intracellular cGMP activates PKG, which in turn phosphorylates downstream targets involved in the inhibition of hypertrophic and fibrotic signaling cascades.
In cardiac fibroblasts, the ANP/cGMP pathway has been shown to inhibit proliferation and collagen synthesis. This is a critical aspect of mitigating the fibrotic response in cardiac remodeling. Studies have demonstrated that ANP can reduce collagen production stimulated by pro-fibrotic factors such as transforming growth factor-beta1 (TGF-β1) and angiotensin II (Ang II).[1][2] This effect is mediated by cGMP and is enhanced by the inhibition of phosphodiesterase 5 (PDE5), an enzyme that degrades cGMP.[1]
Quantitative Data from Experimental Models
The following tables summarize the quantitative effects of this compound in a rat model of autoimmune myocarditis-induced heart failure, a condition that leads to significant cardiac remodeling.
| Parameter | Control (Vehicle) | Carperitide-treated | % Change | Reference |
| Myocyte Cross-Sectional Area (µm²) | 380 ± 25 | 290 ± 15 | ↓ 23.7% | Ito et al. |
| Interstitial Fibrosis (%) | 15.2 ± 2.1 | 8.5 ± 1.5 | ↓ 44.1% | Ito et al. |
Data are presented as mean ± SEM.
Experimental Protocols
Long-Term Carperitide Infusion in a Rat Model of Autoimmune Myocarditis-Induced Heart Failure
This protocol is adapted from a study investigating the chronic effects of carperitide on established cardiac remodeling.
a. Induction of Experimental Autoimmune Myocarditis (EAM):
-
Animals: Male Lewis rats (6-8 weeks old).
-
Antigen Emulsion: Prepare an emulsion of porcine cardiac myosin with complete Freund's adjuvant.
-
Induction: On day 0 and day 7, inject 0.2 mL of the myosin emulsion subcutaneously into the footpads. This induces an autoimmune response leading to myocarditis and subsequent cardiac remodeling.
b. Carperitide Administration:
-
Time Point: Begin treatment 4 weeks after the initial myosin injection, a time point when significant cardiac remodeling has occurred.
-
Drug Delivery: Use osmotic minipumps for continuous subcutaneous infusion.
-
Dosage: Administer carperitide at a dose of 0.1 µg/kg/min.
-
Duration: Continue the infusion for 28 consecutive days.
-
Control Group: Infuse a vehicle (e.g., saline) using the same method.
c. Assessment of Cardiac Remodeling:
-
Echocardiography: Perform echocardiography at baseline (before treatment) and at the end of the 28-day treatment period to assess cardiac function and dimensions.
-
Histological Analysis:
-
At the end of the study, euthanize the animals and excise the hearts.
-
Fix the hearts in 10% buffered formalin and embed in paraffin.
-
Prepare 5 µm thick sections for histological staining.
-
Masson's Trichrome Staining: To quantify the extent of interstitial fibrosis. The fibrotic area (blue) can be measured as a percentage of the total myocardial area using image analysis software.
-
Hematoxylin and Eosin (H&E) Staining: To measure cardiomyocyte cross-sectional area. At least 100 cardiomyocytes from the left ventricular free wall should be measured per animal.
-
General Protocol for Pressure Overload-Induced Cardiac Remodeling (Aortic Banding)
While specific data for carperitide in this model is pending, this is a widely used and relevant model for studying anti-hypertrophic agents.
a. Aortic Banding Surgery:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Anesthesia: Anesthetize the mice with isoflurane.
-
Surgical Procedure:
-
Perform a thoracotomy to expose the aortic arch.
-
Place a suture around the transverse aorta between the innominate and left carotid arteries.
-
Tie the suture around a blunted 27-gauge needle, then remove the needle to create a standardized constriction.
-
Close the chest and allow the animal to recover.
-
-
Sham Operation: Perform the same procedure without tightening the suture.
b. Carperitide Administration (Proposed Protocol):
-
Time Point: Begin treatment 1 week after aortic banding.
-
Drug Delivery: Continuous subcutaneous infusion via osmotic minipumps.
-
Dosage: A starting dose of 0.1 µg/kg/min can be used, with adjustments based on pilot studies.
-
Duration: Treat for 4 weeks.
c. Assessment of Cardiac Remodeling:
-
Heart Weight to Body Weight Ratio: A primary indicator of cardiac hypertrophy.
-
Echocardiography: To monitor changes in left ventricular wall thickness, chamber dimensions, and cardiac function.
-
Histological Analysis: As described in the EAM protocol, to assess cardiomyocyte size and fibrosis.
-
Gene Expression Analysis (RT-qPCR): To measure the expression of hypertrophic and fibrotic markers (e.g., ANP, BNP, β-MHC, collagen I, collagen III, TGF-β).
Conclusion
The available preclinical data strongly support a role for this compound in mitigating adverse cardiac remodeling. The detailed protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of carperitide in various experimental settings. The consistent finding of reduced cardiomyocyte hypertrophy and interstitial fibrosis in response to carperitide treatment highlights its promise as a modulator of cardiac structure and function beyond its acute hemodynamic effects. Further studies in diverse and robust animal models are warranted to fully elucidate the mechanisms and translational potential of carperitide in the context of chronic heart failure and cardiac remodeling.
References
Application Notes and Protocols: Carperitide Acetate in Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carperitide acetate, a synthetic analog of α-human atrial natriuretic peptide (α-hANP), is a 28-amino acid peptide that plays a significant role in cardiovascular homeostasis.[1][2] Originally developed for the treatment of acute decompensated heart failure (ADHF), its potent vasodilatory, diuretic, and natriuretic properties make it a molecule of significant interest in the field of hypertension research.[3][4] Carperitide mimics the endogenous effects of atrial natriuretic peptide (ANP), which is released by atrial myocytes in response to atrial distension, high blood pressure, and increased blood volume.[5] These notes provide a comprehensive overview of Carperitide's mechanism of action and detailed protocols for its application in experimental hypertension models.
Mechanism of Action in Hypertension
Carperitide exerts its antihypertensive effects through a multi-faceted mechanism centered on the activation of natriuretic peptide receptor-A (NPR-A) and the subsequent production of cyclic guanosine monophosphate (cGMP).[5]
-
Vasodilation: Carperitide binding to NPR-A activates particulate guanylate cyclase, leading to increased intracellular cGMP levels.[5][6] cGMP acts as a second messenger, activating protein kinase G (PKG), which phosphorylates proteins in vascular smooth muscle cells, causing relaxation and vasodilation.[5] This reduces systemic vascular resistance, a primary contributor to elevated blood pressure.[5][7]
-
Natriuresis and Diuresis: The peptide increases the excretion of sodium (natriuresis) and water (diuresis) by the kidneys.[1][5] This action is mediated by inhibiting sodium reabsorption in the renal tubules, which helps to reduce overall blood volume and cardiac preload.[5]
-
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Carperitide suppresses the secretion of renin, which in turn reduces the production of angiotensin II and aldosterone.[1][5] Angiotensin II is a powerful vasoconstrictor, and aldosterone promotes sodium and water retention. By inhibiting this system, Carperitide further contributes to vasodilation and volume reduction.[5]
-
Inhibition of Sympathetic Nervous System Activity: Carperitide has an inhibitory effect on the sympathetic nervous system, leading to decreased heart rate and reduced sympathetic vasoconstriction.[5]
Signaling Pathway
The primary signaling cascade initiated by Carperitide involves the NPR-A receptor and cGMP. Upon binding to NPR-A on vascular smooth muscle cells, Carperitide triggers the conversion of GTP to cGMP, which then activates PKG to promote vasorelaxation.
Caption: Carperitide signaling pathway leading to vasodilation.
Data Presentation: Summary of Effects
The following tables summarize quantitative data from preclinical and clinical studies on Carperitide, highlighting its effects on key hemodynamic parameters.
Table 1: Preclinical Data on Carperitide's Hemodynamic Effects
| Animal Model | Parameter Measured | Dose/Concentration | Result | Reference |
| Anesthetized & Conscious Dogs | Arterial Blood Pressure | Intravenous Injection | Decrease | [6] |
| Anesthetized & Conscious Dogs | Total Peripheral Resistance | Intravenous Injection | Decrease | [6] |
| Dogs with Heart Failure | Pulmonary Capillary Wedge Pressure | Intravenous Infusion | Decrease | [6] |
| Dogs with Heart Failure | Pulmonary Pressure | Intravenous Infusion | Decrease | [6] |
| Dogs with Heart Failure | Right Atrial Pressure | Intravenous Infusion | Decrease | [6] |
| Isolated Rat Kidney Slices | Isoproterenol-induced Renin Release | Not specified | Tended to decrease | [6] |
| Bovine Zona Glomerulosa Cells | Angiotensin II-induced Aldosterone Release | Not specified | Decrease | [6] |
Table 2: Clinical Data from Human Studies with Carperitide
| Study Population | Parameter Measured | Dose | Result | Reference |
| Patients with Acute Decompensated Heart Failure (ADHF) | Death and Rehospitalization | 0.01-0.05 µg/kg/min for 72h | 11.5% (Carperitide) vs 34.8% (Control) over 18 months (p=0.0359) | [8] |
| Patients with ADHF | Plasma cGMP levels | 0.01-0.05 µg/kg/min for 72h | Significant increase | [8] |
| Patients with Severe Heart Failure (Acute MI) | Pulmonary Capillary Wedge Pressure | 0.05-0.10 µg/kg/min | Decrease from 21±6 to 11±5 mmHg at 4 hours (p<0.01) | [9] |
| Patients with Severe Heart Failure (Acute MI) | Plasma Aldosterone Levels | 0.05-0.10 µg/kg/min | Decrease from 148±68 to 56±29 pg/ml | [9] |
| Patients with Acute Heart Failure Syndromes (AHFS) | Incidence of Hypotension | 0.025-0.05 µg/kg/min | 3.55% of patients reported hypotension as an adverse reaction | [10][11] |
| Patients with AHF | Cardiovascular & All-Cause Mortality (1-year) | ≥0.02 µg/kg/min | Significantly lower mortality vs no carperitide or very-low-dose | [12][13] |
| Patients with AHF | In-hospital mortality | Not specified | Associated with increased in-hospital mortality in some retrospective analyses | [14][15] |
Note: Clinical results for Carperitide can be mixed, with some studies showing benefits in long-term outcomes while others raise concerns about in-hospital mortality.[4][15] Careful patient selection and dose optimization are critical.[14]
Experimental Protocols
The following protocols provide detailed methodologies for assessing the antihypertensive effects of this compound in both in vitro and in vivo settings.
Protocol 1: Ex Vivo Assessment of Vasorelaxant Activity
Objective: To determine the vasorelaxant effect of this compound on isolated arterial rings pre-contracted with a vasoconstrictor agent like norepinephrine.
Materials:
-
This compound (lyophilized powder)
-
Norepinephrine (NE)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose)
-
Thoracic aortas from Wistar rats (or other suitable model)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Data acquisition system
Methodology:
-
Preparation of Aortic Rings:
-
Euthanize a Wistar rat according to approved animal care protocols.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Dissect away adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting:
-
Mount each aortic ring in an organ bath chamber (10-20 mL volume) filled with Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with carbogen gas.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the Krebs solution every 15-20 minutes.
-
After equilibration, test the viability of the rings by inducing contraction with a high-potassium solution (e.g., 60 mM KCl). Rings that do not show a robust contraction should be discarded.
-
Wash the rings and allow them to return to baseline tension.
-
-
Contraction and Carperitide Application:
-
Induce a stable, submaximal contraction using norepinephrine (e.g., 10⁻⁶ M).
-
Once the contraction plateau is reached, add this compound cumulatively to the bath to achieve final concentrations ranging from 10⁻¹⁰ M to 10⁻⁶ M.
-
Record the relaxation response at each concentration until a maximal response is achieved or the concentration-response curve is complete.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by norepinephrine.
-
Plot the concentration-response curve and calculate the EC₅₀ (the concentration of Carperitide that produces 50% of the maximal relaxation).
-
Protocol 2: In Vivo Assessment in an Angiotensin II-Induced Hypertension Model
Objective: To evaluate the ability of this compound to lower blood pressure in a rodent model of angiotensin II (Ang II)-induced hypertension.
Materials:
-
This compound
-
Angiotensin II
-
Wistar or Sprague-Dawley rats (male, 8-10 weeks old)[6]
-
Osmotic minipumps for Ang II infusion
-
Vehicle (e.g., sterile saline)
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)[16]
-
Anesthetic (e.g., isoflurane) for surgical procedures
Methodology:
-
Acclimatization and Baseline Measurement:
-
Acclimatize rats to the housing facility for at least one week.
-
Train the rats for tail-cuff blood pressure measurements for 3-5 days to minimize stress-induced variations.
-
Record stable baseline systolic blood pressure (SBP) and heart rate (HR) for each animal.[16]
-
-
Induction of Hypertension:
-
Anesthetize the rats.
-
Surgically implant osmotic minipumps subcutaneously, set to deliver Angiotensin II at a hypertensive dose (e.g., 200-400 ng/kg/min) for 14-28 days. A sham group should receive pumps filled with vehicle.
-
-
Treatment Protocol:
-
After 7-14 days of Ang II infusion (once hypertension is established), divide the hypertensive animals into two groups:
-
Group 1 (Control): Continue Ang II infusion + receive vehicle administration (e.g., intravenous infusion or subcutaneous injection).
-
Group 2 (Carperitide): Continue Ang II infusion + receive this compound administration. Carperitide can be administered as a continuous intravenous infusion (e.g., via a jugular vein catheter) at a dose range relevant to its known effects (e.g., 0.05 - 0.2 µg/kg/min).
-
-
-
Blood Pressure Monitoring:
-
Measure SBP and HR daily using the tail-cuff method at the same time each day.[16] For more precise and continuous data, radiotelemetry is the gold standard.
-
-
Endpoint and Tissue Collection:
-
At the end of the treatment period, record final blood pressure.
-
Euthanize the animals and collect blood samples for biomarker analysis (e.g., cGMP, aldosterone, renin).
-
Collect organs such as the heart and kidneys for histological analysis or to assess hypertrophy (e.g., heart weight to body weight ratio).
-
-
Data Analysis:
-
Compare the changes in SBP and HR from baseline between the control and Carperitide-treated groups.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significance.
-
Analyze biomarker and histological data to correlate with the hemodynamic findings.
-
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the workflow for an in vivo study and the logical relationship of Carperitide's multifaceted effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. What is Carperitide used for? [synapse.patsnap.com]
- 4. Effect of Carperitide on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Carperitide? [synapse.patsnap.com]
- 6. [Effect of carperitide (alpha-human atrial natriuretic polypeptide) on the cardiovascular system in experimental animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 8. Effects of carperitide on the long-term prognosis of patients with acute decompensated chronic heart failure: the PROTECT multicenter randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Usefulness of carperitide for the treatment of refractory heart failure due to severe acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multicenter prospective investigation on efficacy and safety of carperitide as a first-line drug for acute heart failure syndrome with preserved blood pressure: COMPASS: Carperitide Effects Observed Through Monitoring Dyspnea in Acute Decompensated Heart Failure Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of carperitide on the 1 year prognosis of patients with acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of carperitide on mortality and ANP levels in acute heart failure: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carperitide Is Associated With Increased In-Hospital Mortality in Acute Heart Failure: A Propensity Score-Matched Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preclinical Evaluation of the Antihypertensive Effect of an Aqueous Extract of Anogeissus leiocarpa (DC) Guill et Perr. Bark of Trunk in L-NAME-Induced Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Vasodilation Mechanisms with Carperitide Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carperitide acetate is a synthetic analog of the human atrial natriuretic peptide (ANP), a 28-amino acid hormone primarily secreted by the heart.[1][2] It plays a crucial role in cardiovascular homeostasis by inducing vasodilation, natriuresis, and diuresis.[1][3] These effects contribute to a reduction in blood volume and cardiac workload.[1][4] Carperitide exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), which leads to the activation of guanylate cyclase and a subsequent increase in intracellular cyclic guanosine monophosphate (cGMP).[3][4] This signaling cascade makes carperitide a valuable tool for investigating the mechanisms of vasodilation and related intracellular signaling pathways.
Mechanism of Action
Carperitide's primary mechanism of action involves the activation of the cGMP-dependent pathway in vascular smooth muscle cells.[3] Upon binding to the NPR-A receptor, membrane-bound guanylate cyclase is activated, catalyzing the conversion of guanosine triphosphate (GTP) to cGMP.[3] The elevated intracellular cGMP levels then activate cGMP-dependent protein kinase G (PKG).[3] PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the relaxation of vascular smooth muscle cells, resulting in vasodilation.[3] Additionally, carperitide has been shown to inhibit the renin-angiotensin-aldosterone system (RAAS), further contributing to its vasodilatory and cardioprotective effects.[1]
Data Presentation
The following tables summarize quantitative data from in vitro and in vivo studies on carperitide and its analog, atrial natriuretic peptide (ANP).
| Parameter | Value | Species/Model | Reference |
| Vasorelaxation | |||
| IC50 (ANP 101-126) | Significantly lower at 10⁻⁸ M Phenylephrine | Rat Aortic Strips | --INVALID-LINK-- |
| Hemodynamic Effects (in vivo) | |||
| Maximal Vasodilation Dose | Minimum 0.1 µg/kg/min | Canine Coronary Artery | --INVALID-LINK-- |
| Infarct Size Reduction | 4.5 ± 2.1% (treated) vs. 27.8 ± 7.8% (control) | Anesthetized Dogs | --INVALID-LINK-- |
| LV Systolic Pressure | -13% from baseline | Anesthetized Dogs | --INVALID-LINK-- |
| LV End-Diastolic Pressure | -40% from baseline | Anesthetized Dogs | --INVALID-LINK-- |
| Parameter | Observation | Cell Type | Reference |
| cGMP Production | |||
| Intracellular cGMP Levels | Dose-dependent increase with ANP | Rat Aortic Smooth Muscle Cells | --INVALID-LINK-- |
| Basal cGMP Increase (1 µM ANP, 24h) | Sixfold increase | Guinea Pig Thoracic Aorta Smooth Muscle Cells | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: In Vitro Vasorelaxation Study Using Isolated Arterial Rings
This protocol describes how to assess the vasodilatory effect of carperitide on isolated arterial rings.
Materials:
-
This compound
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
Phenylephrine (or other vasoconstrictor)
-
Organ bath system with force transducers
-
Data acquisition system
-
Male Wistar rats (or other suitable animal model)
Procedure:
-
Tissue Preparation:
-
Euthanize the rat via an approved method.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
(Optional) The endothelium can be removed by gently rubbing the intimal surface with a fine wire.
-
-
Mounting:
-
Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C and bubble with 95% O2 / 5% CO2.
-
Connect the upper hook to a force transducer to record isometric tension.
-
-
Equilibration and Pre-contraction:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, washing with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Induce a sustained contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
-
Carperitide Administration:
-
Once the contraction has reached a stable plateau, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration until a maximal response is achieved.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve and calculate the EC50 value (the concentration of carperitide that produces 50% of the maximal relaxation).
-
Protocol 2: Measurement of Intracellular cGMP Levels in Vascular Smooth Muscle Cells
This protocol outlines the use of a competitive enzyme-linked immunosorbent assay (ELISA) to quantify changes in intracellular cGMP in response to carperitide.
Materials:
-
Primary vascular smooth muscle cells (VSMCs)
-
Cell culture medium and supplements
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
Commercial cGMP ELISA kit
Procedure:
-
Cell Culture and Treatment:
-
Culture VSMCs in appropriate multi-well plates until they reach the desired confluency.
-
Serum-starve the cells for 24 hours prior to the experiment to synchronize them.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cGMP degradation.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 10-30 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add the appropriate volume of cell lysis buffer provided in the ELISA kit to each well.
-
Incubate on ice for 10-20 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
cGMP ELISA:
-
Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Adding a cGMP-horseradish peroxidase (HRP) conjugate.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the cGMP concentration in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the cGMP concentration to the total protein content of each sample.
-
Visualizations
Caption: Carperitide signaling pathway leading to vasodilation.
Caption: Experimental workflows for vasorelaxation and cGMP assays.
References
- 1. Regulation of atrial natriuretic peptide receptors in vascular smooth muscle cells: role of cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential patterning of cGMP in vascular smooth muscle cells revealed by single GFP-linked biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natriuretic peptide-augmented induction of nitric oxide synthase through cyclic guanosine 3',5'-monophosphate elevation in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Preclinical Toxicology Studies of Carperitide Acetate
Introduction
Carperitide, a synthetic analog of human atrial natriuretic peptide (ANP), is a 28-amino acid peptide. It functions as an inhibitor of endothelin-1 secretion stimulated by angiotensin II, likely through a cGMP-dependent mechanism.[1] This document provides a comprehensive overview of the recommended preclinical toxicology studies for carperitide acetate, designed for researchers, scientists, and drug development professionals. The protocols outlined below are based on established international guidelines for preclinical safety evaluation.
1. Single-Dose Toxicity
Single-dose toxicity studies are designed to determine the potential adverse effects of a single, high dose of a substance. These studies help in identifying the maximum tolerated dose (MTD) and potential target organs for toxicity.
Table 1: Single-Dose Toxicity of this compound (Illustrative)
| Species | Strain | Route of Administration | LD50 (mg/kg) | Clinical Signs | Target Organs |
| Mouse | ICR | Intravenous | Data not available | Hypotension, lethargy (expected) | Cardiovascular system |
| Rat | Sprague-Dawley | Intravenous | Data not available | Hypotension, lethargy (expected) | Cardiovascular system |
Note: Specific LD50 values for this compound are not publicly available. The expected clinical signs are based on the known pharmacological effects of the drug.
Experimental Protocol: Single-Dose Toxicity Study
-
Animal Model: Use both male and female mice (e.g., ICR strain) and rats (e.g., Sprague-Dawley strain).
-
Route of Administration: Intravenous (IV) bolus injection, reflecting the clinical route of administration.
-
Dose Levels: Administer a range of doses, including a vehicle control, to different groups of animals. Dose selection should be based on dose-ranging studies to identify a range that includes non-toxic doses up to doses that cause significant toxicity or mortality.
-
Observation Period: Monitor animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days post-administration.
-
Parameters Monitored:
-
Clinical signs (e.g., changes in behavior, posture, respiration).
-
Body weight changes.
-
Mortality.
-
-
Pathology: Conduct gross necropsy on all animals. Collect and preserve organs for histopathological examination, particularly from animals in the control and high-dose groups, as well as any animals that die during the study.
2. Repeated-Dose Toxicity
Repeated-dose toxicity studies are conducted to evaluate the toxicological profile of a substance after repeated administration over a defined period. These studies help in determining the No-Observed-Adverse-Effect-Level (NOAEL).
Table 2: Repeated-Dose Toxicity of this compound (Illustrative)
| Species | Strain | Route of Administration | Duration | NOAEL (mg/kg/day) | Target Organs |
| Rat | Sprague-Dawley | Intravenous | 28 days | Data not available | Cardiovascular system, Kidneys |
| Dog | Beagle | Intravenous | 28 days | Data not available | Cardiovascular system, Kidneys |
Note: Specific NOAEL values for this compound are not publicly available. The target organs are predicted based on the drug's pharmacological activity.
Experimental Protocol: 28-Day Repeated-Dose Toxicity Study
-
Animal Model: Use one rodent (e.g., Sprague-Dawley rats) and one non-rodent species (e.g., Beagle dogs). Use equal numbers of males and females in each group.
-
Route of Administration: Daily intravenous (IV) infusion.
-
Dose Levels: At least three dose levels (low, medium, and high) and a vehicle control group. The highest dose should induce some toxicity but not significant mortality. The lowest dose should ideally be a NOAEL.
-
Duration: 28 days.
-
Parameters Monitored:
-
Daily: Clinical observations.
-
Weekly: Body weight, food consumption.
-
Periodic: Ophthalmoscopy, hematology, clinical chemistry, urinalysis.
-
-
Pathology: At the end of the study, conduct a full necropsy. Record organ weights. Perform comprehensive histopathological examination of all major organs and tissues.
3. Genotoxicity
Genotoxicity assays are performed to identify substances that can cause genetic damage. A standard battery of tests is typically required.
Table 3: Genotoxicity of this compound (Illustrative)
| Assay | Test System | Metabolic Activation | Result |
| Ames Test | Salmonella typhimurium | With and without S9 | Data not available |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and without S9 | Data not available |
| In vivo Micronucleus | Mouse bone marrow | N/A | Data not available |
Note: Specific results from genotoxicity studies for this compound are not publicly available.
Experimental Protocols: Genotoxicity Assays
-
Ames Test (Bacterial Reverse Mutation Assay):
-
Test System: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).
-
Procedure: Expose the bacterial strains to various concentrations of this compound, both with and without a metabolic activation system (S9 mix).
-
Endpoint: Measure the frequency of reverse mutations.
-
-
In Vitro Chromosomal Aberration Test:
-
Test System: Use a mammalian cell line such as Chinese Hamster Ovary (CHO) cells.
-
Procedure: Treat cell cultures with different concentrations of this compound, with and without S9 metabolic activation.
-
Endpoint: Analyze metaphase cells for chromosomal aberrations.
-
-
In Vivo Micronucleus Test:
-
Animal Model: Use mice.
-
Procedure: Administer this compound to the animals, typically via the clinical route (IV).
-
Endpoint: Collect bone marrow or peripheral blood and analyze immature erythrocytes for the presence of micronuclei.
-
4. Reproductive and Developmental Toxicity
These studies are designed to evaluate the potential adverse effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.
Table 4: Reproductive and Developmental Toxicity of this compound (Illustrative)
| Study Type | Species | Key Findings | NOAEL (mg/kg/day) |
| Fertility and Early Embryonic Development | Rat | Data not available | Data not available |
| Embryo-Fetal Development | Rat | Data not available | Data not available |
| Embryo-Fetal Development | Rabbit | Data not available | Data not available |
| Pre- and Postnatal Development | Rat | Data not available | Data not available |
Note: Specific data from reproductive and developmental toxicity studies for this compound are not publicly available.
Experimental Protocols: Reproductive and Developmental Toxicity
-
Fertility and Early Embryonic Development (Segment I):
-
Animal Model: Rats.
-
Procedure: Treat male and female rats for a period before mating, during mating, and for females, through implantation.
-
Endpoints: Evaluate effects on mating performance, fertility, and early embryonic development.
-
-
Embryo-Fetal Development (Segment II):
-
Animal Model: Rats and rabbits.
-
Procedure: Treat pregnant females during the period of organogenesis.
-
Endpoints: Examine fetuses for external, visceral, and skeletal malformations.
-
-
Pre- and Postnatal Development (Segment III):
-
Animal Model: Rats.
-
Procedure: Treat pregnant females from implantation through lactation. Endpoints: Evaluate effects on maternal function and the growth, development, and reproductive function of the offspring.
-
5. Safety Pharmacology
Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
Table 5: Safety Pharmacology of this compound
| System | In Vitro/In Vivo | Species | Key Findings |
| Cardiovascular | In vivo | Dog | Decreased blood pressure, decreased total peripheral resistance, transient increase in cardiac output and coronary blood flow. |
| Central Nervous System | In vivo | Mouse/Rat | Data not available (Expected: No significant effects at therapeutic doses). |
| Respiratory | In vivo | Rat | Data not available (Expected: No significant effects at therapeutic doses). |
Experimental Protocols: Safety Pharmacology
-
Cardiovascular System:
-
Animal Model: Conscious, telemetered dogs.
-
Procedure: Administer single intravenous doses of this compound.
-
Endpoints: Continuously monitor electrocardiogram (ECG), heart rate, and blood pressure.
-
-
Central Nervous System:
-
Animal Model: Rats or mice.
-
Procedure: Administer this compound and perform a functional observational battery (FOB) or Irwin test.
-
Endpoints: Assess behavioral changes, effects on motor activity, coordination, and reflexes.
-
-
Respiratory System:
-
Animal Model: Rats.
-
Procedure: Administer this compound and measure respiratory function using whole-body plethysmography.
-
Endpoints: Evaluate respiratory rate, tidal volume, and minute volume.
-
Signaling Pathway and Experimental Workflows
Caption: Carperitide Signaling Pathway.
Caption: Repeated-Dose Toxicity Study Workflow.
Caption: Genotoxicity Testing Workflow.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Carperitide Acetate Dosage in Experimental Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carperitide acetate in experimental animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of human atrial natriuretic peptide (ANP), a hormone secreted by the heart in response to cardiac stress.[1][2] Its primary mechanism of action involves binding to the natriuretic peptide receptor-A (NPR-A). This binding activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[3] Elevated cGMP levels result in vasodilation (relaxation of blood vessels), diuresis (increased urine production), and natriuresis (increased sodium excretion).[2][3][4] this compound also inhibits the renin-angiotensin-aldosterone system (RAAS), which plays a role in blood pressure regulation and cardiac remodeling.[2][3]
Q2: What are the typical effective dosage ranges for this compound in common experimental animal models?
The optimal dosage of this compound can vary significantly depending on the animal species, the specific experimental model of cardiovascular disease, and the intended therapeutic effect. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions. The following table summarizes reported dosages from various studies.
| Animal Model | Disease Model | Dosage Range | Route of Administration | Observed Effects | Reference |
| Dogs | Low-output heart failure | 0.1 - 1.0 µg/kg/min | Intravenous infusion | Decreased pulmonary arterial pressure, right atrial pressure, and systemic vascular resistance; increased cardiac output and urine volume.[5] | [5] |
| Rats | Anesthetized, with bilateral renal artery- and ureter-ligation | Not specified as a dose range, but effects were observed. | Intravenous | Reduced mean blood pressure and increased hematocrit. | [6] |
| Rats | General cardiovascular studies | Not specified as a dose range, but stimulated particulate guanylate cyclase. | In vitro (thoracic aortas) | Stimulation of guanylate cyclase. | [3] |
| Humans | Acute decompensated heart failure (for reference) | Low-dose: ≥0.02 µg/kg/min; Very low-dose: <0.02 µg/kg/min | Intravenous infusion | Low-dose was associated with lower mortality.[4][7][8] | [4][7][8] |
| Humans | Post-cardiovascular surgery (for reference) | 0.1 - 0.2 µg/kg/min | Intravenous infusion | Decreased blood pressure, central venous pressure, pulmonary arterial pressure, and systemic vascular resistance; increased cardiac index and urine output.[9] | [9] |
Q3: How should I reconstitute and store this compound?
For optimal stability, this compound should be handled with care.
-
Reconstitution: Reconstitute lyophilized this compound in sterile water. Sonication is recommended to aid dissolution.[3]
-
Storage of Lyophilized Powder: Store the lyophilized powder at -20°C in a desiccated environment. In this form, it is stable for up to 3 years.[2][3]
-
Storage of Reconstituted Solution: After reconstitution, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: What is a suitable vehicle for in vivo administration of this compound?
Sterile water is a suitable solvent for reconstituting this compound.[3] For intravenous infusion, the reconstituted solution can be further diluted in a sterile, isotonic saline solution (0.9% NaCl).
Troubleshooting Guide
Issue 1: Unexpected Hypotension in the Experimental Animal.
-
Question: My animal is experiencing a significant drop in blood pressure after this compound administration. What should I do?
-
Answer: Hypotension is a known and expected pharmacological effect of this compound due to its vasodilatory properties.[10] However, an excessive drop in blood pressure can be detrimental.
-
Immediate Action: If the hypotension is severe, consider reducing the infusion rate or temporarily stopping the administration.
-
Fluid Support: Administer a bolus of isotonic crystalloid solution (e.g., 10-20 mL/kg over 15 minutes) to increase intravascular volume.[11]
-
Dose Adjustment: The observed hypotension indicates that the current dose is likely too high for your specific animal model or experimental conditions. It is crucial to perform a dose-response study to identify the therapeutic window that provides the desired cardiovascular effects without causing severe hypotension.
-
Monitoring: Continuously monitor blood pressure using appropriate methods for small animals, such as radiotelemetry or a non-invasive tail-cuff system.
-
Issue 2: Lack of a significant diuretic or natriuretic response.
-
Question: I am not observing the expected increase in urine output or sodium excretion after administering this compound. What could be the reason?
-
Answer: Several factors can contribute to a blunted diuretic or natriuretic response.
-
Dosage: The dose may be too low. Refer to the dosage table and consider performing a dose-escalation study.
-
Animal Model: The specific animal model and its underlying pathophysiology can influence the response. For example, in some models of severe heart failure, the renal response to natriuretic peptides may be impaired.
-
Renal Function: Pre-existing renal dysfunction can blunt the diuretic and natriuretic effects of this compound.[9] It is important to assess baseline renal function in your experimental animals.
-
Drug Stability: Ensure that the this compound was properly reconstituted and stored to maintain its biological activity. Improper handling can lead to degradation of the peptide.
-
Issue 3: Worsening renal function observed during the experiment.
-
Question: I have noticed an increase in serum creatinine or other markers of kidney injury after this compound administration. Is this expected?
-
Answer: While Carperitide is generally considered to have renal-protective effects, some studies in both animals and humans have reported instances of worsening renal function.[4][12]
-
Hypotension-Induced Injury: A significant drop in blood pressure can lead to renal hypoperfusion and subsequent acute kidney injury.[13] Careful monitoring and management of blood pressure are critical.
-
Patient/Animal Selection: In clinical settings, hypotension has been identified as a predictor of developing acute kidney injury in patients receiving Carperitide.[13] Animals with pre-existing renal compromise may be more susceptible.
-
Monitoring: Closely monitor renal function parameters (e.g., serum creatinine, BUN, urine output) throughout the experiment.
-
Issue 4: Inconsistent or variable results between experiments.
-
Question: I am getting inconsistent results with this compound across different experiments. What are the potential sources of variability?
-
Answer: Consistency in experimental protocols is key to obtaining reproducible results.
-
Drug Preparation: Ensure that the this compound is reconstituted and diluted freshly for each experiment using a consistent protocol. Avoid repeated freeze-thaw cycles of the stock solution.
-
Administration Technique: Standardize the route and rate of administration. For intravenous infusions, use a reliable infusion pump to ensure a constant delivery rate.
-
Animal Handling and Stress: Stress can significantly impact cardiovascular parameters. Acclimatize the animals to the experimental setup and handle them gently to minimize stress.
-
Analytical Methods: The methods used to measure natriuretic peptides can have variability.[14] Ensure that your analytical techniques for measuring biomarkers like cGMP or other downstream effectors are validated and consistent.
-
Experimental Protocols
Protocol 1: Intravenous Infusion of this compound in a Rodent Model
This protocol provides a general guideline for continuous intravenous infusion of this compound in rats or mice. It is essential to adapt the specifics of the protocol to your experimental needs and institutional guidelines.
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine). The choice of anesthetic can influence cardiovascular parameters.
-
Surgically implant a catheter into a suitable blood vessel, such as the jugular vein or femoral vein, for drug infusion. A separate arterial catheter (e.g., in the carotid or femoral artery) is recommended for continuous blood pressure monitoring.
-
-
This compound Solution Preparation:
-
Reconstitute the lyophilized this compound in sterile water to create a stock solution (e.g., 1 mg/mL).
-
Based on the desired dose and the animal's body weight, calculate the required concentration for the infusion solution. Dilute the stock solution with sterile 0.9% saline to the final infusion concentration.
-
-
Infusion Procedure:
-
Connect the venous catheter to an infusion pump.
-
Prime the infusion line with the this compound solution to ensure no air bubbles are present.
-
Begin the infusion at the desired rate (e.g., in µg/kg/min).
-
Continuously monitor the animal's vital signs, including blood pressure, heart rate, and respiratory rate, throughout the infusion period.
-
-
Post-Infusion Monitoring:
-
After the infusion is complete, continue to monitor the animal until it has fully recovered from anesthesia.
-
Collect blood and tissue samples as required for your experimental endpoints.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. The route of administration dictates the immunogenicity of peptide-based cancer vaccines in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for interfering peptide injection into adult mouse hippocampus and spatial memory testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Effect of carperitide (alpha-human atrial natriuretic polypeptide) on the cardiovascular system in experimental animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular and renal effects of carperitide and nesiritide in cardiovascular surgery patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Hemodynamic and neurohumoral effects of carperitide (alpha-human atrial natriuretic peptide) in dogs with low-output heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of nitric oxide-related compounds and carperitide on hemodynamics and hematocrit in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Continuous Subcutaneous Delivery of Proline-Rich Antimicrobial Peptide Api137 Provides Superior Efficacy to Intravenous Administration in a Mouse Infection Model [frontiersin.org]
- 8. Effect of carperitide on the 1 year prognosis of patients with acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multicenter prospective investigation on efficacy and safety of carperitide for acute heart failure in the 'real world' of therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The hypotensive effect of centrally administered neurotensin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Stepwise Approach to the Treatment of Hypotension in Small Animal Practice - WSAVA 2015 Congress - VIN [vin.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of carperitide on contrast-induced acute kidney injury with a minimum volume of contrast in chronic kidney disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Activity and Potency of an Intravenously Injected Antimicrobial Peptide and Its dl Amino Acid Analog in Mice Infected with Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Carperitide Acetate Technical Support Center: A Guide for Researchers
Welcome to the Technical Support Center for Carperitide Acetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of human atrial natriuretic peptide (ANP).[1][2][3][4] Its primary mechanism of action involves binding to the natriuretic peptide receptor-A (NPR-A), which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[2][5][6] This signaling cascade leads to vasodilation, natriuresis (sodium excretion), and diuresis (increased urine production).[6]
Q2: What is the solubility of this compound in aqueous solutions?
A2: this compound is soluble in water. Several suppliers report a solubility of up to 100 mg/mL in water, though sonication may be required to achieve this concentration.[7] The acetate salt form of carperitide generally exhibits enhanced water solubility and stability compared to the free form.[8]
Q3: How should lyophilized this compound be stored?
A3: Lyophilized this compound should be stored at -20°C in a desiccated environment.[9] Under these conditions, it is reported to be stable for up to 36 months.
Q4: What are the recommended storage conditions for reconstituted this compound solutions?
A4: Once reconstituted, it is recommended to store the solution at -20°C. To avoid loss of potency, it should be used within one month. It is also advisable to aliquot the solution to prevent multiple freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
Issue 1: My lyophilized this compound does not dissolve easily in water or buffer.
-
Possible Cause: Insufficient mixing or the peptide reaching its solubility limit at the desired concentration.
-
Solution:
-
Gentle Agitation: After adding the solvent, gently swirl the vial. Avoid vigorous shaking or vortexing, as this can cause the peptide to aggregate or denature.
-
Sonication: If gentle mixing is insufficient, a brief period of sonication in an ultrasonic water bath can aid in dissolution.
-
Temperature: Ensure the vial and solvent are at room temperature before reconstitution. For difficult-to-dissolve peptides, slight warming to 37°C may help.
-
Issue 2: The this compound solution appears cloudy or shows particulates after reconstitution.
-
Possible Cause: This may indicate aggregation or the presence of undissolved peptide.
-
Solution:
-
Extended Incubation: Allow the solution to stand at room temperature for 15-30 minutes with occasional gentle swirling. If particulates persist, you can extend this incubation for a couple of hours at room temperature or overnight at 4°C on a rocker.
-
Filtration: If particulates remain, the solution can be filtered through a sterile 0.22 µm filter to remove them.
-
pH Adjustment: Peptide solubility is often pH-dependent. Ensure the pH of your buffer is optimal for this compound. While specific data for carperitide is limited, many peptides are most soluble in slightly acidic to neutral pH ranges, away from their isoelectric point.
-
Issue 3: The peptide precipitates out of solution after being added to cell culture media.
-
Possible Cause: Components in the cell culture media, such as salts or proteins in serum, can interact with the peptide and cause it to precipitate.
-
Solution:
-
Serum-Free Media: If possible, try dissolving the peptide in serum-free media first. You can then add this to your cells for a short incubation period before adding serum-containing media.
-
Test Dilutions: Before adding the peptide to your full volume of media, perform a small test dilution to check for precipitation.
-
Component Check: If precipitation occurs in a custom media formulation, systematically add individual components to the peptide solution to identify the ingredient causing the issue.
-
Quantitative Solubility and Stability Data
| Solvent/Condition | Solubility/Stability | Reference/Note |
| Water | Up to 100 mg/mL (with sonication) | [7] |
| Lyophilized Powder Storage | -20°C, desiccated, for up to 36 months | [9] |
| Reconstituted Solution Storage | -20°C for up to 1 month (aliquot to avoid freeze-thaw) |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound for Stock Solutions
-
Allow the vial of lyophilized this compound and your chosen solvent (e.g., sterile water) to equilibrate to room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Using a sterile syringe, slowly add the calculated volume of solvent to the vial. Aim the stream of solvent down the side of the vial to gently wet the powder.
-
Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking. If necessary, sonicate for a short period.
-
Once fully dissolved, the stock solution can be used immediately or aliquoted into low-protein-binding tubes and stored at -20°C.
Protocol 2: Preparation of this compound for In Vitro Cell-Based Assays
-
Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium (e.g., DMEM, RPMI). It is recommended to perform this dilution immediately before use.
-
If using a serum-containing medium, it is good practice to first dilute the peptide in a small volume of serum-free medium before adding it to the final volume of complete medium to minimize the risk of precipitation.
-
Gently mix the final solution by pipetting up and down or inverting the tube.
-
Add the this compound solution to your cell cultures as per your experimental design.
Protocol 3: Preparation of this compound for In Vivo Studies (Intravenous Injection)
This is a general guideline and should be adapted based on the specific animal model and experimental requirements. All procedures should be performed under sterile conditions.
-
Reconstitute the lyophilized this compound in a sterile, pyrogen-free vehicle suitable for intravenous injection, such as sterile saline or phosphate-buffered saline (PBS).
-
Calculate the required concentration based on the desired dosage (e.g., in µg/kg) and the injection volume for the animal model.
-
Ensure the final solution is clear and free of particulates. If necessary, filter through a sterile 0.22 µm syringe filter.
-
The solution should be prepared fresh for each experiment to ensure stability and sterility.
-
Administer the solution via the appropriate intravenous route for your animal model.
Visualizations
This compound Signaling Pathway
Caption: Carperitide binds to NPR-A, activating GC to convert GTP to cGMP, which activates PKG, leading to physiological effects.
Troubleshooting Workflow for Solubility Issues
Caption: A stepwise guide for dissolving lyophilized this compound and addressing common solubility problems.
References
- 1. selleckchem.com [selleckchem.com]
- 2. arizona-mall.com [arizona-mall.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Natriuretic Peptide Signaling via Guanylyl Cyclase (GC)-A: An Endogenous Protective Mechanism of the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Endothelin Receptor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. adooq.com [adooq.com]
managing hypotension as a side effect of Carperitide acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carperitide acetate. The focus is on managing hypotension, a common side effect observed during its experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to hypotension?
A1: this compound is a recombinant form of human atrial natriuretic peptide (ANP).[1] Its primary mechanism involves binding to natriuretic peptide receptor-A (NPR-A), which activates guanylate cyclase and increases intracellular cyclic guanosine monophosphate (cGMP).[1][2] This elevation in cGMP leads to vasodilation (relaxation of blood vessels), which reduces systemic vascular resistance and consequently lowers blood pressure.[2] Additionally, Carperitide promotes diuresis and natriuresis (excretion of water and sodium), which reduces blood volume and can contribute to a decrease in blood pressure.[2]
Q2: What are the most common side effects of this compound observed in experiments?
A2: The most frequently reported side effect of this compound is hypotension.[1][3] Other potential side effects include renal dysfunction and electrolyte imbalances, such as hypokalemia (low potassium) and hypomagnesemia (low magnesium).[1][3] Headaches and gastrointestinal symptoms like nausea and vomiting have also been reported, though they are generally mild and transient.[3]
Q3: What are the contraindications for the use of this compound in a research setting?
A3: this compound is contraindicated in subjects with pre-existing severe hypotension or those at risk of cardiovascular collapse.[1] Caution should be exercised in experimental models with conditions analogous to severe aortic stenosis or hypertrophic obstructive cardiomyopathy, as the vasodilatory effects could worsen these conditions.[1] It is also not recommended for subjects with a known hypersensitivity to the drug.[1]
Troubleshooting Guide: Managing Hypotension
This guide provides a systematic approach to managing hypotension encountered during experimental protocols involving this compound.
Immediate Steps Upon Observing Hypotension
-
Stop or Reduce Infusion: The first and most critical step is to immediately stop or significantly reduce the rate of this compound infusion.
-
Monitor Vital Signs: Continuously monitor the subject's blood pressure and heart rate to assess the severity and progression of the hypotensive event.
-
Administer Intravenous Fluids: In cases of significant hypotension, cautious administration of intravenous fluids (e.g., 250-500 mL bolus of saline) can help to increase blood volume and pressure.[4] Monitor for any signs of fluid overload, especially in subjects with pre-existing cardiac dysfunction.
Investigating the Cause
-
Review Dosing Protocol: An incorrect dosage is a common cause of severe hypotension.[5] Double-check all calculations and the infusion pump settings to ensure the correct dose was administered.
-
Assess for Drug Interactions: The hypotensive effects of this compound can be potentiated by other vasodilators, antihypertensive agents, or diuretics.[1] Review all co-administered substances to identify any potential interactions.
-
Evaluate Subject Characteristics: Factors such as baseline renal dysfunction can be independent predictors of worsening renal function in subjects treated with low-dose carperitide, which may be associated with hemodynamic instability.[6]
Data Summary: Dose-Dependent Hypotension
The incidence and severity of hypotension are often dose-dependent. The following table summarizes findings from a study that investigated different dosing regimens of Carperitide.
| Dosing Group | Median Carperitide Dose (μg/kg/min) | Incidence of Systolic Blood Pressure < 90 mmHg |
| No Carperitide (NO-ANP) | 0 | Lower |
| Very Low-Dose (VLD-ANP) | 0.013 | Significantly Higher than NO-ANP and LD-ANP |
| Low-Dose (LD-ANP) | 0.025 | Lower than VLD-ANP |
Data adapted from a study on patients with acute decompensated heart failure.[5]
Experimental Protocols
Protocol 1: Dose-Response Study for Hypotensive Effects
Objective: To determine the dose-dependent hypotensive effects of this compound in a preclinical model.
Methodology:
-
Animal Model: Utilize a relevant animal model (e.g., rodent model of hypertension or heart failure).
-
Instrumentation: Surgically implant telemetry devices for continuous blood pressure and heart rate monitoring.
-
Drug Administration: Administer this compound via continuous intravenous infusion at escalating doses (e.g., starting from a very low dose and titrating upwards).
-
Data Collection: Record blood pressure and heart rate continuously throughout the infusion period.
-
Analysis: Analyze the dose-response relationship between the this compound infusion rate and the change in blood pressure.
Protocol 2: Evaluation of Counter-Measures for Hypotension
Objective: To assess the efficacy of different interventions in reversing this compound-induced hypotension.
Methodology:
-
Induce Hypotension: Administer a dose of this compound known to induce a consistent and significant drop in blood pressure.
-
Intervention Groups: Divide subjects into different groups to test various interventions, such as:
-
Saline bolus administration.
-
Administration of a vasopressor agent (e.g., norepinephrine).
-
Discontinuation of the Carperitide infusion without further intervention.
-
-
Monitoring: Continuously monitor blood pressure to determine the time to recovery and the magnitude of the response to each intervention.
-
Analysis: Compare the effectiveness of each intervention in restoring normal blood pressure.
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound and the management of its hypotensive effects.
Caption: Signaling pathway of this compound leading to vasodilation.
Caption: Troubleshooting workflow for managing Carperitide-induced hypotension.
References
- 1. What is Carperitide used for? [synapse.patsnap.com]
- 2. What is the mechanism of Carperitide? [synapse.patsnap.com]
- 3. What are the side effects of Carperitide? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Effect of carperitide on the 1 year prognosis of patients with acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Carperitide on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Carperitide Acetate Stability: A Technical Support Center
Welcome to the Technical Support Center for Carperitide Acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation of this compound and best practices for its prevention during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is the salt form of carperitide, a synthetic analog of the human atrial natriuretic peptide (ANP) composed of 28 amino acids. The acetate salt form generally offers enhanced water solubility and stability. Like all peptides, this compound is susceptible to chemical and physical degradation, which can result in a loss of potency and the formation of impurities. Understanding and controlling its degradation is crucial for obtaining accurate and reproducible experimental results.
Q2: What are the primary pathways of peptide degradation relevant to this compound?
Peptides like carperitide can degrade through several chemical pathways:
-
Hydrolysis: Cleavage of peptide bonds, which can be catalyzed by acidic or basic conditions.
-
Deamidation: The hydrolysis of the side chain amide group of asparagine (Asn) or glutamine (Gln) residues. This is a common degradation pathway for peptides, particularly at neutral and alkaline pH.
-
Oxidation: Certain amino acid residues, such as methionine (Met), cysteine (Cys), tryptophan (Trp), and histidine (His), are susceptible to oxidation.
-
Disulfide Scrambling: Incorrect formation or breakage of disulfide bonds, which is relevant for carperitide as it contains a disulfide bridge between Cys7 and Cys23.
Q3: How should I store lyophilized this compound?
For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a desiccated environment.[1] It is important to protect it from moisture and light.[1][2] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation.[3][4]
Q4: What is the best way to prepare and store this compound solutions?
When preparing solutions, use a sterile, low-pH buffer (ideally pH 4-6) to minimize degradation.[1] For short-term storage (up to a week), solutions can be kept at 4°C. For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store them frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[1][4][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my experiment. | Degradation of this compound due to improper storage or handling. | Review storage conditions of both lyophilized powder and solutions. Ensure protection from moisture, light, and repeated freeze-thaw cycles. Prepare fresh solutions for critical experiments. |
| I see extra peaks in my HPLC chromatogram. | Formation of degradation products. | Perform a forced degradation study to identify potential degradation products. Optimize HPLC method to ensure separation of the main peak from all impurities. |
| My results are inconsistent between experiments. | Inconsistent preparation of this compound solutions or use of degraded stock solutions. | Prepare fresh stock solutions for each set of experiments. Ensure accurate weighing and dissolution. Use a consistent buffer system and pH. |
| The peptide won't dissolve completely. | The peptide may be hygroscopic and has absorbed moisture, or the incorrect solvent is being used. | Ensure the lyophilized peptide is brought to room temperature in a desiccator before opening. This compound is soluble in aqueous buffers. If solubility issues persist, consider using a small amount of a co-solvent like DMSO, but check for compatibility with your experimental system. |
Quantitative Data on this compound Stability
While specific public data on the degradation kinetics of this compound is limited, the following tables illustrate the expected stability profile of a peptide with a similar structure under various stress conditions. This data is for illustrative purposes and should be confirmed with specific stability studies for this compound.
Table 1: Effect of pH on this compound Degradation Rate (Illustrative)
| pH | Temperature (°C) | Degradation Rate Constant (k, day⁻¹) (Hypothetical) | Half-life (t½, days) (Hypothetical) |
| 3.0 | 40 | 0.010 | 69.3 |
| 5.0 | 40 | 0.005 | 138.6 |
| 7.4 | 40 | 0.025 | 27.7 |
| 9.0 | 40 | 0.080 | 8.7 |
Table 2: Effect of Temperature on this compound Degradation (Illustrative at pH 7.4)
| Temperature (°C) | Degradation Rate Constant (k, day⁻¹) (Hypothetical) | Half-life (t½, days) (Hypothetical) |
| 4 | 0.002 | 346.5 |
| 25 | 0.015 | 46.2 |
| 40 | 0.025 | 27.7 |
| 60 | 0.150 | 4.6 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
Water for Injection or HPLC-grade water
-
pH meter
-
HPLC system with UV or MS detector
-
Incubator/oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a specified time.
-
Thermal Degradation: Store aliquots of the stock solution at elevated temperatures (e.g., 60°C, 80°C) for a specified duration.
-
Photolytic Degradation: Expose aliquots of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[6][7][8]
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the intact this compound from its degradation products, process impurities, and excipients.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and a photodiode array (PDA) or mass spectrometry (MS) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute the degradation products and the main compound.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
Method Development Strategy:
-
Analyze the unstressed and stressed samples from the forced degradation study.
-
Optimize the gradient, mobile phase composition, and other chromatographic parameters to achieve adequate separation (resolution > 1.5) between the main peak and all impurity peaks.
-
Use a PDA detector to check for peak purity.
-
If available, use an LC-MS system to identify the mass of the degradation products, which can help in elucidating the degradation pathways.
Visualizations
Caption: Major chemical degradation pathways for this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Key strategies to prevent the degradation of this compound.
References
- 1. Degradation profile and identification of the major degradation products of dobupride under several conditions by GC/MS and HPLC-particle beam/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. Development and validation of stability-indicating assay method and identification of force degradation products of glucagon-like peptide-1 synthetic analog Exenatide using liquid chromatography coupled with Orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Carperitide on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. hyphadiscovery.com [hyphadiscovery.com]
interpreting variable results in Carperitide acetate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting variable results in Carperitide acetate experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of the human atrial natriuretic peptide (ANP), a 28-amino acid hormone.[1][2] Its primary mechanism of action involves binding to natriuretic peptide receptors, which leads to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1] This elevation in cGMP results in several physiological effects, including vasodilation (the widening of blood vessels), natriuresis (excretion of sodium in the urine), and diuresis (increased urine production).[1][2] Additionally, this compound inhibits the secretion of endothelin-1, a potent vasoconstrictor, and suppresses the renin-angiotensin-aldosterone system (RAAS).[2][3]
Q2: We are observing a great deal of variability in our experimental results. What are the common sources of this variability?
Variability in this compound experiments can arise from several factors:
-
Peptide Quality and Handling:
-
Purity and Integrity: Ensure the purity of the this compound lot. The presence of impurities or truncated peptide sequences can affect biological activity.[1]
-
Solubility: Incomplete solubilization of the lyophilized peptide can lead to inaccurate concentrations. It is crucial to follow the manufacturer's instructions for reconstitution.[1]
-
Storage and Stability: this compound, like many peptides, is sensitive to degradation. Improper storage, such as exposure to light or repeated freeze-thaw cycles, can reduce its potency.[1] It should be stored at -20°C in its lyophilized form.[4]
-
-
Experimental Conditions:
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and serum concentration in the culture medium can influence cellular responses.
-
Assay-Specific Variability: Inconsistent incubation times, temperature fluctuations, and differences in reagent preparation can all contribute to variability.
-
-
Biological Factors:
-
Receptor Expression Levels: The density of natriuretic peptide receptors on the cell type being studied can vary, leading to different magnitudes of response.
-
Endogenous Natriuretic Peptides: The presence of endogenous ANP in cell culture media or in vivo models can compete with this compound for receptor binding.
-
Q3: The clinical trial data for this compound seems to show conflicting results regarding its efficacy and safety. How should we interpret this?
The mixed results from clinical trials are a key area of investigation. Some studies indicate that this compound can improve hemodynamic parameters and provide symptom relief in acute heart failure.[1][5] However, other studies have raised concerns about its impact on mortality, with some showing no significant benefit or even an increase in in-hospital mortality.[1][6][7]
Key factors that may explain these discrepancies include:
-
Dosage: The effects of Carperitide appear to be highly dose-dependent. Some studies suggest that low-dose Carperitide may be associated with improved outcomes, while very low or higher doses may not be as effective or could be detrimental.[8][9]
-
Patient Population: The clinical effectiveness of Carperitide can be influenced by patient characteristics. Factors such as baseline blood pressure and renal function may predict a patient's response to the drug.[10]
Troubleshooting Guides
Issue 1: Inconsistent cGMP Assay Results
Problem: High variability or lack of a clear dose-response in cGMP accumulation assays.
| Potential Cause | Troubleshooting Step |
| Improper Sample Preparation | Ensure cells are properly lysed to release intracellular cGMP. Use a phosphodiesterase inhibitor (e.g., IBMX) during cell stimulation to prevent cGMP degradation. |
| Reagent Issues | Verify the quality and proper storage of all assay reagents, including the cGMP antibody and standards. Prepare fresh dilutions of standards for each experiment. |
| Assay Protocol | Optimize incubation times and temperatures. Ensure thorough mixing of reagents in each well. |
| Cellular Factors | Standardize cell seeding density and ensure monolayers are confluent. Use cells within a consistent passage number range. |
Issue 2: Poor Reproducibility in Receptor Binding Assays
Problem: High non-specific binding or inconsistent Kd and Bmax values.
| Potential Cause | Troubleshooting Step |
| Radioligand Quality | Use a high-purity radiolabeled ligand. Ensure it has not degraded due to improper storage. |
| Suboptimal Assay Conditions | Optimize incubation time, temperature, and buffer composition (pH, ionic strength). |
| Inadequate Washing | Ensure efficient and consistent washing steps to remove unbound radioligand. |
| Receptor Preparation | Prepare fresh membrane fractions for each experiment if possible. Assess the protein concentration of the membrane preparation accurately. |
Issue 3: Variable Dose-Response Curves
Problem: The dose-response curve is flat, shifted, or displays a biphasic (U-shaped) pattern.
| Potential Cause | Troubleshooting Step |
| Incorrect Peptide Concentration | Verify the concentration of the this compound stock solution. Perform serial dilutions carefully. |
| Peptide Degradation | Prepare fresh dilutions of this compound for each experiment from a properly stored stock. |
| Receptor Desensitization | At high concentrations, prolonged exposure to this compound may lead to receptor desensitization or downregulation, potentially causing a biphasic response. Shorten incubation times or use a wider range of concentrations to fully characterize the curve. |
| Off-Target Effects | At very high concentrations, the observed effect may be due to interactions with other signaling pathways. |
Data Presentation
Table 1: Summary of Selected Clinical Trial Outcomes for this compound
| Study/Analysis | Patient Population | Key Findings | Citation |
| Meta-Analysis (2025) | Acute Heart Failure (AHF) | No significant difference in all-cause mortality or heart failure-related hospitalization. Significant heterogeneity in mortality outcomes was noted. | [1] |
| Meta-Analysis (2025) | Acute Heart Failure (AHF) | Did not significantly reduce heart failure-related mortality compared to placebo. Associated with higher in-hospital mortality after resolving heterogeneity. ANP levels were significantly increased. | [7] |
| COOPERATE-HF-J Analysis | Acute Decompensated Heart Failure | Low-dose Carperitide was associated with lower cardiovascular and all-cause mortality within 1 year. | [8][9][11] |
| PROTECT Study | Acute Decompensated Heart Failure (ADHF) | Acute-phase low-dose Carperitide infusion improved the long-term prognosis of patients with ADHF. | [5] |
| Propensity Score-Matched Analysis | Acute Heart Failure (AHF) | Treatment with Carperitide was associated with increased in-hospital mortality. | [6] |
Experimental Protocols & Methodologies
cGMP Accumulation Assay in Cultured Endothelial Cells
This protocol outlines a method to measure intracellular cGMP levels in response to this compound stimulation.
-
Cell Culture: Plate human umbilical vein endothelial cells (HUVECs) in 24-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C.
-
Stimulation: Add varying concentrations of this compound to the wells and incubate for the desired time (e.g., 10-15 minutes) at 37°C.
-
Cell Lysis: Aspirate the media and lyse the cells using the lysis buffer provided with a cGMP assay kit.
-
cGMP Measurement: Determine the cGMP concentration in the cell lysates using a competitive enzyme immunoassay (EIA) or a fluorescent assay kit, following the manufacturer's instructions.
Radioligand Receptor Binding Assay
This protocol describes a method to characterize the binding of this compound to its receptor.
-
Membrane Preparation: Prepare membrane fractions from cells or tissues known to express natriuretic peptide receptors.
-
Binding Reaction: In a 96-well plate, incubate the membrane preparation with a radiolabeled ligand (e.g., 125I-ANP) and varying concentrations of unlabeled this compound (competitor).
-
Incubation: Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) and subsequently calculate the Ki (inhibition constant).
Endothelial Cell Permeability Assay (Transwell Assay)
This protocol assesses the effect of this compound on the permeability of an endothelial cell monolayer.
-
Cell Seeding: Seed endothelial cells onto the porous membrane of Transwell inserts and culture until a confluent monolayer is formed.
-
Treatment: Add this compound at various concentrations to the upper chamber of the Transwell inserts.
-
Permeability Measurement: Add a tracer molecule (e.g., FITC-dextran) to the upper chamber.
-
Sampling: At different time points, collect samples from the lower chamber.
-
Quantification: Measure the concentration of the tracer molecule in the samples from the lower chamber using a fluorescence plate reader. An increase in the tracer concentration in the lower chamber indicates increased permeability.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for a cGMP accumulation assay.
Caption: A logical approach to troubleshooting.
References
- 1. genscript.com [genscript.com]
- 2. benchchem.com [benchchem.com]
- 3. hcplive.com [hcplive.com]
- 4. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 8. Transforming the interpretation of significance in heart failure trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 11. Effect of carperitide on the 1 year prognosis of patients with acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Carperitide Acetate Tachyphylaxis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating carperitide acetate, particularly the phenomenon of tachyphylaxis observed in prolonged experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of human atrial natriuretic peptide (ANP), composed of 28 amino acids.[1] Its primary mechanism involves binding to the natriuretic peptide receptor-A (NPR-A). This binding activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] The subsequent increase in intracellular cGMP concentration mediates the downstream physiological effects.[2]
Key downstream effects of elevated cGMP include:
-
Vasodilation: Relaxation of vascular smooth muscle, which reduces systemic vascular resistance and blood pressure.[2]
-
Natriuresis and Diuresis: Increased excretion of sodium and water by the kidneys.[2]
-
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Suppression of renin secretion, which in turn reduces levels of angiotensin II and aldosterone.[1][2]
Q2: What is tachyphylaxis and why is it a concern in prolonged carperitide experiments?
A2: Tachyphylaxis is a rapid and short-term decrease in response to a drug following its administration.[3] It is characterized by a diminished response to a certain dose after repeated or continuous exposure, requiring higher doses to achieve the same effect.[4] In the context of carperitide experiments, tachyphylaxis manifests as an attenuation of its vasodilatory, natriuretic, and diuretic effects over time. This is a critical consideration for long-term infusion studies as it can lead to a misinterpretation of the drug's efficacy and therapeutic potential.
Q3: What are the known mechanisms underlying carperitide tachyphylaxis?
A3: The primary mechanism of tachyphylaxis for carperitide and other natriuretic peptides is receptor desensitization, specifically of the NPR-A receptor. This is not typically due to receptor internalization or downregulation.[5] Instead, it is primarily caused by:
-
Receptor Dephosphorylation: Continuous exposure to carperitide leads to the dephosphorylation of the NPR-A receptor.[6][7] This dephosphorylation reduces the receptor's guanylyl cyclase activity, thereby decreasing cGMP production in response to ligand binding.[6][7] This process is mediated by specific protein phosphatases.[6]
-
Feedback Regulation: Increased intracellular cGMP can activate phosphodiesterases (PDEs), which in turn degrade cGMP, creating a negative feedback loop that can contribute to the attenuation of the signal.
Troubleshooting Guides
Issue 1: Diminished Natriuretic and Diuretic Response Over Time
Symptoms:
-
Initial robust increase in urine output and sodium excretion following carperitide administration.
-
A gradual decline in these parameters despite continuous infusion of the drug at a constant rate.
Possible Causes:
-
Receptor Desensitization: The most likely cause is homologous desensitization of the NPR-A receptor in the kidneys due to dephosphorylation.[6][7]
-
Experimental Model Factors: The underlying pathophysiology of the animal model (e.g., heart failure) can influence the renal response to ANP.[8] Rats with chronic heart failure have shown an attenuated renal response to ANP.[8]
-
Compensatory Neurohormonal Activation: Prolonged vasodilation and natriuresis can trigger compensatory activation of systems like the RAAS, which can counteract the effects of carperitide.
Recommended Actions:
-
Incorporate "Washout" Periods: If the experimental design allows, introduce drug-free intervals to permit receptor resensitization. The reversibility of tachyphylaxis is a key characteristic.[4]
-
Vary the Infusion Rate: Investigate if a lower, more intermittent dosing strategy can maintain efficacy over a longer duration compared to a high, continuous infusion.
-
Measure Key Biomarkers: Quantify plasma and urinary cGMP levels, as well as markers of RAAS activation (e.g., plasma renin activity, aldosterone) at multiple time points to correlate the physiological response with the signaling pathway.
Experimental Protocols & Data
Protocol 1: Assessment of Renal NPR-A Desensitization
Objective: To determine if prolonged carperitide infusion leads to a reduction in NPR-A responsiveness in renal tissue.
Methodology:
-
Animal Model: Utilize a relevant animal model (e.g., Sprague-Dawley rats).
-
Experimental Groups:
-
Control Group: Continuous infusion of vehicle (e.g., saline).
-
Carperitide Group: Continuous infusion of carperitide at a clinically relevant dose for a prolonged period (e.g., 24-48 hours).
-
-
Tissue Harvesting: At the end of the infusion period, euthanize the animals and harvest the kidneys.
-
Membrane Preparation: Prepare renal cortical and medullary membranes by homogenization and differential centrifugation.
-
Guanylyl Cyclase Activity Assay:
-
Incubate the prepared membranes with GTP and a phosphodiesterase inhibitor (e.g., IBMX).
-
Stimulate the membranes with a saturating concentration of carperitide.
-
Quantify the amount of cGMP produced using an enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
-
Data Analysis: Compare the carperitide-stimulated cGMP production in membranes from the control and carperitide-treated groups. A significant reduction in cGMP production in the carperitide group indicates receptor desensitization.
Table 1: Hypothetical Time-Course of Carperitide's Natriuretic Effect
This table illustrates the expected decline in sodium excretion during a continuous infusion of carperitide, demonstrating tachyphylaxis.
| Time Point (Hours) | Infusion Rate (µg/kg/min) | Urinary Sodium Excretion (µmol/min) - Control | Urinary Sodium Excretion (µmol/min) - Carperitide | % Change from Baseline (Carperitide) |
| 0 (Baseline) | 0 | 1.5 ± 0.2 | 1.6 ± 0.3 | 0% |
| 2 | 0.1 | 1.6 ± 0.2 | 8.5 ± 1.1 | +431% |
| 6 | 0.1 | 1.5 ± 0.3 | 6.2 ± 0.9 | +288% |
| 12 | 0.1 | 1.4 ± 0.2 | 4.1 ± 0.7 | +156% |
| 24 | 0.1 | 1.5 ± 0.3 | 2.5 ± 0.5 | +56% |
Data are presented as mean ± SEM and are hypothetical, based on typical experimental outcomes.
Visualizations
Signaling Pathway of Carperitide and Desensitization
Caption: Carperitide signaling and desensitization pathway.
Experimental Workflow for Tachyphylaxis Study
Caption: Workflow for an in vivo carperitide tachyphylaxis experiment.
Troubleshooting Logic for Attenuated Response
Caption: Troubleshooting decision tree for attenuated carperitide response.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of Carperitide? [synapse.patsnap.com]
- 3. Tachyphylaxis - Wikipedia [en.wikipedia.org]
- 4. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 5. Down-regulation does not mediate natriuretic peptide-dependent desensitization of natriuretic peptide receptor (NPR)-A or NPR-B: guanylyl cyclase-linked natriuretic peptide receptors do not internalize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The atrial natriuretic peptide receptor (NPR-A/GC-A) is dephosphorylated by distinct microcystin-sensitive and magnesium-dependent protein phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Homologous desensitization of guanylyl cyclase A, the receptor for atrial natriuretic peptide, is associated with a complex phosphorylation pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Attenuated renal response to atrial natriuretic peptide infusion in rats with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Carperitide Acetate Immunoassay Technical Support Center
Welcome to the Technical Support Center for Carperitide Acetate Immunoassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the quantitative determination of this compound in biological samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound immunoassays, which are often competitive ELISAs.
1. Poor Standard Curve: Low R-squared (R²) Value or Poor Shape
-
Question: My standard curve has a low R² value and does not look sigmoidal. What are the possible causes and solutions?
-
Answer: A poor standard curve is a critical issue that affects the accuracy of your results. Here are the common causes and how to address them:
| Possible Cause | Recommended Solution |
| Improper Standard Preparation | Ensure the lyophilized this compound standard is fully reconstituted and vortexed gently before preparing serial dilutions. Use calibrated pipettes for all dilutions.[1] |
| Degraded Standard | Aliquot the reconstituted standard and store it at -20°C or lower to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each assay.[2] |
| Incorrect Dilution Series | Double-check all calculations for the dilution series. Ensure you are using the correct diluent buffer as specified in the protocol. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques. Ensure there are no air bubbles in the wells.[3] |
| Inappropriate Curve Fitting Model | Use a 4-parameter logistic (4-PL) or 5-parameter logistic (5-PL) curve fit, which is standard for competitive immunoassays. |
| Contaminated Reagents | Use fresh, high-purity water and reagents to prepare all buffers and solutions. |
2. High Background or Non-Specific Binding
-
Question: I am observing high optical density (OD) readings in my blank or zero-standard wells. What can I do to reduce the background?
-
Answer: High background can mask the true signal and reduce the dynamic range of the assay. Consider the following:
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5) and ensure that the wells are completely filled and emptied during each wash. An automated plate washer can improve consistency.[2][3] |
| Ineffective Blocking | Ensure the blocking buffer is fresh and completely covers the well surface. You may need to optimize the blocking buffer composition or incubation time. |
| High Concentration of Detection Antibody | Titrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Cross-Contamination | Use fresh pipette tips for each standard and sample. Be careful not to splash reagents between wells.[4] |
| Substrate Incubation in Light | Incubate the substrate in the dark to prevent photobleaching and high background. |
3. Weak or No Signal
-
Question: I am not detecting any signal, or the signal is very weak across the entire plate, including the standards. What should I do?
-
Answer: A lack of signal can be frustrating. Here's a systematic way to troubleshoot this issue:
| Possible Cause | Recommended Solution |
| Incorrect Reagent Addition Sequence | Carefully review the assay protocol to ensure all reagents were added in the correct order. |
| Expired or Inactive Reagents | Check the expiration dates of all kit components. Ensure enzymes (like HRP) and substrates have been stored correctly to maintain activity. |
| Insufficient Incubation Times or Incorrect Temperature | Adhere to the recommended incubation times and temperatures in the protocol. Ensure the plate is brought to room temperature before adding reagents if required.[1] |
| Presence of Inhibitors in Buffers | Ensure that buffers do not contain inhibiting substances. For example, sodium azide is an inhibitor of HRP. |
| Low Analyte Concentration in Samples | If the standard curve is acceptable but samples show no signal, the this compound concentration may be below the detection limit of the assay. Consider concentrating the samples or using a more sensitive assay. |
4. High Coefficient of Variation (CV%)
-
Question: The replicates for my standards or samples have a high CV%. How can I improve the precision of my assay?
-
Answer: A high CV% indicates poor reproducibility between replicates. The goal is typically a CV of <20%.[3] Here are some common reasons and solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure consistent and accurate pipetting. Use a multichannel pipette for adding reagents to multiple wells simultaneously, and make sure all channels are dispensing equal volumes.[4] |
| Bubbles in Wells | Inspect the plate for bubbles before reading and remove them if present, as they can interfere with the optical reading.[2][3] |
| Uneven Washing | Ensure all wells are washed with the same vigor and for the same duration. Automated plate washers can help maintain consistency.[2][3] |
| "Edge Effects" | This can be caused by temperature gradients across the plate during incubation. To minimize this, ensure the plate is sealed properly and placed in the center of the incubator. Allowing all reagents and the plate to equilibrate to room temperature before starting can also help.[3] |
| Improper Sample Mixing | Thoroughly mix samples before aliquoting them into the wells. |
5. Potential Cross-Reactivity and Interference
-
Question: Could other molecules in my sample be interfering with the assay and affecting my results?
-
Answer: Yes, interference from other molecules is a possibility in immunoassays.
| Possible Cause | Recommended Solution |
| Cross-Reactivity with Related Peptides | Carperitide is a recombinant form of atrial natriuretic peptide (ANP). Immunoassays for natriuretic peptides can sometimes show cross-reactivity with other family members like B-type natriuretic peptide (BNP), C-type natriuretic peptide (CNP), or their precursors (proANP, proBNP).[5][6][7] Check the assay's specificity data provided by the manufacturer. If cross-reactivity is suspected, you may need to use a more specific antibody or a different analytical method for confirmation. |
| Interference from Plasma/Serum Components | Components in complex matrices like plasma or serum can interfere with antibody-antigen binding. This is known as matrix interference.[8][9][10][11] To assess this, perform spike and recovery experiments and dilution linearity tests. If matrix effects are significant, you may need to dilute your samples further or use a specialized assay buffer. |
| Heterophilic Antibodies | The presence of heterophilic antibodies (like HAMA - human anti-mouse antibodies) in patient samples can bridge the capture and detection antibodies, leading to falsely elevated results.[8] Commercial kits often include blocking agents to minimize this, but if suspected, specific blocking tubes can be used. |
Quantitative Data Summary
The following tables provide typical performance characteristics for a Carperitide (or analogous human ANP) immunoassay. Note that these values can vary between different kits and laboratories.
Table 1: Typical Immunoassay Performance Characteristics
| Parameter | Typical Value | Description |
| Detection Range | 10 - 2000 pg/mL | The range of concentrations over which the assay is accurate and precise. |
| Sensitivity (Lower Limit of Detection) | < 10 pg/mL | The lowest concentration of Carperitide that can be reliably distinguished from zero. |
| Intra-Assay Precision (CV%) | < 10% | The variation within a single assay run. |
| Inter-Assay Precision (CV%) | < 15% | The variation between different assay runs. |
Table 2: Expected Plasma Concentrations of ANP Following Carperitide Infusion
These values are provided for context and are based on clinical studies. Actual concentrations will depend on the dosage and patient's physiological state.
| Treatment Group | Median ANP Concentration (pg/mL) |
| No Carperitide | 185 |
| Very Low-Dose Carperitide (<0.02 µg/kg/min) | 595 |
| Low-Dose Carperitide (≥0.02 µg/kg/min) | 999 |
| Data from a study measuring ANP levels 24 hours after Carperitide infusion in patients with acute heart failure.[12] |
Experimental Protocols
This section provides a detailed methodology for a typical competitive ELISA for this compound.
Sample Handling and Preparation
-
Plasma: Collect blood in tubes containing EDTA as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection. Aliquot the plasma and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Serum: Collect blood in a serum separator tube. Allow the blood to clot for 30-60 minutes at room temperature, then centrifuge at 1,000 x g for 15 minutes at 4°C. Aliquot the serum and store at -80°C.
-
Cell Culture Supernatants: Centrifuge at 1,000 x g for 20 minutes to remove any cellular debris. Aliquot the supernatant and store at -80°C.
Reagent Preparation
-
Wash Buffer: Dilute the concentrated wash buffer (typically 20x or 25x) with deionized water to a 1x solution.
-
Standard Dilutions: Reconstitute the lyophilized this compound standard with the provided standard diluent to create a stock solution. Perform serial dilutions of the stock solution to generate a standard curve (e.g., 2000, 1000, 500, 250, 125, 62.5, 31.25, 0 pg/mL).
-
Biotinylated Antibody: Dilute the concentrated biotinylated anti-Carperitide antibody to its working concentration with the appropriate diluent.
-
HRP-Conjugate: Dilute the concentrated Streptavidin-HRP conjugate to its working concentration.
-
Substrate Solution: Prepare the TMB substrate solution just before use.
-
Stop Solution: The stop solution (typically a strong acid) is usually ready to use.
Assay Procedure (Competitive ELISA)
-
Add Standard/Sample and Biotinylated Antibody: Add 50 µL of each standard and sample to the appropriate wells of the antibody-coated microplate. Immediately add 50 µL of the biotinylated anti-Carperitide antibody working solution to each well.
-
Incubate: Cover the plate and incubate for 1-2 hours at 37°C.
-
Wash: Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of 1x Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
-
Add HRP-Conjugate: Add 100 µL of the HRP-conjugate working solution to each well.
-
Incubate: Cover the plate and incubate for 30-60 minutes at 37°C.
-
Wash: Repeat the wash step as described in step 3.
-
Add Substrate: Add 100 µL of the TMB substrate solution to each well.
-
Incubate: Incubate the plate in the dark at room temperature for 15-30 minutes, or until color develops.
-
Add Stop Solution: Add 50 µL of the Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the optical density of each well at 450 nm within 30 minutes of adding the stop solution.
Visualizations
Carperitide Signaling Pathway
Caption: Carperitide binds to NPR-A, activating guanylate cyclase to produce cGMP, leading to vasodilation.
Troubleshooting Workflow for High CV%
Caption: A logical workflow to diagnose and resolve high coefficient of variation in your immunoassay.
References
- 1. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 2. blog.abclonal.com [blog.abclonal.com]
- 3. How to deal with inconsistent results and high CV in ELISA | Abcam [abcam.com]
- 4. arp1.com [arp1.com]
- 5. Analytical Issues with Natriuretic Peptides – has this been Overly Simplified? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Specificity of B-Type Natriuretic Peptide Assays: Cross-Reactivity with Different BNP, NT-proBNP, and proBNP Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interference with immunoassays of angiotensin I and II by proteins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of carperitide on the 1 year prognosis of patients with acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of Carperitide acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Carperitide acetate during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic analog of human atrial natriuretic peptide (ANP).[1][2] Its primary mechanism involves binding to the natriuretic peptide receptor-A (NPR-A), which activates guanylate cyclase and increases intracellular cyclic guanosine monophosphate (cGMP).[3][4] This signaling cascade leads to several physiological effects, including vasodilation, natriuresis (sodium excretion), and diuresis (water excretion).[1][2][3] this compound also inhibits the renin-angiotensin-aldosterone system (RAAS) and suppresses sympathetic nervous system activity.[3][4]
Q2: What are the main off-target effects of this compound observed in experimental settings?
The most significant off-target effect of this compound is hypotension (low blood pressure) due to its potent vasodilatory properties.[5] Other potential off-target effects include renal dysfunction and electrolyte imbalances, such as hypokalemia (low potassium) and hypomagnesemia (low magnesium).[5]
Q3: How can I minimize the hypotensive effects of this compound in my experiments?
The primary strategy to mitigate hypotension is through careful dose optimization.[4][6] Starting with lower doses and performing dose-response studies is crucial. Additionally, consider the use of sustained-release formulations to maintain a steady, lower concentration of the peptide. In animal studies, continuous intravenous infusion is often preferred over bolus injections to avoid sharp drops in blood pressure.[6]
Q4: Are there any strategies to counteract hypotension if it occurs?
In a preclinical research setting, if significant hypotension is observed, immediate cessation of this compound administration is the first step. Depending on the experimental model and design, the use of vasopressors can be considered to counteract the hypotensive effects.[7] However, this should be a pre-planned component of the study design to avoid confounding results.
Troubleshooting Guides
Issue 1: Unexpectedly Severe Hypotension in Animal Models
Symptoms:
-
A rapid and significant drop in mean arterial pressure (MAP) of more than 20-30% from baseline after this compound administration.
-
Signs of distress in the animal, such as lethargy or reduced activity.
Possible Causes:
-
Dose too high: The administered dose of this compound may be in the supratherapeutic range for the specific animal model or individual animal.
-
Rapid administration: A bolus injection can lead to a rapid peak plasma concentration and an exaggerated hypotensive response.
-
Anesthesia interaction: Certain anesthetics can potentiate the hypotensive effects of vasodilators.
Troubleshooting Steps:
-
Review Dosing Protocol:
-
Compare the administered dose to published preclinical data for the same or similar animal models.
-
If limited data is available, perform a pilot dose-escalation study to determine the maximum tolerated dose (MTD).
-
-
Optimize Administration Route and Rate:
-
Switch from bolus injection to a controlled intravenous infusion to achieve a steady-state concentration.
-
If using a bolus, administer it more slowly over a longer period.
-
-
Evaluate Anesthetic Protocol:
-
Review the literature for potential interactions between your chosen anesthetic and vasodilators.
-
If possible, use a different anesthetic with a more stable cardiovascular profile or conduct studies in conscious animals.[8]
-
-
Consider Co-administration (with caution):
-
In specific experimental designs, the co-administration of a vasopressor might be considered to maintain blood pressure within a target range. This requires careful validation to ensure it does not interfere with the primary endpoints of the study.
-
Issue 2: Evidence of Renal Dysfunction in Experimental Animals
Symptoms:
-
Elevated serum creatinine and blood urea nitrogen (BUN) levels.
-
Decreased glomerular filtration rate (GFR).
-
Changes in urine output (oliguria or anuria).
Possible Causes:
-
Hypotension-induced renal hypoperfusion: Severe drops in blood pressure can reduce blood flow to the kidneys, leading to acute kidney injury.
-
Direct nephrotoxic effects: While less common, direct effects on renal tubules cannot be entirely ruled out without specific investigation.
Troubleshooting Steps:
-
Monitor Renal Function Parameters:
-
Routinely measure serum creatinine and BUN.
-
Assess GFR using methods like FITC-sinistrin clearance for a more accurate evaluation.[9]
-
Collect urine to monitor for proteinuria and changes in volume.
-
-
Correlate with Hemodynamic Data:
-
Analyze blood pressure data to determine if episodes of hypotension precede or coincide with signs of renal dysfunction.
-
-
Dose Adjustment:
-
Reduce the dose of this compound to a level that does not cause significant hypotension.
-
-
In Vitro Nephrotoxicity Assessment:
-
Use in vitro models, such as human renal proximal tubule epithelial cells (HRPTEpiC), to investigate direct cytotoxic effects.[10]
-
Issue 3: Significant Electrolyte Imbalances
Symptoms:
-
Decreased serum potassium (hypokalemia) or magnesium (hypomagnesemia) levels.
Possible Causes:
-
Natriuretic and diuretic effects: this compound's primary action is to increase sodium and water excretion, which can also lead to the loss of other electrolytes.
Troubleshooting Steps:
-
Monitor Serum Electrolytes:
-
Regularly measure serum electrolyte levels (sodium, potassium, chloride, magnesium, calcium, and phosphate) from blood samples.[11]
-
-
Hydration and Diet:
-
Ensure animals have free access to water and a balanced diet to help naturally replenish electrolytes.
-
-
Adjust Dosing Regimen:
-
Lowering the dose or using an intermittent dosing schedule may reduce the impact on electrolyte balance.
-
Quantitative Data Summary
Table 1: Dose-Dependent Incidence of Hypotension with this compound (Clinical Data)
| Dosage (μg/kg/min) | Number of Patients | Incidence of Hypotension (%) | Reference |
| 0.025 - 0.05 | 1,832 | 3.55 | [12] |
| 0.05 - 0.1 (median 0.085) | 3,777 | 9.5 | [13] |
| <0.02 (Very Low-Dose) | 593 | Higher than low-dose | [14] |
| ≥0.02 (Low-Dose) | 744 | Lower than very low-dose | [14] |
Table 2: Effects of Low-Dose Carperitide on Renal Function in a Clinical Setting
| Parameter | Carperitide Group | Control Group | p-value | Reference |
| Serum Creatinine (POD 3) | Significantly Lower | Higher | <0.05 | [15] |
| Creatinine Clearance (POD 2 & 3) | Significantly Higher | Lower | <0.05 | [15] |
Experimental Protocols
Protocol 1: Assessment of Carperitide-Induced Hypotension in Conscious Rats
Objective: To measure the effect of this compound on blood pressure in a conscious rat model to avoid the confounding effects of anesthesia.
Methodology:
-
Animal Preparation:
-
Surgically implant a catheter into the femoral or carotid artery of the rat for direct blood pressure measurement.
-
Allow the animal to recover for at least 48 hours.
-
House the rat in a metabolic cage that allows for free movement.
-
-
Acclimatization:
-
Acclimatize the rat to the experimental setup for at least 1-2 hours before baseline measurements.
-
-
Baseline Measurement:
-
Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for a stable period (e.g., 30-60 minutes).
-
-
Carperitide Administration:
-
Administer this compound via a pre-implanted intravenous catheter.
-
For a dose-response study, start with the lowest dose and escalate after a washout period or use separate groups of animals for each dose.
-
A continuous infusion is recommended over a bolus injection.
-
-
Data Recording and Analysis:
-
Continuously record blood pressure and heart rate for a defined period post-administration.
-
Calculate the mean arterial pressure (MAP).
-
Analyze the change in blood pressure parameters from baseline for each dose.
-
Protocol 2: In Vitro Vascular Smooth Muscle Relaxation Assay
Objective: To determine the vasodilatory potency of this compound on isolated vascular smooth muscle.
Methodology:
-
Tissue Preparation:
-
Euthanize a rat and excise a segment of the thoracic aorta or superior mesenteric artery.[16]
-
Carefully remove adherent connective tissue and cut the artery into rings (2-3 mm in length).
-
-
Mounting:
-
Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration and Pre-contraction:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.
-
Induce a stable contraction with a vasoconstrictor agent (e.g., phenylephrine or KCl).
-
-
Carperitide Treatment:
-
Once a stable contraction plateau is reached, add increasing cumulative concentrations of this compound to the organ bath.
-
-
Data Analysis:
-
Record the relaxation response as a percentage of the pre-contraction tension.
-
Plot a concentration-response curve and calculate the EC50 (half-maximal effective concentration).
-
Protocol 3: Assessment of Renal Function in Rodents
Objective: To evaluate the impact of this compound on renal function in a rodent model.
Methodology:
-
Animal Dosing:
-
Administer this compound to rodents at various doses for a specified duration (acute or chronic study).
-
-
Urine Collection:
-
Blood Sample Collection:
-
Collect blood samples at baseline and at the end of the study.
-
Measure serum creatinine and blood urea nitrogen (BUN) levels.[18]
-
-
Glomerular Filtration Rate (GFR) Measurement:
-
Histopathology:
-
At the end of the study, harvest the kidneys for histological examination to assess for any structural damage.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for hypotension.
Caption: Relationship of effects and mitigation.
References
- 1. Nephrotoxicity testing in vitro--what we know and what we need to know - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kidney Toxicity | Newcells Biotech [newcellsbiotech.co.uk]
- 4. Effect of Carperitide on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dvm360.com [dvm360.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Early multimodal vasopressor strategy in septic shock (TRICYCLE)—Study protocol for a randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. Transcutaneous Assessment of Renal Function in Conscious Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Nephrotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Serum Electrolytes | VCA Animal Hospitals [vcahospitals.com]
- 12. Multicenter prospective investigation on efficacy and safety of carperitide as a first-line drug for acute heart failure syndrome with preserved blood pressure: COMPASS: Carperitide Effects Observed Through Monitoring Dyspnea in Acute Decompensated Heart Failure Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multicenter prospective investigation on efficacy and safety of carperitide for acute heart failure in the 'real world' of therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Indirect systolic and mean blood pressure determination by a new tail cuff method in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Endothelium-Independent Relaxation of Vascular Smooth Muscle Induced by Persimmon-Derived Polyphenol Phytocomplex in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Method for the Evaluation of Site-Specific Nephrotoxic Injury in the Intact Rat Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Carperitide Acetate and Renal Function: A Technical Support Resource for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers investigating the effects of carperitide acetate on renal function. Carperitide, a recombinant form of human atrial natriuretic peptide (ANP), is utilized for its vasodilatory and diuretic properties, particularly in the management of acute decompensated heart failure (ADHF).[1][2][3] However, its impact on renal function can be complex, with studies reporting both renoprotective effects and the potential for worsening renal function (WRF).[2][4][5] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comprehensive data summaries to support your research endeavors.
Troubleshooting Guide: Investigating Unexpected Renal Function Changes
During your experiments with this compound, you may encounter unexpected alterations in markers of renal function. This guide provides a structured approach to troubleshooting these issues.
Issue 1: Unexpected Increase in Serum Creatinine or Decrease in eGFR
-
Possible Cause 1: Hypotension-Induced Renal Hypoperfusion. Carperitide's primary mechanism involves vasodilation, which can lead to a drop in blood pressure.[2] Significant hypotension can compromise renal perfusion, leading to a decrease in GFR and a subsequent rise in serum creatinine.
-
Troubleshooting Steps:
-
Monitor Blood Pressure Closely: Implement continuous or frequent blood pressure monitoring, especially during the initial infusion period.
-
Dose Adjustment: If hypotension occurs, consider reducing the infusion rate of carperitide as per your experimental protocol.
-
Fluid Status Assessment: Ensure adequate hydration of the subject to support renal perfusion.
-
Concomitant Medications: Review for other medications that may exacerbate hypotension.
-
-
-
Possible Cause 2: Pre-existing Renal Dysfunction. Patients with underlying chronic kidney disease (CKD) are more susceptible to further renal impairment.[2][5]
-
Troubleshooting Steps:
-
Baseline Renal Function Assessment: Ensure a thorough baseline assessment of renal function (serum creatinine, eGFR, and urinalysis) before initiating carperitide.
-
Risk Stratification: Identify subjects with pre-existing renal impairment as a high-risk group requiring more intensive monitoring.
-
Lower Initial Dose: Consider initiating carperitide at a lower dose in subjects with compromised renal function.
-
-
-
Possible Cause 3: Inaccurate Measurement.
-
Troubleshooting Steps:
-
Verify Sample Integrity: Ensure proper collection, handling, and storage of blood samples for creatinine measurement.
-
Calibrate Instruments: Confirm that laboratory instruments for creatinine analysis are properly calibrated.
-
Repeat Measurement: If an unexpected result is obtained, consider a repeat measurement to rule out laboratory error.
-
-
Issue 2: Inconsistent or Unexpected Urine Output
-
Possible Cause 1: Variable Diuretic Response. The diuretic and natriuretic effects of carperitide can vary among individuals.
-
Troubleshooting Steps:
-
Standardize Hydration: Maintain a consistent hydration protocol for all subjects to minimize variability in urine output due to fluid intake.
-
Monitor Urine Electrolytes: Measure urine sodium and potassium to assess the natriuretic effect of carperitide directly.
-
Consider Concomitant Diuretics: If loop diuretics are used concurrently, their effects may mask or alter the diuretic response to carperitide.
-
-
-
Possible Cause 2: Bladder Catheter Issues (if applicable).
-
Troubleshooting Steps:
-
Check for Obstruction: Ensure the urinary catheter is patent and not kinked or blocked.
-
Confirm Proper Placement: Verify the correct positioning of the catheter.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound can lead to worsening renal function?
A1: The most cited reason for carperitide-associated worsening renal function is hypotension-induced renal hypoperfusion.[2][5] Carperitide is a potent vasodilator, and a significant decrease in systemic blood pressure can lead to reduced blood flow to the kidneys, thereby decreasing the glomerular filtration rate (GFR). This is particularly a concern in patients who are volume-depleted or have pre-existing renal artery stenosis.
Q2: Are there specific patient populations at higher risk for developing renal dysfunction with carperitide treatment?
A2: Yes, clinical data suggests that patients with pre-existing renal dysfunction (elevated baseline serum creatinine or low eGFR) and those who experience hypotension during treatment are at an increased risk of developing worsening renal function.[2][5]
Q3: What are the expected effects of carperitide on key renal function parameters in a typical response?
A3: In a favorable response, carperitide is expected to induce diuresis and natriuresis, leading to an increase in urine output and sodium excretion.[2][4] Some studies have shown that it can preserve or even improve renal function in certain settings, such as in patients undergoing cardiovascular surgery, by increasing creatinine clearance and reducing serum creatinine levels.[4]
Q4: How should I monitor renal function during my experiments with carperitide?
A4: Comprehensive monitoring should include:
-
Baseline measurements: Serum creatinine, blood urea nitrogen (BUN), and calculated eGFR before initiating carperitide.
-
Frequent monitoring during infusion: Regular monitoring of serum creatinine and eGFR (e.g., at 24, 48, and 72 hours) is crucial.
-
Urine output: Continuous or hourly urine output measurement is essential to assess the diuretic response.
-
Blood pressure: Continuous or frequent blood pressure monitoring is critical to detect and manage hypotension.
Q5: Can carperitide be used in subjects with pre-existing chronic kidney disease (CKD)?
A5: The use of carperitide in patients with CKD requires caution. While some studies have investigated its use in this population, the risk of worsening renal function is higher.[5] If your experimental design includes subjects with CKD, it is advisable to use a lower starting dose and implement more intensive renal and hemodynamic monitoring.
Quantitative Data Summary
The following tables summarize quantitative data from clinical studies investigating the effects of carperitide on renal function.
Table 1: Effect of Carperitide on Renal Function Markers in Patients Undergoing Cardiovascular Surgery
| Parameter | Carperitide Group | Control Group | p-value | Reference |
| Change in Serum Creatinine (mg/dL) | ||||
| Study A | -0.1 ± 0.3 | +0.2 ± 0.4 | <0.05 | Fictional Example |
| Study B | No significant change | No significant change | NS | [6] |
| Creatinine Clearance (mL/min) | ||||
| Study C | Increased by 15% | Decreased by 5% | <0.01 | Fictional Example |
| Incidence of Worsening Renal Function | ||||
| Study D | 7% | Not Reported | - | [5] |
| Study E | 8.5% | 5.7% | NS | Fictional Example |
Note: Data presented are illustrative and should be supplemented with data from specific studies relevant to your research.
Table 2: Predictors of Worsening Renal Function (WRF) in Patients with Acute Decompensated Heart Failure (ADHF) Treated with Low-Dose Carperitide
| Predictor | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Reference |
| Hypotension (SBP <90 mmHg) within 12h | 8.7 | 2.38 - 35.88 | 0.0012 | [5] |
| Serum Creatinine on Admission (per 1 mg/dL increase) | 3.64 | 1.84 - 7.67 | 0.0003 | [5] |
Experimental Protocols
Protocol 1: Assessment of Renal Function in a Pre-clinical Animal Model of Heart Failure Treated with Carperitide
-
Animal Model: Induce heart failure in a suitable animal model (e.g., coronary artery ligation in rats).
-
Baseline Measurements:
-
Collect blood samples via tail vein or other appropriate method to measure baseline serum creatinine and BUN.
-
Place animals in metabolic cages to collect 24-hour urine for measurement of urine volume, creatinine, sodium, and potassium.
-
Calculate baseline creatinine clearance as an estimate of GFR: (Urine Creatinine x Urine Volume) / (Serum Creatinine x Time).
-
-
Carperitide Administration:
-
Administer this compound via continuous intravenous infusion at the desired dose. A control group should receive a vehicle infusion.
-
-
Monitoring During Infusion:
-
Continuously monitor blood pressure and heart rate using a telemetry system or tail-cuff method.
-
Collect blood samples at specified time points (e.g., 6, 12, 24, 48 hours) to measure serum creatinine and BUN.
-
Continue 24-hour urine collection in metabolic cages to assess changes in urine volume and electrolyte excretion.
-
-
Data Analysis:
-
Compare the changes in serum creatinine, BUN, creatinine clearance, urine output, and electrolyte excretion between the carperitide-treated and control groups.
-
Correlate changes in renal function with hemodynamic parameters.
-
Protocol 2: Monitoring Renal Function in a Clinical Study of Carperitide in Patients with Acute Decompensated Heart Failure
-
Patient Selection:
-
Enroll patients diagnosed with ADHF according to established clinical criteria.
-
Obtain baseline demographic and clinical data, including a detailed medical history with a focus on pre-existing renal disease.
-
-
Baseline Renal Function Assessment:
-
Prior to carperitide infusion, collect a blood sample to measure serum creatinine, BUN, and electrolytes.
-
Calculate the estimated Glomerular Filtration Rate (eGFR) using a validated equation (e.g., CKD-EPI or MDRD).[3]
-
Obtain a spot urine sample for urinalysis and measurement of urine creatinine, sodium, and potassium.
-
-
Carperitide Infusion:
-
Administer carperitide as a continuous intravenous infusion according to the study protocol.
-
-
Renal and Hemodynamic Monitoring:
-
Measure serum creatinine and calculate eGFR at least daily for the duration of the infusion and for 48-72 hours post-infusion.
-
Monitor urine output hourly.
-
Monitor blood pressure and heart rate frequently, especially during the first few hours of infusion and after any dose adjustments.
-
-
Definition of Worsening Renal Function (WRF):
-
Statistical Analysis:
-
Analyze the incidence of WRF in the carperitide group compared to a control group (if applicable).
-
Identify predictors of WRF using logistic regression analysis.
-
Compare changes in renal function parameters over time between treatment groups.
-
Signaling Pathways and Experimental Workflows
Carperitide (ANP) Signaling Pathway in the Kidney
Carperitide, as an analog of atrial natriuretic peptide (ANP), exerts its renal effects by binding to the natriuretic peptide receptor-A (NPR-A) on the surface of renal tubular cells and vascular smooth muscle cells. This binding activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). Elevated cGMP levels mediate the downstream effects, including vasodilation of the afferent arteriole and constriction of the efferent arteriole, which increases the glomerular filtration rate. In the collecting duct, cGMP inhibits sodium reabsorption through the epithelial sodium channel (ENaC), leading to natriuresis and diuresis.
Caption: Carperitide signaling pathway in renal cells.
Experimental Workflow for Assessing Renal Effects of Carperitide
The following diagram illustrates a typical workflow for an experiment designed to evaluate the renal effects of carperitide.
Caption: Workflow for renal effect assessment.
References
- 1. Multicenter prospective investigation on efficacy and safety of carperitide for acute heart failure in the 'real world' of therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Carperitide on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of early diuretic response to carperitide in acute decompensated heart failure treatment: A single-center retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular and renal effects of carperitide and nesiritide in cardiovascular surgery patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predictors of Worsening Renal Function in Patients With Acute Decompensated Heart Failure Treated by Low-Dose Carperitide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of carperitide on the long-term prognosis of patients with acute decompensated chronic heart failure: the PROTECT multicenter randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Carperitide Acetate Drug Interactions in Research Settings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carperitide acetate. The information is designed to address specific issues that may arise during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a recombinant form of human atrial natriuretic peptide (ANP). Its primary mechanism of action involves binding to natriuretic peptide receptor-A (NPR-A), which in turn activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). This increase in cGMP results in vasodilation, diuresis (increased urine production), and natriuresis (increased sodium excretion).[1][2] Additionally, this compound suppresses the renin-angiotensin-aldosterone system (RAAS).[2]
Q2: What are the known drug interactions with this compound in a clinical context?
A2: In clinical settings, caution is advised when co-administering this compound with other vasodilators, antihypertensive agents (such as beta-blockers and ACE inhibitors), and diuretics. These combinations can potentiate the hypotensive and diuretic effects of Carperitide, increasing the risk of significant drops in blood pressure and electrolyte imbalances.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) may potentially reduce the natriuretic effects of Carperitide.[1]
Q3: Are there any specific contraindications for the use of this compound in research models?
A3: While specific contraindications for animal research are model-dependent, based on its clinical profile, this compound should be used with caution in animal models with pre-existing hypotension, severe renal dysfunction, or conditions that could be exacerbated by vasodilation, such as severe aortic stenosis.[1]
Troubleshooting Guides
Issue 1: Unexpectedly large drop in blood pressure after this compound administration.
Possible Cause: Synergistic hypotensive effect with other administered compounds.
Troubleshooting Steps:
-
Review Experimental Protocol: Check if any other vasodilators, antihypertensive agents (e.g., ACE inhibitors, beta-blockers), or potent diuretics were co-administered.
-
Dose Adjustment: If co-administration is necessary, consider reducing the dose of this compound or the interacting drug.
-
Staggered Administration: If possible, administer the drugs at different time points to avoid peak concentration overlaps.
-
Hemodynamic Monitoring: Ensure continuous and accurate blood pressure monitoring to detect and manage hypotensive events promptly.
Issue 2: Blunted or reduced natriuretic and diuretic effect of this compound.
Possible Cause: Co-administration of Non-Steroidal Anti-inflammatory Drugs (NSAIDs).
Troubleshooting Steps:
-
Review Concomitant Medications: Verify if any NSAIDs were used in the experimental model, for example, for post-surgical analgesia.
-
Alternative Analgesia: If analgesia is required, consider using a non-NSAID alternative.
-
Assess Renal Function: Evaluate baseline renal function in the animal model, as pre-existing renal impairment can also blunt the response to Carperitide.
-
Dose-Response Study: Conduct a dose-response study for this compound in your specific model to establish the optimal effective dose in the absence of interfering substances.
Quantitative Data Summary
The following tables summarize potential quantitative effects based on the known pharmacology of this compound and interacting drug classes. Note: These are illustrative values and actual experimental results will vary based on the model, dose, and specific drugs used.
Table 1: Potential Hemodynamic Effects of this compound Co-administration
| Drug Class Co-administered | Parameter | Expected Change with Carperitide Alone | Potential Change with Co-administration |
| ACE Inhibitor | Mean Arterial Pressure | ↓ 15-25 mmHg | ↓↓ 25-40 mmHg |
| Heart Rate | ↔ or slight ↑ | ↔ or slight ↑ | |
| Beta-blocker | Mean Arterial Pressure | ↓ 15-25 mmHg | ↓↓ 20-35 mmHg |
| Heart Rate | ↔ or slight ↑ | ↓ or ↔ | |
| Loop Diuretic | Urine Output | ↑ 50-100% | ↑↑ 100-200% |
| Serum Sodium | ↓ 1-3 mEq/L | ↓↓ 3-6 mEq/L | |
| NSAID | Urine Sodium Excretion | ↑ 40-80% | ↑ 10-30% (Blunted) |
Table 2: Experimental Dosing and Administration
| Drug | Typical Experimental Dose Range | Route of Administration |
| This compound | 0.01 - 0.1 µg/kg/min | Intravenous infusion |
| Furosemide (Loop Diuretic) | 1 - 5 mg/kg | Intravenous bolus |
| Enalapril (ACE Inhibitor) | 0.5 - 2 mg/kg | Oral or Intravenous |
| Propranolol (Beta-blocker) | 0.5 - 2 mg/kg | Intravenous |
| Ketoprofen (NSAID) | 1 - 5 mg/kg | Intramuscular or Intravenous |
Experimental Protocols
Protocol 1: Evaluation of Hemodynamic Interaction between this compound and an ACE Inhibitor in a Rodent Model
-
Animal Model: Male Wistar rats (250-300g).
-
Instrumentation: Anesthetize the animals and insert a catheter into the femoral artery for continuous blood pressure monitoring and a catheter into the femoral vein for drug administration.
-
Acclimatization: Allow the animal to stabilize for at least 30 minutes post-surgery.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR) for 15 minutes.
-
Group 1 (Control): Administer vehicle (saline) intravenously.
-
Group 2 (Carperitide alone): Administer a continuous intravenous infusion of this compound (e.g., 0.05 µg/kg/min).
-
Group 3 (ACE Inhibitor alone): Administer an intravenous bolus of an ACE inhibitor (e.g., enalaprilat, 1 mg/kg).
-
Group 4 (Combination): Administer the ACE inhibitor bolus, and 15 minutes later, start the continuous infusion of this compound.
-
Data Collection: Record MAP and HR continuously for at least 60 minutes after the final drug administration.
-
Analysis: Compare the changes in MAP and HR from baseline across the four groups.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for drug interaction studies.
References
Technical Support Center: Low-Dose Carperitide Administration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving low-dose Carperitide administration to improve outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for Carperitide?
Carperitide is a recombinant form of human atrial natriuretic peptide (ANP).[1][2][3] Its primary mechanism involves binding to the natriuretic peptide receptor-A (NPR-A).[1] This binding activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1][2][3] Elevated cGMP acts as a second messenger, activating Protein Kinase G (PKG) and resulting in several downstream effects[1]:
-
Vasodilation: Relaxation of vascular smooth muscle cells, which reduces systemic vascular resistance and blood pressure.[1]
-
Diuresis and Natriuresis: Increased excretion of sodium and water by the kidneys.[1]
-
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Suppression of renin secretion, which in turn reduces levels of angiotensin II and aldosterone.[1]
-
Inhibition of the Sympathetic Nervous System: Decreased heart rate and reduced sympathetic vasoconstriction.[1]
Q2: What are the reported effects of low-dose Carperitide on clinical outcomes in acute heart failure (AHF)?
The clinical trial results for low-dose Carperitide in AHF have been mixed, presenting a complex picture of its efficacy.
-
Neutral or Inconclusive Outcomes: The LASCAR-AHF trial, a multicenter, randomized controlled study, found that low-dose Carperitide did not significantly reduce the composite primary endpoint of all-cause death and heart failure hospitalization within 2 years compared to standard treatment.[4][5][6] This study, however, was underpowered due to premature termination of patient enrollment.[4][5][6]
-
Positive Outcomes: In contrast, the PROTECT multicenter randomized controlled study, although smaller, suggested that acute-phase low-dose Carperitide infusion improved the long-term prognosis for patients with acute decompensated heart failure (ADHF), showing significant reductions in death and rehospitalization over an 18-month follow-up.[7] Another analysis of a large patient registry in Japan (COOPERATE-HF-J) indicated that low-dose Carperitide (≥0.02 μg/kg/min) was associated with lower cardiovascular and all-cause mortality within one year.[8][9]
-
Negative or Concerning Outcomes: Some studies have raised concerns. A meta-analysis pointed to a potential for higher in-hospital mortality with Carperitide compared to placebo, despite increased ANP levels.[4] A propensity score-matched analysis also associated Carperitide with an increased risk of in-hospital mortality in AHF patients.[10]
Q3: What is the rationale for using a low dose of Carperitide?
The use of low-dose Carperitide aims to harness its beneficial physiological effects while minimizing adverse events, particularly hypotension.[11] The vasodilatory properties of Carperitide can lead to a drop in blood pressure, which can be detrimental in hemodynamically unstable patients.[11] Clinical guidelines in Japan, where Carperitide is primarily used, recommend starting with a low-dose continuous intravenous infusion to mitigate this risk.[9]
Q4: Are there specific patient populations that may respond better to low-dose Carperitide?
Predicting patient response is a key area of investigation. One study identified higher systolic blood pressure (SBP) and lower serum creatinine levels on admission as independent predictors of a positive diuretic response to low-dose Carperitide monotherapy in AHF patients.[12][13] Conversely, patients with a lower body mass index (BMI) and higher blood urea nitrogen (BUN) levels were more likely to have a poor diuretic response.[14]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| Lack of Diuretic Response | Patient-specific factors (e.g., low baseline SBP, high baseline serum creatinine, high BUN, low BMI).[12][14] | Review patient's baseline characteristics. Consider that patients with SBP < 135 mmHg may be less likely to respond.[12][13] Evaluate for other causes of diuretic resistance. In non-responders, consider alternative or adjunct therapies as per study protocol. |
| Hypotension | Vasodilatory effect of Carperitide.[11] | Monitor blood pressure closely, especially during initiation and dose titration. If hypotension occurs, consider reducing the infusion rate or discontinuing the drug as per protocol. Ensure the starting dose is appropriately low (e.g., 0.0125-0.025 μg/kg/min).[9][12] |
| Worsening Renal Function (WRF) | Hemodynamic effects, including potential for reduced renal perfusion pressure if hypotension is significant. | The LASCAR-AHF trial observed a greater decrease in eGFR in the Carperitide group.[4][5][6] Monitor renal function markers (serum creatinine, eGFR) regularly. If WRF occurs, assess for hypotension and other contributing factors. The initial use of low-dose Carperitide has been suggested to not have adverse effects on renal function in some contexts.[12] |
| Conflicting or Variable Experimental Outcomes | Heterogeneity in patient populations, study designs, and definitions of "low dose." | Carefully define the patient population based on inclusion/exclusion criteria from key trials (e.g., LASCAR-AHF, PROTECT).[4][7] Standardize the Carperitide dosage and administration protocol. Ensure adequate statistical power to detect clinically meaningful differences. |
Data Presentation
Table 1: Summary of Key Clinical Trials on Low-Dose Carperitide in Acute Heart Failure
| Trial/Study | Patient Population | Carperitide Dose | Key Findings |
| LASCAR-AHF | 247 patients with AHF | Low-dose IV for 72h | No significant reduction in all-cause death or HF hospitalization at 2 years. Greater decrease in eGFR in the Carperitide group.[4][5][6] |
| PROTECT | 49 patients with ADHF | 0.01-0.05 μg/kg/min for 72h | Significant reduction in death and rehospitalization at 18 months.[7] |
| COOPERATE-HF-J Analysis | 2435 patients with ADHF | Very Low-Dose (<0.02 μg/kg/min) vs. Low-Dose (≥0.02 μg/kg/min) | Low-dose group had significantly lower cardiovascular and all-cause mortality at 1 year compared to no-ANP and very-low-dose groups.[8][9][15] |
Table 2: Effects of Low-Dose Carperitide on Secondary Endpoints and Biomarkers
| Parameter | LASCAR-AHF Trial Findings[5][6] | PROTECT Study Findings[7] |
| Urine Volume (at 72h) | No significant difference | Not reported as a primary outcome |
| Dyspnea | No significant difference in change | Not reported as a primary outcome |
| Brain Natriuretic Peptide (BNP) | No significant difference in change | No significant difference in change |
| Cyclic GMP (cGMP) | Not reported | Significant increase |
| Renin/Aldosterone | No significant difference in change | Not reported (Anti-aldosterone drugs were prohibited) |
| Estimated GFR (eGFR) | Greater decrease in Carperitide group | Not reported as a primary outcome |
| Heart-type fatty acid-binding protein/serum creatinine ratio | Not reported | Significant decrease |
Experimental Protocols & Methodologies
Protocol: Low-Dose Carperitide Administration in AHF (Based on the LASCAR-AHF Trial) [4][5][6]
-
Patient Selection: Patients hospitalized for acute heart failure. Key exclusion criteria may include severe hypotension, end-stage renal failure on dialysis, or a history of allergy to Carperitide.[16]
-
Randomization: Patients are randomized to receive either standard AHF treatment or standard treatment plus low-dose Carperitide.
-
Drug Preparation and Administration: Carperitide is administered as a continuous intravenous infusion. The dosage used in the LASCAR-AHF trial was a low dose administered for 72 hours. Specific dosing regimens from other studies include 0.01-0.05 μg/kg/min.[7]
-
Monitoring:
-
Continuous monitoring of blood pressure and heart rate.
-
Regular assessment of renal function (serum creatinine, BUN, eGFR) and electrolytes.
-
Measurement of biomarkers such as BNP and cGMP at baseline and specified time points (e.g., 72 hours post-randomization).
-
Assessment of clinical endpoints including urine output, dyspnea score, and incidence of adverse events.
-
-
Primary Endpoint Assessment: The primary endpoint in the LASCAR-AHF trial was a composite of all-cause death and heart failure hospitalization within a 2-year follow-up period.[5][6]
-
Secondary Endpoint Assessment: Secondary endpoints included changes in urine volume, dyspnea, and levels of various biomarkers (BNP, cystatin C, renin, aldosterone, catecholamines) at 72 hours.[5][6]
Mandatory Visualizations
Caption: Carperitide binds to NPR-A, activating cGMP production and leading to key physiological effects.
Caption: A typical experimental workflow for a clinical trial investigating low-dose Carperitide.
References
- 1. What is the mechanism of Carperitide? [synapse.patsnap.com]
- 2. What is Carperitide used for? [synapse.patsnap.com]
- 3. Effect of Carperitide on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Effect of low-dose administration of carperitide for acute heart failure: the LASCAR-AHF trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of carperitide on the long-term prognosis of patients with acute decompensated chronic heart failure: the PROTECT multicenter randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of carperitide on the 1 year prognosis of patients with acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of carperitide on the 1 year prognosis of patients with acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carperitide Is Associated With Increased In-Hospital Mortality in Acute Heart Failure: A Propensity Score-Matched Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Innovative Therapeutics: Designer Natriuretic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Predictors of responders for low-dose carperitide monotherapy in patients with acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of early diuretic response to carperitide in acute decompensated heart failure treatment: A single-center retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Carperitide acetate infusion rate adjustments for stable hemodynamics
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing carperitide acetate in experimental settings. The information is designed to address specific issues that may be encountered during infusion protocols aimed at maintaining stable hemodynamics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of human atrial natriuretic peptide (ANP)[1][2]. It is a 28-amino acid peptide that exerts its effects by binding to natriuretic peptide receptor-A (NPR-A)[3]. This binding activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP)[3][4]. Elevated cGMP levels result in vasodilation (widening of blood vessels), diuresis (increased urine production), and natriuresis (increased sodium excretion)[3][4]. These actions collectively reduce cardiac preload and afterload, thereby decreasing the workload on the heart[4].
Q2: What are the primary therapeutic applications of this compound?
A2: this compound is primarily used in Japan for the treatment of acute decompensated heart failure (ADHF)[4][5]. It is administered intravenously to provide rapid relief from symptoms such as shortness of breath and fluid retention[4]. Its vasodilatory and diuretic properties help to stabilize hemodynamics in acute settings[5].
Q3: What are the most common side effects associated with this compound infusion?
A3: The most frequently reported side effect of this compound is hypotension (low blood pressure), which is a direct result of its vasodilatory action[4][6]. Other potential side effects include renal dysfunction and electrolyte imbalances[4][6]. Close monitoring of blood pressure and renal function is crucial during administration[6].
Q4: How is this compound typically administered in a research setting?
A4: this compound is administered via continuous intravenous infusion[4][5]. The dosage is usually calculated based on the subject's body weight and titrated according to the hemodynamic response[4]. It is typically diluted in a compatible solution like 5% dextrose and administered using an infusion pump for precise delivery[4].
Troubleshooting Guide: Managing Hemodynamics During this compound Infusion
Issue 1: Hypotension (Low Blood Pressure) is Observed After Initiating Infusion.
-
Possible Cause: The vasodilatory effect of this compound can lead to a drop in blood pressure[4][6]. The initial infusion rate may be too high for the subject's hemodynamic status.
-
Suggested Action:
-
Reduce Infusion Rate: Decrease the infusion rate of this compound. In clinical settings, low-dose infusions (e.g., 0.025–0.050 μg/kg/min) are recommended to mitigate hypotension[7].
-
Monitor Vitals: Continuously monitor systolic blood pressure (SBP). One study noted that an SBP below 90 mmHg was more frequent in a very low-dose group compared to a no-carperitide group[7].
-
Pause and Re-evaluate: If hypotension is severe or symptomatic (e.g., dizziness, lightheadedness), consider pausing the infusion and re-evaluating the subject's volume status and baseline hemodynamics before restarting at a lower rate.
-
Issue 2: Inadequate Diuretic or Natriuretic Response.
-
Possible Cause: The subject may be a non-responder to the current dose. Factors such as baseline renal function and blood pressure can influence the diuretic response[8].
-
Suggested Action:
-
Assess Predictors of Response: One study identified higher admission SBP and lower serum creatinine as predictors of a good diuretic response to low-dose carperitide[8].
-
Dose Titration: If hemodynamically stable, a cautious, incremental increase in the infusion rate may be considered. However, be aware that higher doses may increase the risk of hypotension.
-
Combination Therapy: In some clinical scenarios, carperitide is used with other agents. However, for experimental purposes, the influence of additional drugs on the results must be carefully considered.
-
Issue 3: Heart Rate Does Not Change Significantly Despite a Decrease in Blood Pressure.
-
Observation: Studies in rats have shown that carperitide infusion can cause a decrease in mean arterial pressure without a significant change in heart rate[9].
-
Explanation: This phenomenon may be due to carperitide's potential to inhibit baroreceptor-mediated cardiac sympathoexcitation. This anti-tachycardic effect means the expected reflex tachycardia in response to hypotension may not occur[9].
-
Action: This is a known physiological response to carperitide and may not require intervention unless the bradycardia is severe or associated with adverse clinical signs. Continue to monitor heart rate and blood pressure closely.
Data Presentation
Table 1: this compound Infusion Doses from Various Studies
| Study Population | Infusion Dose Range | Study Focus | Reference |
| Patients with Acute Decompensated Heart Failure | Very Low-Dose: <0.02 μg/kg/minLow-Dose: ≥0.02 μg/kg/min | Prognosis | [7] |
| Patients with Acute Heart Failure | 0.0125 μg/kg/min (initial) | Diuretic Response | [8] |
| Patients with Severe Heart Failure (Acute MI) | 0.05-0.10 μg/kg/min | Cardiorenal and Hormonal Effects | [10] |
| Patients undergoing Coronary Artery Bypass Grafting | Low-dose (specific rate not detailed) | Cardiorenal Protection | [11] |
| Anesthetized Rats | 0.1 and 1.0 μg/kg/min | Sympathetic Nerve Activity | [9] |
Table 2: Hemodynamic Effects of Carperitide Infusion
| Parameter | Observed Effect | Study Context | Reference |
| Blood Pressure | Dose-related decrease in mean arterial pressure | Anesthetized rats | [9] |
| No significant change in systemic blood pressure | Patients with refractory heart failure | [10] | |
| Significant decrease in systolic blood pressure | Patients with acute heart failure syndromes | [12] | |
| Heart Rate | No significant change | Anesthetized rats | [9] |
| No significant change | Patients with refractory heart failure | [10] | |
| Pulmonary Capillary Wedge Pressure | Dramatic decrease from 21+/-6 to 11+/-5 mmHg | Patients with refractory heart failure | [10] |
| Greater improvement compared to nicorandil | Patients with acute heart failure syndromes | [12] |
Experimental Protocols
Protocol 1: Assessment of Hemodynamic Response to Carperitide Infusion in a Rodent Model
-
Animal Preparation: Anesthetize the subject (e.g., rat) and insert catheters into the femoral artery for blood pressure monitoring and the femoral vein for drug infusion.
-
Baseline Measurement: Record baseline mean arterial pressure and heart rate for a stable period.
-
Carperitide Infusion: Begin a continuous intravenous infusion of this compound at a starting dose (e.g., 0.1 µg/kg/min). An infusion pump is recommended for accurate delivery.
-
Hemodynamic Monitoring: Continuously record arterial blood pressure and heart rate throughout the infusion period.
-
Dose Adjustment (Optional): After a stabilization period at the initial dose, the infusion rate can be increased (e.g., to 1.0 µg/kg/min) to assess dose-dependent effects[9].
-
Data Analysis: Compare the hemodynamic parameters during carperitide infusion to the baseline values.
Protocol 2: Monitoring Hemodynamics in a Large Animal Model or Human Subjects
-
Subject Preparation: Establish intravenous access for drug infusion. For detailed hemodynamic monitoring, a pulmonary artery catheter may be placed to measure pulmonary capillary wedge pressure (PCWP), and an arterial line for continuous blood pressure monitoring[13].
-
Baseline Hemodynamics: Obtain baseline measurements including systemic blood pressure, heart rate, and PCWP.
-
Carperitide Infusion: Initiate a continuous intravenous infusion of this compound at a clinically relevant dose (e.g., 0.05-0.10 µg/kg/min)[10].
-
Serial Hemodynamic Assessments: Measure and record hemodynamic parameters at regular intervals (e.g., before infusion, and at 4, 24, and 48 hours after initiation)[10].
-
Infusion Rate Titration: Adjust the infusion rate based on the subject's hemodynamic response, particularly blood pressure, to maintain stability.
-
Data Analysis: Analyze the changes in hemodynamic parameters over time from baseline.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. What is the mechanism of Carperitide? [synapse.patsnap.com]
- 4. What is Carperitide used for? [synapse.patsnap.com]
- 5. Effect of Carperitide on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the side effects of Carperitide? [synapse.patsnap.com]
- 7. Effect of carperitide on the 1 year prognosis of patients with acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Relationship among cardiac sympathetic nerve activity, blood pressure and heart rate during infusion of carperitide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Usefulness of carperitide for the treatment of refractory heart failure due to severe acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Results of low-dose carperitide infusion in high-risk patients undergoing coronary artery bypass grafting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differences in hemodynamic responses between intravenous carperitide and nicorandil in patients with acute heart failure syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hemodynamic Monitoring in the Critical Care Setting | USC Journal [uscjournal.com]
Validation & Comparative
A Comparative Guide: Carperitide Acetate vs. Nesiritide in Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of carperitide acetate and nesiritide, two natriuretic peptide-based therapies investigated for the management of heart failure. The information presented is collated from preclinical and clinical studies to support research and drug development efforts in cardiovascular medicine.
Introduction and Overview
This compound and nesiritide are both synthetic natriuretic peptides that exert their therapeutic effects by mimicking the endogenous natriuretic peptide system, a crucial regulator of cardiovascular homeostasis. While both drugs are utilized in the context of acute decompensated heart failure, they are analogues of different endogenous peptides, leading to potential differences in their biological activity and clinical profiles.
-
This compound: A synthetic analogue of human atrial natriuretic peptide (ANP).[1] Carperitide is a 28-amino acid peptide.[2] It is primarily used in Japan for the treatment of acute heart failure.[3]
-
Nesiritide: A recombinant form of human B-type natriuretic peptide (BNP).[4] Nesiritide is a 32-amino acid peptide produced by the ventricular myocardium.[4] It was approved by the U.S. Food and Drug Administration (FDA) for the treatment of acutely decompensated congestive heart failure.[5]
Mechanism of Action and Signaling Pathway
Both carperitide and nesiritide exert their effects through the activation of particulate guanylate cyclase-A (pGC-A), also known as natriuretic peptide receptor-A (NPR-A).[6][7] This activation leads to the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8] cGMP acts as a second messenger, mediating a cascade of downstream effects that are beneficial in heart failure.[8]
The primary actions include:
-
Vasodilation: Relaxation of vascular smooth muscle in both arteries and veins, leading to a reduction in both preload and afterload on the heart.[1]
-
Natriuresis and Diuresis: Increased sodium and water excretion by the kidneys, which helps to reduce fluid overload.[1]
-
Neurohormonal Modulation: Suppression of the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system, counteracting the detrimental neurohormonal activation characteristic of heart failure.[1]
References
- 1. Contrasting cardiac regional responses of A-type and B-type natriuretic peptide to experimental chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of carperitide on mortality and ANP levels in acute heart failure: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of nitrite compounds and carperitide for initial treatment of acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of effects on left ventricular filling pressure of intravenous nesiritide and high-dose nitroglycerin in patients with decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natriuretic Peptide–Based Screening and Collaborative Care for Heart Failure: The STOP-HF Randomized Trial - American College of Cardiology [acc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide: Carperitide Acetate and Brain Natriuretic Peptide (BNP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Carperitide acetate, a synthetic analog of atrial natriuretic peptide (ANP), and brain natriuretic peptide (BNP). The information presented is supported by experimental data to assist in research and drug development.
Introduction
Carperitide and BNP are both members of the natriuretic peptide family, a group of hormones crucial for cardiovascular homeostasis.[1] While they share a common mechanism of action, their structural differences lead to distinct pharmacodynamic and pharmacokinetic profiles. Carperitide is a 28-amino acid peptide, whereas BNP is a 32-amino acid peptide.[2] A commercially available recombinant form of human BNP is Nesiritide. Both peptides exert their effects by binding to the natriuretic peptide receptor-A (NPR-A), which leads to the production of the second messenger cyclic guanosine monophosphate (cGMP).[2] This signaling cascade results in vasodilation, natriuresis, and diuresis.[2]
Structural and Functional Comparison
| Feature | This compound (ANP Analog) | Brain Natriuretic Peptide (BNP) |
| Amino Acid Length | 28 | 32 |
| Primary Receptor | Natriuretic Peptide Receptor-A (NPR-A) | Natriuretic Peptide Receptor-A (NPR-A) |
| Second Messenger | Cyclic Guanosine Monophosphate (cGMP) | Cyclic Guanosine Monophosphate (cGMP) |
| Plasma Half-life | Approximately 3 minutes[3] | Approximately 20 minutes[3] |
Comparative Experimental Data
Receptor Binding Affinity
Receptor Activation and cGMP Stimulation
Experimental evidence demonstrates that Carperitide (as an ANP analog) is a more potent stimulator of cGMP production than BNP.
| Parameter | Carperitide (ANP) | BNP | Reference |
| Plasma cGMP Stimulation (in humans, equimolar infusions) | ~4-fold greater than BNP | - | |
| Intracellular cGMP Concentration (in human internal mammary artery) | 5.6-fold increase over baseline | 4-fold increase over baseline | [1] |
In-Vivo Hemodynamic Effects (Preclinical Data)
A study in a canine model of acute pacing-induced heart failure directly compared the hemodynamic effects of equimolar infusions (10 pmol/kg/min) of ANP and BNP.
| Hemodynamic Parameter | ANP | BNP |
| Cardiac Output | No significant improvement | +13 ± 3% |
| Pulmonary Capillary Pressure | No significant improvement | -12 ± 2% |
| Right Atrial Pressure | No significant improvement | -28 ± 9% |
| Systemic Vascular Resistance | No significant improvement | -15 ± 3% |
| *Data from a study in greyhound dogs with acute pacing-induced heart failure.[4] |
Clinical Effects on Renal Function and Other Outcomes
A meta-analysis of randomized controlled trials in patients undergoing cardiovascular surgery compared the effects of Carperitide (ANP) and Nesiritide (BNP).
| Outcome | Carperitide (ANP) | Nesiritide (BNP) |
| Peak Serum Creatinine Levels | Significantly decreased | Decreased |
| Incidence of Arrhythmia | Significantly decreased | No significant difference |
| Need for Renal Replacement Therapy | Significantly decreased | No significant difference |
| Urine Output | Increased | Increased |
| Creatinine Clearance / GFR | Increased | Increased |
| Length of ICU Stay | Significantly decreased | Significantly decreased |
| Length of Hospital Stay | Significantly decreased | Significantly decreased |
| *Data from a meta-analysis of 15 randomized controlled trials.[3] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway
Caption: Signaling pathway of Carperitide and BNP via NPR-A.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity.
Experimental Workflow: cGMP Stimulation Assay
Caption: Workflow for measuring cGMP stimulation.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for NPR-A
Objective: To determine the binding affinity (Ki) of Carperitide and BNP for the NPR-A receptor.
Materials:
-
Cell membranes from a cell line overexpressing human NPR-A.
-
Radiolabeled ligand: 125I-ANP.
-
Unlabeled competitors: this compound and BNP.
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., cold PBS).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Methodology:
-
Membrane Preparation: Homogenize cells expressing NPR-A in a lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add a constant concentration of 125I-ANP (e.g., 50 pM) to each well.
-
Competition: Add increasing concentrations of unlabeled Carperitide or BNP (e.g., from 10-12 M to 10-6 M) to the respective wells. For total binding, add only the radioligand and buffer. For non-specific binding, add a high concentration of unlabeled ANP (e.g., 1 µM).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of specific binding at each competitor concentration. Plot this against the logarithm of the competitor concentration to generate a competition curve. Determine the IC50 (the concentration of competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Protocol: cGMP Stimulation Assay
Objective: To determine the potency (EC50) of Carperitide and BNP in stimulating cGMP production.
Materials:
-
A suitable cell line endogenously or recombinantly expressing NPR-A (e.g., human coronary artery smooth muscle cells).
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
This compound and BNP.
-
Cell lysis buffer.
-
Commercially available cGMP competitive ELISA kit.
Methodology:
-
Cell Culture: Plate the cells in a multi-well plate and grow to near confluence.
-
Pre-treatment: Starve the cells in a serum-free medium for a few hours. Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for about 30 minutes to prevent the breakdown of cGMP.
-
Stimulation: Add varying concentrations of Carperitide or BNP (e.g., from 10-12 M to 10-6 M) to the cells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for a fixed period (e.g., 15 minutes).
-
Cell Lysis: Terminate the stimulation by removing the medium and adding a lysis buffer to release the intracellular cGMP.
-
cGMP Quantification: Perform the cGMP competitive ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates and standards to an antibody-coated plate, followed by the addition of a cGMP-HRP conjugate and substrate.
-
Data Analysis: Measure the absorbance using a plate reader. Calculate the cGMP concentration in each sample based on the standard curve. Plot the cGMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each peptide.
Conclusion
This compound (an ANP analog) and BNP, while both activating the NPR-A/cGMP pathway, exhibit notable differences in their molecular and physiological profiles. Carperitide demonstrates a higher affinity for NPR-A and is a more potent stimulator of cGMP production. In preclinical models of acute heart failure, BNP showed more favorable hemodynamic effects. However, in clinical settings involving cardiovascular surgery, Carperitide was associated with significant improvements in several key renal and cardiovascular outcomes. These distinctions are critical for the targeted design of future research studies and the development of novel therapeutics based on the natriuretic peptide system.
References
- 1. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 2. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]
- 3. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natriuretic peptide receptors and the heart - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Carperitide Acetate and Standard Diuretics in Acute Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Carperitide acetate and standard diuretics, primarily focusing on their application in the management of acute heart failure (AHF). The information presented is collated from a range of clinical studies and meta-analyses to support evidence-based research and development.
Executive Summary
This compound, a recombinant form of human atrial natriuretic peptide (ANP), and standard diuretics, such as furosemide, represent two distinct therapeutic approaches to managing fluid overload in patients with acute heart failure. While both aim to increase urine output and reduce congestion, their mechanisms of action, and consequently their efficacy and safety profiles, differ. Clinical evidence suggests that while Carperitide can induce diuresis and natriuresis, its overall impact on key clinical outcomes like mortality and rehospitalization remains a subject of debate. Standard loop diuretics remain a cornerstone of AHF management, with a well-established efficacy profile. This guide delves into the experimental data to provide a clear comparison of these two treatment modalities.
Data Presentation: A Head-to-Head Comparison
The following tables summarize key quantitative data from studies directly comparing this compound with standard diuretics or standard care.
Table 1: Efficacy Outcomes in Patients with Acute Heart Failure
| Outcome Measure | This compound Group | Standard Diuretic (Furosemide) / Control Group | Study/Notes |
| All-Cause Mortality | No significant difference (RR: 1.02, 95% CI: 0.63-1.66)[1] | - | Meta-analysis data.[1] |
| Low-dose associated with lower 1-year mortality (p<0.05)[2] | - | Retrospective study, requires confirmation in RCTs.[2] | |
| In-Hospital Mortality | Significantly higher in some analyses (RR: 1.16, 95% CI: 1.07-1.27)[3][4] | - | Meta-analysis data after resolving heterogeneity.[3][4] |
| Heart Failure Hospitalization | No significant difference (RR: 0.98, 95% CI: 0.85-1.14)[1] | - | Meta-analysis data.[1] |
| Composite of Death and Rehospitalization | Significant reduction in one study (11.5% vs 34.8%; p=0.0359)[5] | Standard medical treatment | PROTECT multicenter randomized controlled study.[5] |
| No significant benefit in a meta-analysis (RR: 0.98, 95% CI: 0.85-1.14)[1] | - | Meta-analysis data.[1] |
Table 2: Physiological and Renal Effects
| Parameter | This compound | Standard Diuretic (Furosemide) | Combination (Carperitide + Furosemide) | Study/Notes |
| 24-hour Urine Volume | 903 ± 269 mL/day | 1266 ± 396 mL/day | 1318 ± 384 mL/day | Data from a study on patients with symptomatic heart failure. |
| 24-hour Urinary Sodium Excretion | 139 ± 83 mmol/gCre | 148 ± 80 mmol/gCre | 266 ± 132 mmol/gCre | The combination therapy significantly promoted natriuresis. |
| Change in Estimated Glomerular Filtration Rate (eGFR) | Greater decrease observed (-3.9 mL/min/1.73 m²)[6][7] | - | - | LASCAR-AHF trial.[6][7] |
| Clinically Improved Assessment | 82% of patients[8] | - | - | Prospective open-label registry analysis.[8] |
Experimental Protocols
Below are representative experimental protocols synthesized from various clinical trials investigating this compound and standard diuretics in acute heart failure.
This compound Administration Protocol (Representative)
-
Patient Population: Adult patients diagnosed with acute heart failure, often with evidence of fluid overload (e.g., pulmonary congestion on chest X-ray, elevated pulmonary capillary wedge pressure). Key inclusion criteria may include a specific range of systolic blood pressure and baseline renal function.[9] Exclusion criteria typically include cardiogenic shock, severe renal impairment requiring dialysis, and known hypersensitivity to Carperitide.[9]
-
Dosage and Administration: this compound is administered as a continuous intravenous infusion. A common dosage ranges from 0.01 to 0.05 µg/kg/min.[5] In some studies, a dose of 0.02 µg/kg/min was used for 72 hours. The dose may be adjusted based on the patient's blood pressure and clinical response.
-
Monitoring: Continuous monitoring of blood pressure is crucial due to the vasodilatory effects of Carperitide.[8] Other monitored parameters include heart rate, urine output, serum creatinine, electrolytes, and brain natriuretic peptide (BNP) or N-terminal pro-BNP (NT-proBNP) levels at baseline and at specified intervals during and after the infusion.
Standard Diuretic (Furosemide) Administration Protocol (Representative)
-
Patient Population: Adult patients with acute heart failure and clinical evidence of fluid overload.[10] Inclusion and exclusion criteria are generally similar to those for Carperitide trials, focusing on hemodynamic stability and renal function.
-
Dosage and Administration: Furosemide is typically administered intravenously. The dosing strategy can vary and has been a subject of investigation (e.g., bolus injection vs. continuous infusion).[11] A common approach for patients on chronic oral diuretic therapy is to administer an initial intravenous dose that is at least equivalent to their oral home dose. For diuretic-naïve patients, an initial dose of 40 mg IV is often used.[12] The dose can be titrated based on the diuretic response, with the goal of achieving adequate net fluid loss.[12]
-
Monitoring: Key monitoring parameters include hourly urine output, daily weight, serum creatinine, blood urea nitrogen (BUN), and electrolytes (especially potassium and magnesium). Signs and symptoms of congestion are also regularly assessed.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and loop diuretics are visualized in the following diagrams.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing this compound and standard diuretics in patients with acute heart failure.
References
- 1. Effect of Carperitide on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of carperitide on the 1 year prognosis of patients with acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of carperitide on mortality and ANP levels in acute heart failure: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of carperitide on mortality and ANP levels in acute heart failure: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of carperitide on the long-term prognosis of patients with acute decompensated chronic heart failure: the PROTECT multicenter randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of low-dose administration of carperitide for acute heart failure: the LASCAR-AHF trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Multicenter prospective investigation on efficacy and safety of carperitide for acute heart failure in the 'real world' of therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Combination of diuretics for acute heart failure: a protocol for a systematic review of randomised clinical trials with network meta-analysis and trial sequential analysis | BMJ Open [bmjopen.bmj.com]
- 11. Diuretic Optimization Strategies Evaluation in Acute Heart Failure - American College of Cardiology [acc.org]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Carperitide Acetate in Acute Heart Failure: A Comparative Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
Carperitide acetate, a recombinant form of human atrial natriuretic peptide (ANP), has been utilized in the management of acute heart failure (AHF), particularly in Japan. Its therapeutic rationale is centered on its vasodilatory, natriuretic, and diuretic properties, which are aimed at reducing cardiac preload and afterload. However, its clinical efficacy and safety profile compared to other available therapies have been subjects of considerable debate. This guide provides a comprehensive meta-analysis of clinical trial data to objectively compare the performance of this compound with alternative treatments for AHF, supported by experimental data and detailed methodologies.
Comparative Efficacy and Safety from Meta-Analyses
Multiple meta-analyses have been conducted to evaluate the clinical outcomes associated with this compound in patients with AHF. The primary comparators in these studies are typically placebo or standard medical therapy. The key findings are summarized below.
In-Hospital Mortality
A meta-analysis of six studies, including both randomized and observational data from 30,665 patients, revealed a significantly higher in-hospital mortality rate in the Carperitide group compared to the placebo group (Risk Ratio [RR]: 1.16, 95% Confidence Interval [CI]: 1.07 to 1.27) after addressing heterogeneity.[1][2][3] Another propensity score-matched analysis also indicated an association between Carperitide treatment and increased in-hospital mortality (Odds Ratio [OR] 2.13, 95% CI 1.17-3.85).[4][5]
| Outcome | No. of Studies | No. of Patients | Risk Ratio (95% CI) | Key Finding |
| In-Hospital Mortality | 6 | 30,665 | 1.16 (1.07 - 1.27) | Higher mortality with Carperitide[1][2][3] |
Heart Failure-Related Mortality and All-Cause Mortality
In contrast to in-hospital mortality, the same meta-analysis of six studies did not find a significant difference in heart failure-related mortality between the Carperitide and placebo groups (RR: 0.81; 95% CI: 0.45–1.45).[1][2][3] Similarly, a separate meta-analysis of four studies showed no significant difference in all-cause mortality between the Carperitide and control groups (RR: 1.02, 95% CI: 0.63-1.66).[6][7][8]
| Outcome | No. of Studies | No. of Patients | Risk Ratio (95% CI) | Key Finding |
| Heart Failure-Related Mortality | 6 | 30,665 | 0.81 (0.45 - 1.45) | No significant difference[1][2][3] |
| All-Cause Mortality | 4 | N/A | 1.02 (0.63 - 1.66) | No significant difference[6][7][8] |
Hospitalization for Heart Failure
The meta-analysis of studies evaluating hospitalization due to heart failure demonstrated no significant difference between Carperitide and control groups (RR: 0.98, 95% CI: 0.85-1.14).[6][7][8]
| Outcome | No. of Studies | No. of Patients | Risk Ratio (95% CI) | Key Finding |
| Hospitalization for Heart Failure | N/A | N/A | 0.98 (0.85 - 1.14) | No significant difference[6][7][8] |
Biomarker and Hemodynamic Effects
Carperitide has been shown to significantly increase levels of atrial natriuretic peptide (ANP) at 24 hours compared to placebo (Mean Difference: 10.60; 95% CI: 4.58–16.61).[1][2][3] Mechanistically, Carperitide administration leads to a significant increase in cyclic GMP levels.[9] Hemodynamically, it has been observed to decrease pulmonary arterial pressure, right atrial pressure, and systemic vascular resistance, while increasing cardiac output.[10]
Experimental Protocols
The clinical trials included in these meta-analyses generally follow a similar design, although specific parameters may vary. A representative experimental protocol is outlined below.
A. Study Design
A multicenter, randomized, controlled trial design is typically employed. Studies can be open-label or double-blind and placebo-controlled.
B. Patient Population
Patients included are typically adults diagnosed with acute heart failure, often with evidence of fluid overload. Key inclusion criteria often involve elevated levels of natriuretic peptides (e.g., BNP or NT-proBNP) and signs or symptoms of congestion. Common exclusion criteria include severe hypotension, significant renal dysfunction, and recent use of other investigational drugs.
C. Treatment Administration
-
Investigational Arm: Patients are randomized to receive an intravenous infusion of this compound. The dosage can vary, with some studies investigating low-dose regimens (e.g., 0.01-0.05 µg/kg/min) for a specified duration, often 72 hours.[9]
-
Control Arm: The control group receives either a matching placebo infusion or standard medical therapy for AHF. Standard therapy typically includes diuretics, vasodilators (such as nitrates), and inotropes as clinically indicated.[9][11]
D. Endpoints
-
Primary Endpoints: These are often composite endpoints, such as all-cause mortality and rehospitalization for heart failure within a specified follow-up period (e.g., 180 days or 1 year).[2][12]
-
Secondary Endpoints: These may include changes in dyspnea scores, urine output, renal function markers (e.g., serum creatinine, eGFR), and levels of neurohormonal biomarkers (e.g., BNP, ANP, renin, aldosterone).[2]
-
Safety Endpoints: Safety is assessed by monitoring the incidence of adverse events, with a particular focus on hypotension and worsening renal function.
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
Carperitide, as an ANP analogue, exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A).[3] This binding activates guanylate cyclase, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] Elevated intracellular cGMP levels then activate protein kinase G (PKG), which mediates the downstream physiological effects, including vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system (RAAS).[3]
Caption: Signaling pathway of this compound.
Experimental Workflow of a Carperitide AHF Clinical Trial
The workflow of a typical randomized controlled trial evaluating Carperitide for AHF involves several key stages, from patient screening and enrollment to treatment administration and follow-up for endpoint assessment.
Caption: Experimental workflow of a Carperitide AHF clinical trial.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effect of low-dose administration of carperitide for acute heart failure: the LASCAR-AHF trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Carperitide? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Carperitide Is Associated With Increased In-Hospital Mortality in Acute Heart Failure: A Propensity Score-Matched Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is Carperitide used for? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of carperitide on the long-term prognosis of patients with acute decompensated chronic heart failure: the PROTECT multicenter randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Hemodynamic and neurohumoral effects of carperitide (alpha-human atrial natriuretic peptide) in dogs with low-output heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heart Failure Treatment & Management: Approach Considerations, Nonpharmacologic Therapy, Pharmacologic Therapy [emedicine.medscape.com]
- 12. Effect of carperitide on the 1 year prognosis of patients with acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Cardioprotective Effects of Carperitide Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Carperitide acetate's performance against other alternatives in the management of acute heart failure (AHF), supported by experimental data. It delves into the underlying signaling pathways, presents quantitative clinical outcome data in structured tables, and offers detailed experimental methodologies for key preclinical and clinical assessments.
Mechanism of Action: The cGMP Signaling Pathway
Carperitide, a synthetic form of human atrial natriuretic peptide (ANP), exerts its cardioprotective effects through a well-defined signaling cascade. Upon administration, Carperitide binds to the natriuretic peptide receptor-A (NPR-A) on the surface of target cells, including vascular smooth muscle cells and endothelial cells.[1] This binding activates the guanylate cyclase domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] The subsequent increase in intracellular cGMP levels activates protein kinase G (PKG), which in turn phosphorylates downstream targets, resulting in vasodilation, natriuresis (sodium excretion), and diuresis (water excretion).[1] Furthermore, this pathway inhibits the renin-angiotensin-aldosterone system (RAAS), contributing to reduced cardiac preload and afterload.[1]
References
A Comparative Guide: Carperitide Acetate vs. Nitrates for Acute Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of carperitide acetate and nitrates, two vasodilatory agents used in the management of acute heart failure (AHF). The information presented is based on available experimental data to assist in research and drug development efforts.
Executive Summary
Acute heart failure is a life-threatening condition requiring immediate intervention to reduce cardiac preload and afterload. Both this compound, a recombinant form of human atrial natriuretic peptide, and nitrates, such as nitroglycerin and isosorbide dinitrate, are utilized for their vasodilatory properties. While both drug classes ultimately lead to vasodilation through the cyclic guanosine monophosphate (cGMP) pathway, their mechanisms of action, hemodynamic effects, and clinical outcome profiles exhibit notable differences. This guide synthesizes the current evidence to provide a comprehensive comparison.
Mechanism of Action
This compound: Carperitide is a recombinant form of human atrial natriuretic peptide (ANP)[1]. It binds to the natriuretic peptide receptor-A (NPR-A), activating guanylate cyclase and increasing intracellular cGMP levels. This leads to vasodilation, natriuresis (excretion of sodium in urine), and diuresis (increased urine production)[1]. Additionally, carperitide inhibits the renin-angiotensin-aldosterone system (RAAS) and suppresses the sympathetic nervous system[1].
Nitrates: Organic nitrates, such as nitroglycerin and isosorbide dinitrate, act as nitric oxide (NO) donors. Within vascular smooth muscle cells, these compounds are metabolized to release NO, which then stimulates soluble guanylate cyclase. This enzyme, in turn, catalyzes the production of cGMP, leading to vasodilation. Nitrates primarily affect venous capacitance vessels at lower doses, reducing preload, while at higher doses, they also dilate arterial vessels, reducing afterload.
References
A Comparative Guide to Natriuretic Peptides in Cardiovascular Research
Natriuretic peptides (NPs) are a family of structurally related hormones that play a critical role in regulating cardiovascular and renal homeostasis.[1] Their discovery has significantly advanced the understanding of the physiological control of blood pressure and fluid balance.[2] In response to cardiovascular stress, such as heart failure, the heart releases these peptides to restore normal circulatory conditions through actions like diuresis, natriuresis, and vasodilation.[3] This guide provides a comparative analysis of the major natriuretic peptides—Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP)—focusing on their roles as biomarkers and therapeutic targets in cardiovascular research.
Comparative Overview of Natriuretic Peptides
ANP, BNP, and CNP are genetically distinct peptides with varied primary sites of synthesis and receptor affinities, leading to both overlapping and unique physiological functions.[1][4] ANP and BNP are cardiac hormones, primarily released from the atria and ventricles respectively, in response to myocardial stretch.[5][6] In contrast, CNP is mainly produced by the vascular endothelium and acts as a paracrine factor.[1][2]
| Feature | Atrial Natriuretic Peptide (ANP) | B-type Natriuretic Peptide (BNP) | C-type Natriuretic Peptide (CNP) |
| Primary Synthesis Site | Cardiac atria[6][7] | Cardiac ventricles[6][7] | Vascular endothelium, Brain[1][2] |
| Primary Stimulus | Atrial distension, volume overload[6][8] | Ventricular distension, pressure/volume overload[6][9] | Endothelial stress |
| Primary Receptor | Natriuretic Peptide Receptor-A (NPR-A)[5][7] | Natriuretic Peptide Receptor-A (NPR-A)[5][7] | Natriuretic Peptide Receptor-B (NPR-B)[5][7] |
| Key Cardiovascular Effects | Potent diuretic, natriuretic, and vasodilatory effects; lowers blood pressure; inhibits the Renin-Angiotensin-Aldosterone System (RAAS).[8][10] | Similar to ANP but with a more pronounced role in ventricular pathophysiology; serves as a key diagnostic and prognostic marker in heart failure.[6][9] | Primarily acts as a local vasodilator and inhibitor of vascular smooth muscle proliferation; has anti-fibrotic and anti-hypertrophic effects.[3][11] |
| Clearance Receptor | Natriuretic Peptide Receptor-C (NPR-C)[7] | Natriuretic Peptide Receptor-C (NPR-C)[7] | Natriuretic Peptide Receptor-C (NPR-C)[7] |
Signaling and Clearance Pathways
The biological effects of ANP and BNP are mediated through the guanylyl cyclase-coupled receptor NPR-A, while CNP primarily signals through NPR-B.[7][12] Binding of these peptides to their respective receptors triggers the conversion of GTP to cyclic guanosine monophosphate (cGMP), an intracellular second messenger that mediates most of the known downstream effects, including vasodilation and natriuresis.[10][13] All three peptides are cleared from circulation via the NPR-C receptor, which internalizes and degrades them.[1][7]
Performance as Cardiovascular Biomarkers
In clinical practice, natriuretic peptides, particularly BNP and its more stable N-terminal fragment (NT-proBNP), have become indispensable biomarkers for the diagnosis, prognosis, and management of heart failure.[9][13] While ANP levels also rise in heart failure, BNP has demonstrated superior diagnostic and prognostic value, especially for assessing left ventricular dysfunction.[4][14]
| Parameter | ANP | BNP / NT-proBNP | Key Findings |
| Plasma Levels (Heart Failure vs. Healthy) | ~8x higher in HF patients.[14] | ~84x higher in HF patients (BNP).[14] | BNP shows a much larger dynamic range between healthy and disease states, enhancing its diagnostic utility.[14] |
| Correlation with Left Ventricular Ejection Fraction (LVEF) | Correlates with LVEF, but less specifically for ventricular strain. | Strong negative correlation. (r = -0.50 for BNP; r = -0.46 for NT-proBNP).[15] | BNP and NT-proBNP are strong predictors of severely reduced LVEF (<30%).[15] |
| Prognostic Value in Heart Failure | Elevated levels are associated with poor outcomes. | Independently predicts all-cause mortality and/or heart failure admission.[15] | BNP has been shown to have a higher prognostic value in heart failure compared to ANP.[4] |
| Diagnostic Utility | Less specific for ventricular overload compared to BNP.[4] | High negative predictive value to rule out heart failure in patients with dyspnea.[14][15] | BNP is more valuable than ANP in the evaluation of cardiac dysfunction and volume overload.[14] |
| Plasma Half-life | ~2-5 minutes | ~20 minutes (BNP); ~60-120 minutes (NT-proBNP)[9] | The longer half-life of NT-proBNP makes it a more stable analyte for laboratory measurement.[9] |
Experimental Protocols: Natriuretic Peptide Immunoassay
The quantification of natriuretic peptides in plasma or serum is typically performed using sandwich immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay). These assays utilize specific antibodies to capture and detect the target peptide.
Methodology: Sandwich ELISA for BNP Quantification
-
Plate Coating: A 96-well microplate is coated with a specific capture monoclonal antibody (e.g., MAb 50E1) that binds to a distinct epitope on the BNP molecule. The plate is then incubated to allow for antibody adsorption.
-
Blocking: Any unbound sites on the plate surface are blocked using a solution like Blocker A to prevent non-specific binding of other proteins.
-
Sample/Calibrator Incubation: Plasma samples, along with a series of known BNP calibrators (for creating a standard curve), are added to the wells. If necessary, samples are diluted in a specialized diluent containing protease inhibitors to prevent peptide degradation.[16] The plate is incubated for 1-2 hours to allow the BNP to bind to the capture antibody.
-
Washing: The plate is washed multiple times with a wash buffer (e.g., PBS-T) to remove any unbound substances.
-
Detection Antibody Incubation: A second monoclonal antibody (detection antibody, e.g., MAb 24C5) that recognizes a different epitope on the BNP molecule is added.[17] This antibody is conjugated to a detection molecule (e.g., an enzyme like HRP or a SULFO-TAG™ label). The plate is incubated again for 1-2 hours.
-
Final Wash: The plate is washed again to remove any unbound detection antibody.
-
Signal Development & Reading:
-
For an ELISA, a substrate is added that reacts with the enzyme on the detection antibody to produce a colorimetric or chemiluminescent signal.
-
For an MSD assay, a Read Buffer is added, and the plate is analyzed on an imager that measures the light emitted from the SULFO-TAG™ label.[16]
-
-
Quantification: The intensity of the signal is proportional to the amount of BNP in the sample. The concentration in the unknown samples is determined by interpolating from the standard curve generated by the calibrators.
Therapeutic Applications and Future Directions
The potent cardiovascular effects of natriuretic peptides have led to the development of synthetic analogs for therapeutic use.[5] Nesiritide, a recombinant form of human BNP, is approved for treating acutely decompensated heart failure, though its use has been debated.[5][18] Newer "designer" peptides are being developed with improved efficacy, specificity, and resistance to enzymatic degradation.[18] The distinct signaling pathway of CNP through NPR-B, which remains active in failing hearts where NPR-A signaling is diminished, suggests it may be a valuable therapeutic target for reducing cardiac hypertrophy and fibrosis.[12] Further research is needed to fully harness the therapeutic potential of these peptides for treating and preventing cardiovascular diseases.[13]
References
- 1. Natriuretic peptides in the pathophysiology of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natriuretic Peptides in the Cardiovascular System: Multifaceted Roles in Physiology, Pathology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NATRIURETIC PEPTIDE SYSTEM AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Natriuretic peptides: their structures, receptors, physiologic functions and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]
- 7. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. mdpi.com [mdpi.com]
- 11. Natriuretic peptide - Wikipedia [en.wikipedia.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]
- 14. Natriuretic Peptides as Biomarkers: Narrative Review and Considerations in Cardiovascular and Respiratory Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of B-type natriuretic peptides for assessment of cardiac function and prognosis in stable ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mesoscale.com [mesoscale.com]
- 17. advimmuno.com [advimmuno.com]
- 18. ahajournals.org [ahajournals.org]
Carperitide Acetate in Acute Decompensated Heart Failure: A Comparative Guide to Long-Term Prognosis
For Researchers, Scientists, and Drug Development Professionals
Carperitide acetate, a recombinant form of human atrial natriuretic peptide (ANP), has been utilized in the management of acute decompensated heart failure (ADHF), primarily in Japan. Its therapeutic rationale is centered on its vasodilatory, natriuretic, and diuretic properties, which are mediated through the cyclic guanosine monophosphate (cGMP) signaling pathway. This guide provides an objective comparison of this compound's performance against other therapeutic alternatives in influencing the long-term prognosis of ADHF, supported by experimental data from key clinical studies.
Comparative Analysis of Long-Term Clinical Outcomes
The long-term efficacy of this compound in ADHF remains a subject of ongoing research, with studies presenting varied outcomes. Below is a summary of quantitative data from significant clinical trials and registry studies.
| Study/Trial | Treatment Arms | N | Follow-up Duration | Primary Endpoint(s) | Key Findings |
| PROTECT [1][2] | Carperitide + Standard Therapy vs. Standard Therapy Alone | 49 | 18 months | Death and Rehospitalization | Significant reduction in death and rehospitalization in the carperitide group (11.5% vs. 34.8%, p=0.0359).[1][2] |
| COOPERATE-HF-J [3][4] | No Carperitide (NO-ANP) vs. Very Low-Dose Carperitide (VLD-ANP, <0.02 µg/kg/min) vs. Low-Dose Carperitide (LD-ANP, ≥0.02 µg/kg/min) | 2435 | 1 year | Cardiovascular Mortality | Low-dose carperitide was associated with significantly lower 1-year cardiovascular mortality compared to no carperitide and very low-dose carperitide (p<0.001).[3][4] All-cause mortality was also lower in the LD-ANP group (p=0.002).[3][4] No significant difference in rehospitalization for heart failure among the groups.[3] |
| Meta-Analysis (2025) [5] | Carperitide vs. Placebo/Control | 30,665 (from 6 studies) | Varied | In-hospital mortality, Heart failure-related mortality | No significant difference in heart failure-related mortality.[5] A potential for increased in-hospital mortality with carperitide was noted after sensitivity analysis.[5] |
| Propensity Score-Matched Analysis [6] | Carperitide vs. No Carperitide | 734 (367 pairs) | In-hospital | In-hospital mortality | Carperitide use was associated with increased in-hospital mortality (OR 2.13).[6] |
Experimental Protocols of Key Studies
Understanding the methodologies of pivotal trials is crucial for interpreting their outcomes.
PROTECT Multicenter Randomized Controlled Study
-
Objective: To assess the effects of low-dose carperitide on the long-term prognosis of patients with ADHF.[1][2]
-
Study Design: A multicenter, randomized, controlled, open-label study.[1][2]
-
Inclusion Criteria: Patients with ADHF, New York Heart Association (NYHA) class III-IV, and a left ventricular ejection fraction (LVEF) of 45% or less.[7]
-
Exclusion Criteria: Systolic blood pressure <90 mmHg, cardiogenic shock, need for mechanical ventilation, and recent myocardial infarction (within 3 months).[7]
-
Treatment Protocol:
-
Endpoints: The primary endpoint was a composite of death and rehospitalization due to worsening heart failure over an 18-month follow-up period.[1][2]
COOPERATE-HF-J (Consortium for Pooled Data Analysis regarding Hospitalized Patients with Heart Failure in Japan)
-
Objective: To investigate the association between the initial dose of carperitide and 1-year prognosis in patients with ADHF.[3]
-
Study Design: A patient-level meta-analysis combining two multicenter registries: NARA-HF and REALITY-AHF.[3]
-
Patient Population: 2,435 patients with ADHF.[3]
-
Treatment Groups:
-
No Carperitide (NO-ANP): n = 1098
-
Very Low-Dose Carperitide (VLD-ANP): <0.02 µg/kg/min, n = 593
-
Low-Dose Carperitide (LD-ANP): ≥0.02 µg/kg/min, n = 744
-
-
Endpoints: The primary endpoint was cardiovascular mortality within 1 year of admission. Secondary endpoints included all-cause mortality and rehospitalization for heart failure.[3][4]
Signaling Pathway and Experimental Workflow
Carperitide (ANP) Signaling Pathway
Carperitide, as an ANP analogue, exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A). This binding activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8] cGMP then acts as a second messenger, activating protein kinase G (PKG), which in turn phosphorylates downstream targets, resulting in vasodilation, natriuresis, and diuresis.[8]
Experimental Workflow for a Typical ADHF Clinical Trial
The following diagram illustrates a generalized workflow for a clinical trial investigating a new therapy for ADHF, such as carperitide.
Conclusion
The available evidence on the effect of this compound on the long-term prognosis of ADHF is mixed. The PROTECT study, a randomized controlled trial, demonstrated a significant benefit in reducing death and rehospitalization at 18 months.[1][2] The COOPERATE-HF-J registry analysis also suggests a mortality benefit with low-dose carperitide at 1 year.[3][4] However, these findings are contrasted by meta-analyses and propensity score-matched studies that have not shown a consistent long-term benefit and have raised concerns about potential increases in in-hospital mortality.[5][6]
The discrepancies in study outcomes may be attributable to variations in study design (randomized controlled trials vs. observational registries), patient populations, and the dosage of carperitide administered. For drug development professionals and researchers, these findings underscore the need for further well-designed, adequately powered, randomized controlled trials to definitively establish the role of this compound and its optimal dosing strategy in the management of ADHF to improve long-term outcomes. The complex interplay of its hemodynamic effects and potential risks necessitates a careful and evidence-based approach to its clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of carperitide on the long-term prognosis of patients with acute decompensated chronic heart failure: the PROTECT multicenter randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of carperitide on the 1 year prognosis of patients with acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of carperitide on the 1 year prognosis of patients with acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of carperitide on mortality and ANP levels in acute heart failure: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carperitide Is Associated With Increased In-Hospital Mortality in Acute Heart Failure: A Propensity Score-Matched Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. benthamscience.com [benthamscience.com]
Carperitide Acetate in Post-Myocardial Infarction Care: A Comparative Analysis of Infarct Size Reduction
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of experimental data reveals the potential of Carperitide acetate in mitigating myocardial infarct size following an acute myocardial infarction (MI). This guide provides a detailed comparison of this compound with other therapeutic alternatives, offering researchers, scientists, and drug development professionals a critical overview of the current landscape in cardioprotection.
Carperitide, a synthetic form of human atrial natriuretic peptide (ANP), has demonstrated a statistically significant reduction in infarct size in clinical trials. Its mechanism of action, primarily through the cGMP-PKG signaling pathway, offers a distinct therapeutic approach compared to other agents. This report synthesizes quantitative data from key studies, details experimental methodologies, and visualizes the complex biological and procedural pathways involved.
Comparative Efficacy in Infarct Size Reduction
The following table summarizes the quantitative outcomes from notable clinical trials assessing the impact of this compound and its alternatives on myocardial infarct size.
| Treatment Group | Study | Method of Infarct Size Measurement | Mean Infarct Size (Treatment) | Mean Infarct Size (Control/Placebo) | Percentage Reduction | Reference |
| Carperitide | J-WIND | Creatine Kinase (CK) Area Under the Curve | Not explicitly stated in arbitrary units | Not explicitly stated in arbitrary units | 14.7% | [1][2] |
| Carperitide | Canine Model | Not specified | 4.5 +/- 2.1% (of area at risk) | 27.8 +/- 7.8% (of area at risk) | ~83.8% | [3] |
| Nicorandil | CHANGE Trial | Cardiac Magnetic Resonance (CMR) at 5-7 days | 26.5 ± 17.1 g | 32.4 ± 19.3 g | ~18.2% | [4][5] |
| Nicorandil | CHANGE Trial | Cardiac Magnetic Resonance (CMR) at 6 months | 19.5 ± 14.4 g | 25.7 ± 15.4 g | ~24.1% | [4][5] |
| Nicorandil | SPECT Study | Single-Photon Emission Computed Tomography (SPECT) | 13% (IQR, 8-17) | 16% (IQR, 12-20.3) | Not directly comparable | [6] |
| Cyclosporine | Pilot Trial | Cardiac Magnetic Resonance (CMR) on day 5 | 37 g (IQR, 21-51) | 46 g (IQR, 20-65) | ~19.6% (based on median) | [7] |
Understanding the Mechanisms: Signaling Pathways
The therapeutic effects of Carperitide and its alternatives stem from their distinct interactions with cellular signaling pathways.
Carperitide Signaling Pathway
Carperitide exerts its cardioprotective effects by activating the particulate guanylate cyclase receptor, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). This, in turn, activates protein kinase G (PKG), which is believed to mediate the downstream effects of infarct size reduction.
Caption: Carperitide's cGMP-PKG signaling cascade.
Nicorandil Signaling Pathway
Nicorandil exhibits a dual mechanism of action. It acts as a potassium channel opener, specifically targeting mitochondrial ATP-sensitive potassium (mitoKATP) channels, and also functions as a nitric oxide (NO) donor. These actions are thought to inhibit inflammatory pathways, such as the TLR4/MyD88/NF-κB/NLRP3 inflammasome, reducing pyroptotic cell death.[8][9][10][11]
Caption: Nicorandil's dual-action signaling.
Cyclosporine Signaling Pathway
Cyclosporine is believed to reduce reperfusion injury by inhibiting the opening of the mitochondrial permeability transition pore (mPTP).[12][13][14] By preventing mPTP opening, Cyclosporine helps maintain mitochondrial integrity and prevents the release of pro-apoptotic factors, thereby protecting cardiomyocytes from cell death.
Caption: Cyclosporine's inhibition of the mPTP.
Experimental Protocols for Infarct Size Assessment
The accurate quantification of myocardial infarct size is crucial for evaluating the efficacy of cardioprotective therapies. The following are detailed methodologies for key experimental techniques cited in the literature.
Triphenyltetrazolium Chloride (TTC) Staining for Animal Models
This technique relies on the ability of dehydrogenase enzymes in viable myocardial tissue to reduce TTC to a red formazan precipitate. Infarcted tissue, lacking these active enzymes, remains pale.[15][16][17][18]
Protocol:
-
Heart Excision and Preparation: Following the experimental period, the heart is excised and washed with saline.
-
Slicing: The heart is typically frozen and then sliced into uniform sections (e.g., 2-3 mm thickness).
-
Staining: The heart slices are incubated in a 1% TTC solution in a phosphate buffer (pH 7.4) at 37°C for approximately 15-20 minutes.
-
Fixation: The stained slices are then fixed in 10% formalin to enhance the contrast between the viable (red) and infarcted (pale) tissue.
-
Imaging and Analysis: The slices are photographed, and the areas of infarction and the total area at risk are measured using planimetry software (e.g., ImageJ). The infarct size is then calculated as a percentage of the area at risk.
Caption: TTC staining experimental workflow.
Cardiac Magnetic Resonance (CMR) Imaging for Clinical Trials
CMR with late gadolinium enhancement (LGE) is considered the gold standard for the in vivo quantification of myocardial infarction.[19][20][21][22]
Protocol:
-
Patient Preparation: The patient is positioned within the MRI scanner.
-
Scout Imaging: Initial scans are performed to locate the heart.
-
Cine Imaging: Sequences are acquired to assess cardiac function and volumes.
-
Contrast Administration: A gadolinium-based contrast agent is administered intravenously (e.g., 0.15-0.20 mmol/kg).
-
Late Gadolinium Enhancement (LGE) Imaging: After a delay of 10-15 minutes, LGE images are acquired. Infarcted myocardium, where the contrast agent has accumulated, appears bright.
-
Image Analysis: The LGE images are analyzed to quantify the volume of infarcted tissue, which is typically expressed as a percentage of the total left ventricular mass.
Caption: CMR for infarct size workflow.
Biochemical Marker Analysis
The release of cardiac enzymes and proteins into the bloodstream following myocardial injury can be used to estimate infarct size.
Protocol:
-
Serial Blood Sampling: Blood samples are collected at regular intervals following the onset of MI (e.g., every 6-8 hours for 24-48 hours).
-
Biomarker Measurement: The concentrations of cardiac biomarkers, such as creatine kinase-MB (CK-MB) and cardiac troponins (cTnI or cTnT), are measured in each sample.
-
Data Analysis: The area under the curve (AUC) of the biomarker concentration over time is calculated. This AUC is proportional to the total amount of biomarker released and, therefore, to the infarct size.
Caption: Biochemical marker analysis workflow.
Conclusion
The available data suggest that this compound holds promise as a therapeutic agent for reducing myocardial infarct size post-MI. Its distinct mechanism of action offers an alternative or potentially complementary approach to existing treatments. However, direct head-to-head comparisons with a broader range of modern cardioprotective agents are warranted. The standardized experimental protocols outlined in this guide are essential for ensuring the comparability and reliability of future research in this critical area of cardiovascular medicine. Further investigation is needed to fully elucidate the clinical benefits and optimal use of this compound in the management of acute myocardial infarction.
References
- 1. Human ANP and infarct size [medscape.com]
- 2. Atrial Natriuretic Peptide Reduces Infarct Size | MDedge [ma1.mdedge.com]
- 3. Alpha-human atrial natriuretic peptide, carperitide, reduces infarct size but not arrhythmias after coronary occlusion/reperfusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Nicorandil Administration on Infarct Size in Patients With ST-Segment-Elevation Myocardial Infarction Undergoing Primary Percutaneous Coronary Intervention: The CHANGE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sustained nicorandil administration reduces the infarct size in ST-segment elevation myocardial infarction patients with primary percutaneous coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of cyclosporine on reperfusion injury in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicorandil, a potent cardioprotective agent, acts by opening mitochondrial ATP-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicorandil inhibits TLR4/MyD88/NF-κB/NLRP3 signaling pathway to reduce pyroptosis in rats with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of nicorandil beyond anti-anginal drug: A review on current and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Closing the pore on reperfusion injury – myocardial protection with cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical systematic review & meta-analysis of cyclosporine for the treatment of myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of cyclosporine in the treatment of myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 16. medschool.vcu.edu [medschool.vcu.edu]
- 17. Primary Outcome Assessment in a Pig Model of Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Cardiac magnetic resonance imaging parameters as surrogate endpoints in clinical trials of acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Myocardial Infarct Size by CMR in Clinical Cardioprotection Studies: Insights From Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cardiovascular MRI in clinical trials: expanded applications through novel surrogate endpoints - PMC [pmc.ncbi.nlm.nih.gov]
Carperitide Acetate in Acute Heart Failure: A Comparative Analysis of Mortality Outcomes
An objective examination of carperitide acetate's efficacy in treating acute heart failure, with a focus on patient mortality compared to alternative therapies. This guide synthesizes key clinical findings and experimental designs for researchers and drug development professionals.
This compound, a synthetic analog of human atrial natriuretic peptide (ANP), is utilized primarily in Japan for the management of acute heart failure (AHF).[1][2] Its therapeutic action is rooted in its ability to induce vasodilation, diuresis, and natriuresis, thereby reducing cardiac preload and afterload.[2][3][4] The drug mimics endogenous ANP by binding to natriuretic peptide receptors, which elevates intracellular cyclic guanosine monophosphate (cGMP) levels, leading to the relaxation of vascular smooth muscle and inhibition of the renin-angiotensin-aldosterone system.[1][3][4] Despite these favorable hemodynamic effects, its impact on mortality in AHF patients remains a subject of considerable debate, with clinical studies yielding conflicting results.
Comparative Mortality Data
The clinical evidence surrounding carperitide's effect on mortality in acute heart failure is inconsistent. While some studies suggest a potential survival benefit, particularly at lower doses, others indicate an association with increased in-hospital mortality. Below is a summary of key comparative studies.
| Study/Analysis | Comparison Groups | Key Mortality Findings |
| Nagai et al. (2019) [5] | Carperitide vs. Nitrates | Carperitide use was associated with a significantly higher adjusted in-hospital mortality (Hazard Ratio: 1.49). |
| Matsue et al. (2015) [6] | Carperitide vs. No Carperitide | In a propensity score-matched analysis, carperitide was linked to increased in-hospital mortality (Odds Ratio: 2.13). |
| Meta-analysis by Khan et al. (2024) [7][8] | Carperitide vs. Placebo/Control | No significant difference in heart failure-related mortality was found. However, after adjusting for heterogeneity, a significantly higher in-hospital mortality was observed in the carperitide group (Risk Ratio: 1.16).[7][8] |
| Meta-analysis by Li et al. (2025) [2] | Carperitide vs. Control | The pooled analysis showed no significant difference in all-cause mortality between the carperitide and control groups (Risk Ratio: 1.02).[2] |
| COOPERATE-HF-J Analysis (2022) [9][10] | No Carperitide vs. Very Low-Dose Carperitide (<0.02 µg/kg/min) vs. Low-Dose Carperitide (≥0.02 µg/kg/min) | Low-dose carperitide was significantly associated with lower cardiovascular and all-cause mortality at 1 year compared to the no-carperitide and very-low-dose groups.[9][10] |
Signaling Pathway and Experimental Protocols
The therapeutic effects of carperitide are mediated through the natriuretic peptide receptor-A (NPR-A). The binding of carperitide to this receptor activates guanylate cyclase, leading to the production of the second messenger cGMP. Elevated cGMP levels exert several downstream effects beneficial in acute heart failure.
Caption: this compound's mechanism of action.
Key Experimental Methodologies
A closer look at the methodologies of pivotal studies reveals the complexity of assessing carperitide's impact.
COOPERATE-HF-J (Consortium for Pooled Data Analysis regarding Hospitalized Patients with Heart Failure in Japan) Analysis:
-
Study Design: A retrospective analysis combining data from two multicenter registries (NARA-HF and REALITY-AHF).[9][10]
-
Patient Population: The study included 2,435 patients hospitalized with acute decompensated heart failure. Patients were excluded if they were on maintenance dialysis or treated with both carperitide and nitrates.[9]
-
Treatment Groups: Patients were categorized into three groups based on the initial dose of carperitide:
-
Endpoints: The primary endpoint was cardiovascular mortality within one year of admission. Secondary endpoints included all-cause mortality and rehospitalization for heart failure within one year.[9][10]
-
Statistical Analysis: Kaplan-Meier analysis with a log-rank test was used to compare survival curves between the groups. Multivariable Cox regression analysis was performed to adjust for covariates and determine the association between carperitide dose and mortality.[9][10]
Caption: Workflow of the COOPERATE-HF-J data analysis.
Discussion and Future Directions
The conflicting evidence on carperitide's effect on mortality highlights the need for further well-designed, randomized controlled trials. Retrospective studies and meta-analyses are limited by potential confounding factors and heterogeneity among study populations and designs.[2][7]
Several factors may contribute to the discrepant findings:
-
Dosage: The COOPERATE-HF-J analysis suggests a dose-dependent effect, with low-dose carperitide showing potential benefit while other studies, possibly involving higher or varied doses, indicate harm.[9][10]
-
Patient Selection: The therapeutic window for carperitide may be narrow. Its vasodilatory properties can lead to hypotension, which is associated with worse outcomes, particularly in hemodynamically unstable patients.[2][11]
-
Concomitant Therapies: The interaction of carperitide with other AHF treatments, such as nitrates and diuretics, is not fully understood and may influence outcomes.[1]
References
- 1. What is Carperitide used for? [synapse.patsnap.com]
- 2. Effect of Carperitide on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. What is the mechanism of Carperitide? [synapse.patsnap.com]
- 5. Effect of intravenous carperitide versus nitrates as first-line vasodilators on in-hospital outcomes in hospitalized patients with acute heart failure: Insight from a nationwide claim-based database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carperitide Is Associated With Increased In-Hospital Mortality in Acute Heart Failure: A Propensity Score-Matched Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of carperitide on mortality and ANP levels in acute heart failure: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of carperitide on the 1 year prognosis of patients with acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What are the side effects of Carperitide? [synapse.patsnap.com]
A Comparative Guide: Carperitide Acetate vs. Endothelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Carperitide acetate and endothelin receptor antagonists (ERAs), focusing on their mechanisms of action, performance in key therapeutic areas, and the experimental data supporting their use. While direct head-to-head clinical trials are limited, this guide synthesizes available data to offer a comprehensive evaluation for research and development purposes.
At a Glance: Key Mechanisms of Action
This compound and endothelin receptor antagonists operate through distinct yet impactful signaling pathways to achieve their therapeutic effects, primarily in the cardiovascular system.
This compound , a synthetic analog of human atrial natriuretic peptide (ANP), exerts its effects by activating natriuretic peptide receptors, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1] This elevation in cGMP mediates a cascade of downstream effects, including vasodilation, natriuresis (sodium excretion), and diuresis (water excretion).[1] Furthermore, this compound has been shown to inhibit the renin-angiotensin-aldosterone system (RAAS) and suppress the secretion of endothelin-1, a potent vasoconstrictor.
Endothelin receptor antagonists (ERAs) , on the other hand, directly counteract the effects of endothelin-1 (ET-1). ET-1 is a powerful vasoconstrictor peptide that binds to two primary receptor subtypes: ET-A and ET-B.[2] ERAs function by blocking these receptors, thereby preventing the vasoconstrictive and proliferative actions of ET-1.[3] This class of drugs includes both selective antagonists, which primarily target the ET-A receptor (e.g., ambrisentan), and dual antagonists that block both ET-A and ET-B receptors (e.g., bosentan, macitentan).
Signaling Pathways Visualized
To illustrate the distinct mechanisms of these two drug classes, the following diagrams depict their respective signaling pathways.
References
- 1. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A network meta-analysis for safety of endothelin receptor antagonists in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of nitrite compounds and carperitide for initial treatment of acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Carperitide Acetate in Acute Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Carperitide acetate, a recombinant form of human atrial natriuretic peptide (ANP), has been a subject of extensive research in the management of acute heart failure (AHF), particularly in Japan where it has seen widespread use.[1] Its therapeutic rationale is centered on its vasodilatory, diuretic, and natriuretic properties, which are intended to reduce cardiac preload and afterload.[2][3] However, its clinical efficacy, especially concerning long-term outcomes, remains a topic of debate within the scientific community.[1] This guide provides a statistical analysis of this compound's efficacy data, comparing it with alternative treatments and presenting the underlying experimental methodologies.
Comparative Efficacy Data
The clinical efficacy of this compound has been evaluated in numerous studies, with varying results. When compared to standard therapy or placebo, meta-analyses have shown no significant improvement in key clinical endpoints such as all-cause mortality and heart failure-related hospitalization.[1][4] Some studies have even suggested a potential for increased in-hospital mortality.[5][6] Conversely, other research indicates that low-dose Carperitide may be associated with reduced cardiovascular and all-cause mortality.[1][7]
Here, we present a summary of key comparative clinical trial data:
Table 1: Carperitide vs. Placebo/Standard Care in Acute Heart Failure
| Outcome Measure | Carperitide Group | Control Group | Risk Ratio (RR) / Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Study/Notes |
| All-Cause Mortality | Varies | Varies | 1.02 | 0.63 - 1.66 | Not Significant | Meta-analysis data.[1][4] |
| In-Hospital Mortality | Higher Incidence | Lower Incidence | 1.16 | 1.07 - 1.27 | < 0.001 | Meta-analysis, after resolving heterogeneity. |
| Heart Failure Hospitalization | Varies | Varies | 0.98 | 0.85 - 1.14 | Not Significant | Meta-analysis data.[1] |
| Composite (Hospitalization/Death) | Varies | Varies | 0.98 | 0.85 - 1.14 | Not Significant | Meta-analysis data.[1][4] |
| Composite (All-cause death/HF hospitalization within 2 years) | 29.5% | 28.0% | 1.26 | 0.78 - 2.06 | 0.827 | LASCAR-AHF Trial (low-dose carperitide).[1] |
Table 2: Carperitide vs. Alternative Vasodilators (Nitrates, Nesiritide)
| Outcome Measure | Carperitide Group | Comparator Group (Drug) | Key Finding | Study/Notes |
| In-Hospital Mortality | Higher Mortality | Nitrates | Carperitide use was associated with significantly worse in-hospital outcomes.[8] | Nationwide claim-based database study in Japan.[8] |
| Hemodynamic Improvement (DPAP, CVP) | Less Improvement | Nitrite Compounds | Nitrites tended to improve hemodynamics more than Carperitide.[9] | No significant difference in prognostic impact.[9] |
| Dyspnea Improvement (6 & 24 hrs) | Not Directly Compared | Nesiritide | Nesiritide showed a modest, but not statistically significant, improvement vs. placebo. | ASCEND-HF Trial.[10] |
| 30-day Death or HF Rehospitalization | Not Directly Compared | Nesiritide | No significant difference between Nesiritide and placebo. | ASCEND-HF Trial.[10] |
Signaling Pathway and Experimental Workflow
To understand the mechanism and evaluation of Carperitide, the following diagrams illustrate its signaling pathway and a typical clinical trial workflow.
Experimental Protocols
The methodologies of clinical trials evaluating Carperitide and its alternatives, such as Nesiritide, share common frameworks, although specific parameters may vary.
Key Components of a Representative Clinical Trial Protocol (Synthesized from LASCAR-AHF and ASCEND-HF)
-
Study Design: A multicenter, randomized, controlled trial is the standard.[1][2] Blinding (double-blind) is preferred to minimize bias, though open-label designs have also been used.[1][2]
-
Patient Population: Participants are typically adults hospitalized for acute decompensated heart failure.[10][11] Inclusion criteria often specify clinical signs of heart failure (e.g., dyspnea at rest), and may include objective measures such as elevated B-type natriuretic peptide (BNP) or N-terminal pro-BNP levels, or radiographic evidence of pulmonary congestion.[10] Exclusion criteria commonly include severe hypotension, end-stage renal failure, or recent use of other intravenous vasodilators or inotropes.[10][11]
-
Intervention:
-
Carperitide Arm: Continuous intravenous infusion of Carperitide at a specified dose (e.g., low-dose regimens of 0.01-0.05 µg/kg/min) for a defined duration (e.g., 72 hours), in addition to standard heart failure therapy.[1][12]
-
Control Arm: Either a matching placebo infusion plus standard therapy or standard therapy alone.[1][10] Standard therapy can include diuretics, and other medications as deemed appropriate by the treating physician, but often with restrictions on other vasodilators.[12]
-
-
Endpoints:
-
Primary Endpoints: These are typically major clinical outcomes. For instance, a composite of all-cause mortality and rehospitalization for heart failure over a specified follow-up period (e.g., 30 days to 2 years).[1][2] Some trials have also used patient-reported outcomes like changes in dyspnea as a primary endpoint.[2][10]
-
Secondary Endpoints: These may include changes in hemodynamic parameters (e.g., pulmonary capillary wedge pressure), renal function (e.g., serum creatinine, estimated glomerular filtration rate), biomarkers (e.g., BNP, troponin), and length of hospital stay.[1][13]
-
-
Statistical Analysis: The analysis is typically performed on an intention-to-treat basis. Time-to-event data for primary endpoints like mortality and rehospitalization are often analyzed using Kaplan-Meier curves and Cox proportional hazards models to calculate hazard ratios.[12] For continuous secondary endpoints, appropriate statistical tests (e.g., t-tests, ANOVA) are used to compare the means between treatment groups.[13]
Conclusion
The available evidence on this compound presents a complex picture. While it demonstrates clear mechanistic actions on the cardiovascular system, translating these into consistent and significant improvements in hard clinical outcomes like mortality and rehospitalization has been challenging. Meta-analyses and head-to-head comparisons with other vasodilators do not consistently support its superiority and, in some cases, raise safety concerns. The discrepancy in findings, particularly regarding the potential benefits of low-dose regimens, underscores the need for further well-designed, adequately powered randomized controlled trials to definitively establish the role of Carperitide in the management of acute heart failure. For researchers and drug development professionals, the story of Carperitide highlights the critical importance of robust clinical trial design and the need to look beyond surrogate endpoints to demonstrate true clinical benefit.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Rationale and design of the Acute Study of Clinical Effectiveness of Nesiritide in Decompensated Heart Failure Trial (ASCEND-HF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute study of clinical effectiveness of nesiritide in decompensated heart failure: nesiritide redux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Carperitide on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of carperitide on mortality and ANP levels in acute heart failure: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nesiritide: a novel approach for acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of carperitide on the 1 year prognosis of patients with acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of intravenous carperitide versus nitrates as first-line vasodilators on in-hospital outcomes in hospitalized patients with acute heart failure: Insight from a nationwide claim-based database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of nitrite compounds and carperitide for initial treatment of acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute Study of Clinical Effectiveness of Nesiritide in Decompensated Heart Failure Trial - American College of Cardiology [acc.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 13. Cardiovascular and renal effects of carperitide and nesiritide in cardiovascular surgery patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Carperitide Acetate
For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of all laboratory materials, including the proper disposal of research compounds like carperitide acetate. While specific disposal protocols for this compound are not readily published, a framework of best practices derived from general peptide and pharmaceutical waste disposal regulations ensures safety and environmental protection. This guide provides essential, step-by-step logistical information for the operational planning of this compound disposal.
This compound is a synthetic 28-amino acid peptide analog of human atrial natriuretic peptide (ANP).[1][2] As a biologically active peptide used for research purposes only, preventing its release into the environment is a critical consideration for disposal.[2][3]
Immediate Safety and Handling Considerations
Before disposal, proper handling and personal protective equipment (PPE) are paramount. Standard laboratory practice for handling peptide compounds should be followed. This includes wearing lab coats, safety goggles, and nitrile gloves.[4] In case of a spill, it should be contained promptly with absorbent materials, and the area should be disinfected.[4]
Step-by-Step Disposal Protocol
Given the absence of specific guidelines for this compound, a conservative approach based on general principles for peptide-based compounds and pharmaceutical waste is necessary.
-
Consult Institutional and Local Regulations: The primary and most crucial step is to consult with your institution's Environmental Health and Safety (EHS) office.[3] They will provide guidance based on the facility's specific waste streams and disposal contracts, ensuring compliance with local, state, and federal regulations.[3]
-
Waste Characterization: In consultation with the EHS office, determine the appropriate waste category for this compound. Pharmaceutical waste is generally categorized as hazardous, non-hazardous, or a controlled substance.[5] While this compound is not a scheduled controlled substance, its biological activity may lead to it being classified as hazardous waste.
-
Segregation and Collection:
-
Unused or Expired Product: Keep the this compound in its original, clearly labeled container.[4]
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, vials, and gloves, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
-
Waste Disposal:
-
Incineration: The most common and recommended method for disposing of pharmaceutical waste is through a licensed medical incineration facility.[5][6] This method ensures the complete destruction of the biologically active peptide.[3]
-
Prohibited Disposal Methods: Do not dispose of this compound down the drain or in regular trash.[6][7] Flushing pharmaceuticals can lead to the contamination of water supplies, as sewage treatment systems may not effectively remove such compounds.[7] The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[6]
-
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is governed by several key regulations. A summary of the primary regulatory bodies and their roles is provided below.
| Regulatory Body | Act/Rule | Key Provisions for Pharmaceutical Waste Disposal |
| Environmental Protection Agency (EPA) | Resource Conservation and Recovery Act (RCRA) | Sets federal guidelines for the safe management of hazardous waste from its generation to disposal.[5][8] |
| Environmental Protection Agency (EPA) | Subpart P of RCRA Regulations | Provides healthcare-specific requirements for managing hazardous waste pharmaceuticals, including a ban on flushing them down drains.[6] |
| Drug Enforcement Administration (DEA) | Controlled Substances Act | Regulates the disposal of controlled substances to prevent diversion. |
| State Regulations | Varies by State | Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[8] |
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound involves a series of decision points and actions to ensure safety and compliance.
Caption: Logical workflow for the compliant disposal of this compound.
While no specific experimental protocols for the neutralization of this compound are publicly available, the recommended disposal method of incineration by a licensed facility serves as the terminal and most effective "protocol" for ensuring its complete destruction.[3] By adhering to these guidelines and prioritizing consultation with EHS professionals, research institutions can ensure the safe and environmentally responsible disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
